molecular formula C3H3N<br>CH2=CH-CN<br>H2C(CH)CN<br>C3H3N B1666552 Acrylonitrile CAS No. 107-13-1

Acrylonitrile

Cat. No.: B1666552
CAS No.: 107-13-1
M. Wt: 53.06 g/mol
InChI Key: NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Description

Acrylonitrile (chemical formula C₃H₃N, CAS Registry Number 107-13-1) is a volatile, colorless liquid with a pungent odor, serving as a fundamental monomer and chemical intermediate in industrial and materials science research . Its molecular structure, featuring a vinyl group linked to a nitrile group, enables diverse reactivity, primarily through polymerization and cyanoethylation reactions . Primary Research Applications: • Polymer & Fiber Synthesis: A key precursor in producing polythis compound (PAN), a critical polymer for acrylic fibers and a foundational material for high-strength carbon fibers used in aerospace and automotive composites . • Synthetic Resins & Elastomers: Used to create important copolymers such as this compound Butadiene Styrene (ABS), Styrene-Acrylonitrile (SAN), and nitrile rubber (NBR), which are valued for their durability, chemical resistance, and thermal stability . • Organic Synthesis: Acts as a versatile building block in chemical synthesis, including hydrodimerization to adiponitrile (a nylon precursor) and cyanoethylation reactions with nucleophiles . • Emerging Pharmaceutical Research: Recent studies highlight the potential of novel this compound derivatives in preclinical research for parasitic diseases like Leishmaniasis and Chagas disease, where they have been shown to induce programmed cell death in the parasites . Handling & Safety: this compound is a flammable liquid and a known toxicant . It is classified as a potential occupational carcinogen and can be absorbed through inhalation, ingestion, and skin contact . Proper personal protective equipment (PPE), including gloves and approved respirators, and rigorous safety protocols are essential when handling this compound . Regulatory Compliance: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for personal use . Researchers are responsible for ensuring their handling and disposal practices comply with all local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enenitrile
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InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2
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InChI Key

NLHHRLWOUZZQLW-UHFFFAOYSA-N
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Canonical SMILES

C=CC#N
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Molecular Formula

H2CCHCN, Array, H2C(CH)CN, C3H3N
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Related CAS

29436-44-0, 50940-39-1, 25014-41-9
Record name 2-Propenenitrile, homopolymer, isotactic
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Record name 2-Propenenitrile, trimer
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DSSTOX Substance ID

DTXSID5020029
Record name Acrylonitrile
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Molecular Weight

53.06 g/mol
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Physical Description

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]
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Boiling Point

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F
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Flash Point

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F
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Solubility

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7%
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Density

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81
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Vapor Density

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8
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Vapor Pressure

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg
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Impurities

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max.
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Color/Form

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid

CAS No.

107-13-1, 25014-41-9, 63908-52-1
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Melting Point

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (CH₂=CHCN) is a crucial building block in the chemical industry, primarily utilized in the production of polymers such as polythis compound (B21495), which is a precursor for carbon fiber, and in the synthesis of copolymers like this compound-butadiene-styrene (ABS) and styrene-acrylonitrile (SAN) resins.[1] Its unique reactivity, stemming from the presence of both a vinyl group and a nitrile group, makes it a versatile intermediate in the synthesis of various organic compounds.[2] This guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its key chemical reactions.

Physical Properties

This compound is a colorless to pale-yellow, volatile liquid with a pungent, garlic-like odor.[3][4] It is flammable and its vapors can form explosive mixtures with air.[2][5] The key physical properties of this compound are summarized in the table below.

PropertyValueUnits
Molecular FormulaC₃H₃N
Molecular Weight53.06 g/mol
Melting Point-83.55°C
Boiling Point77.3°C
Density (at 20°C)0.806g/cm³
Vapor Pressure (at 20°C)11.0kPa
Solubility in Water (at 20°C)7.35% by weight
Refractive Index (at 25°C)1.3888
Flash Point (Open Cup)0°C
Autoignition Temperature481°C
Explosive Limits in Air3.05 - 17.0% by volume

Chemical Properties and Key Reactions

The chemical reactivity of this compound is characterized by the distinct functionalities of its vinyl and nitrile groups.[2] This dual reactivity allows it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Polymerization

This compound readily undergoes free-radical polymerization to form polythis compound (PAN), a polymer with high strength and thermal stability, which is the primary precursor for the production of carbon fibers.[6] The polymerization can be initiated by various methods, including the use of redox initiators in aqueous solutions or organic peroxides and azobisisobutyronitrile (AIBN) in organic solvents.[7][8] The process can be carried out using solution, suspension, or emulsion polymerization techniques.[7]

PolymerizationWorkflow Monomer This compound Monomer ReactionVessel Reaction Vessel Monomer->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Solvent (e.g., DMF) Solvent->ReactionVessel Heating Heating (e.g., 60°C) ReactionVessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in Non-solvent (e.g., Methanol) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying PAN Polythis compound (PAN) Drying->PAN

Cyanoethylation

Cyanoethylation is a characteristic reaction of this compound involving the addition of a compound with a labile hydrogen atom (a protic nucleophile) to the carbon-carbon double bond.[9][10] This reaction is typically catalyzed by a base and is a versatile method for introducing a cyanoethyl group (-CH₂CH₂CN) into various molecules, including alcohols, amines, and thiols.[9][11]

CyanoethylationMechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound H₂C=CH-C≡N Product Y-CH₂-CH₂-C≡N This compound->Product Protonation Nucleophile Y-H (e.g., R-OH, R₂NH) Base Base Nucleophile->Base Proton Abstraction Base->this compound Nucleophilic Attack

Hydrolysis

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a carboxylate salt.[5] Acid-catalyzed hydrolysis typically produces acrylic acid and an ammonium (B1175870) salt, while basic hydrolysis initially forms a salt of acrylic acid and ammonia, which can then be acidified to yield acrylic acid.[5][12]

HydrolysisPathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis This compound This compound (CH₂=CH-C≡N) Acid H₃O⁺, Δ This compound->Acid Base OH⁻, Δ This compound->Base Amide_Intermediate_A Acrylamide Intermediate (CH₂=CH-CONH₂) Acid->Amide_Intermediate_A Acrylic_Acid Acrylic Acid (CH₂=CH-COOH) Amide_Intermediate_A->Acrylic_Acid Ammonium_Ion Ammonium Ion (NH₄⁺) Amide_Intermediate_A->Ammonium_Ion Amide_Intermediate_B Acrylamide Intermediate (CH₂=CH-CONH₂) Base->Amide_Intermediate_B Acrylate_Salt Acrylate Salt (CH₂=CH-COO⁻) Amide_Intermediate_B->Acrylate_Salt Ammonia Ammonia (NH₃) Amide_Intermediate_B->Ammonia Acidification Acidification (H₃O⁺) Acrylate_Salt->Acidification Final_Acrylic_Acid Acrylic Acid (CH₂=CH-COOH) Acidification->Final_Acrylic_Acid

Experimental Protocols

The following sections outline general methodologies for determining key physical and chemical properties of this compound.

Determination of Density

The density of liquid chemicals like this compound can be determined using standardized methods such as ASTM D3505, which involves the use of a pycnometer.[3][4]

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully remove any excess water from the capillary and dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water.

  • Empty and dry the pycnometer, then fill it with this compound.

  • Repeat the thermal equilibration and weighing process as with water.

  • Calculate the density of this compound using the following formula: Density of this compound = (Mass of this compound / Mass of Water) * Density of Water at the measurement temperature.

Determination of Water Solubility

The water solubility of a substance can be determined using the flask method, as described in OECD Guideline 105, which is suitable for substances with solubilities above 10⁻² g/L.[2][13]

Apparatus:

  • Flask with a stirrer

  • Constant temperature bath

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., Gas Chromatography)

Procedure:

  • Add an excess amount of this compound to a known volume of distilled water in a flask.

  • Stir the mixture in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • After stirring, allow the mixture to stand to let the phases separate.

  • Separate the aqueous phase from the excess undissolved this compound by centrifugation or filtration.

  • Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as gas chromatography.

  • The determined concentration represents the water solubility of this compound at that temperature.

Laboratory Scale Polymerization of this compound

A common laboratory method for the polymerization of this compound is precipitation polymerization in an aqueous medium using a redox initiator system.[14][15]

Materials:

  • This compound (monomer)

  • Potassium persulfate (initiator)

  • Sodium bisulfite (initiator)

  • Deionized water (solvent)

  • Nitrogen gas

  • Reaction flask with a condenser, stirrer, and nitrogen inlet

Procedure:

  • Set up the reaction flask in a temperature-controlled water bath.

  • Add deionized water to the flask and deoxygenate by bubbling nitrogen gas through it for at least 30 minutes.

  • Add the this compound monomer to the deoxygenated water and stir to dissolve.

  • Introduce the initiator components (potassium persulfate and sodium bisulfite) to start the polymerization.

  • Continue stirring the reaction mixture under a nitrogen atmosphere at a constant temperature (e.g., 40-60°C).

  • As the polymerization proceeds, the polythis compound will precipitate out of the solution.

  • After the desired reaction time, terminate the polymerization by cooling the mixture and exposing it to air.

  • Collect the polymer by filtration, wash it with water and then with a non-solvent like methanol, and dry it in a vacuum oven.

Cyanoethylation of an Alcohol

The following is a general procedure for the base-catalyzed cyanoethylation of an alcohol.

Materials:

  • This compound

  • An alcohol (e.g., ethanol)

  • A basic catalyst (e.g., sodium hydroxide (B78521) or a basic resin like Amberlyst A-21)[16]

  • Reaction flask with a condenser and stirrer

Procedure:

  • In the reaction flask, dissolve the alcohol in a suitable solvent if necessary, or use it neat.

  • Add the basic catalyst to the alcohol.

  • Slowly add this compound to the stirred mixture. The reaction is often exothermic, so cooling may be necessary to maintain the desired reaction temperature.

  • Continue stirring the mixture at a controlled temperature until the reaction is complete (monitoring by techniques like TLC or GC).

  • After the reaction, neutralize the catalyst with a dilute acid.

  • Isolate the product by extraction with a suitable organic solvent.

  • Purify the cyanoethylated product by distillation or chromatography.

Hydrolysis of this compound to Acrylic Acid

The hydrolysis of this compound can be achieved under acidic or basic conditions. Below is a general procedure for acid-catalyzed hydrolysis.[12]

Materials:

  • This compound

  • Dilute sulfuric acid or hydrochloric acid

  • Reaction flask with a reflux condenser and stirrer

Procedure:

  • Place the dilute acid solution in the reaction flask.

  • Slowly add this compound to the acid solution with stirring.

  • Heat the mixture to reflux and maintain the reflux for several hours.

  • Monitor the progress of the reaction (e.g., by GC) until the this compound is consumed.

  • After the reaction is complete, cool the mixture.

  • The acrylic acid can be isolated by extraction with an appropriate organic solvent and then purified by distillation.

Safety Information

This compound is a toxic and flammable liquid. It is classified as a probable human carcinogen. Exposure can cause irritation to the eyes, skin, and respiratory system.[17] Inhalation or ingestion can lead to more severe health effects. Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[18][19] All work with this compound should be conducted with strict adherence to safety protocols and institutional guidelines.

References

understanding the molecular structure of acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of Acrylonitrile

Abstract

This compound (CH₂=CH−C≡N) is a cornerstone organic compound, serving as a critical monomer in the production of a wide array of commercially significant polymers, including acrylic fibers, synthetic rubbers, and thermoplastic resins. A thorough understanding of its molecular structure is fundamental for researchers, scientists, and professionals in drug development and materials science, as this structure dictates its reactivity, physical properties, and applications. This technical guide provides a comprehensive examination of the molecular architecture of this compound, detailing its chemical bonding, geometry, and the advanced experimental protocols employed for its characterization. Quantitative data, including bond lengths, bond angles, and spectroscopic parameters, are systematically presented. Furthermore, key experimental and industrial processes are visualized to elucidate the logical and procedural workflows associated with its study and synthesis.

Molecular and Electronic Structure

This compound, with the chemical formula C₃H₃N, is an organic compound featuring two key functional groups: a vinyl group (−CH=CH₂) and a nitrile group (−C≡N).[1][2] Its IUPAC name is prop-2-enenitrile, and it is also commonly known as vinyl cyanide.[1][3] The unique juxtaposition of these groups results in a reactive molecule that is a vital precursor for materials like polythis compound, styrene-acrylonitrile (SAN), and this compound butadiene styrene (B11656) (ABS).[1][4]

Chemical Bonding and Hybridization

The electronic structure of this compound is best understood through the lens of atomic orbital hybridization. The molecule is planar and contains a conjugated system of pi (π) electrons.

  • Vinyl Group Carbons (C1 and C2): The two carbon atoms of the vinyl group (H₂C =C H–) are sp² hybridized. This arrangement results in a trigonal planar geometry around these atoms, with bond angles of approximately 120°.[5] Each sp² hybridized carbon forms three sigma (σ) bonds and has one unhybridized p-orbital. These p-orbitals overlap to form the C=C double bond's π bond.

  • Nitrile Group Carbon and Nitrogen (C3 and N): The carbon and nitrogen atoms of the nitrile group (–CN ) are sp hybridized, leading to a linear geometry.[5] The carbon atom forms two σ bonds (one with the adjacent carbon and one with nitrogen) and two π bonds with the nitrogen atom.

The diagram below illustrates the hybridization scheme for the heavy atoms in the this compound molecule.

G cluster_vinyl Vinyl Group cluster_nitrile Nitrile Group C1 C1 (sp²) C2 C2 (sp²) C1->C2 σ, π C3 C3 (sp) C2->C3 σ N N (sp) C3->N σ, 2π

Caption: Hybridization of heavy atoms in this compound.

Molecular Geometry

The precise geometry of this compound has been determined with high accuracy using a combination of electron diffraction and rotational spectroscopy techniques. These experimental methods provide detailed information on the spatial arrangement of the atoms. The thermal-average bond lengths and bond angles are summarized in the table below.[6]

Summary of Quantitative Data

For ease of comparison and reference, the key quantitative data pertaining to the molecular structure and spectroscopic characterization of this compound are consolidated here.

Table 1: Molecular Properties and Geometry of this compound

Parameter Value Experimental Method
Chemical Formula C₃H₃N -
Molar Mass 53.064 g·mol⁻¹ -
Bond Lengths
r(C−C) 1.438 ± 0.003 Å Electron Diffraction[6]
r(C=C) 1.343 ± 0.004 Å Electron Diffraction[6]
r(C≡N) 1.167 ± 0.004 Å Electron Diffraction[6]
r(C−H) 1.114 ± 0.007 Å Electron Diffraction[6]
Bond Angles
∠(C=C−C) 121.7 ± 0.5° Electron Diffraction[6]
∠(C−C≡N) 178.2 ± 1.0° Electron Diffraction[6]

| ∠(C=C−H) | 119.7 ± 2.1° | Electron Diffraction[6] |

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Method
C≡N Stretch ~2229 Infrared[7]
C=C Stretch ~1652 Infrared[7]
CH₂ Wagging ~1360 Infrared[8]

| CH₂ Twisting | ~1290 | Infrared[8] |

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton Chemical Shift (δ, ppm) Coupling Constants (J, Hz)
H (trans to CN) 6.24 J (trans) = 17.92
H (cis to CN) 6.11 J (cis) = 11.75
H (geminal) 5.69 J (geminal) = 0.91

Data derived from 89.56 MHz and 300 MHz spectra.[9]

Experimental Protocols for Structure Determination

A combination of sophisticated analytical techniques is required to fully elucidate the molecular structure of this compound. Each method provides unique and complementary information.

G cluster_input cluster_methods Spectroscopic & Diffraction Analysis cluster_data Data Output cluster_output Sample This compound Sample (Gas or Liquid Phase) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis Vib Vibrational Spectroscopy (IR, Raman) Sample->Vib Analysis Rot Rotational Spectroscopy (Microwave) Sample->Rot Analysis ED Electron Diffraction (Gas Phase) Sample->ED Analysis NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data Vib_data Vibrational Frequencies (cm⁻¹) Vib->Vib_data Rot_data Rotational Constants Moments of Inertia Rot->Rot_data ED_data Internuclear Distances Bond Angles ED->ED_data Structure Complete Molecular Structure NMR_data->Structure Interpretation Vib_data->Structure Interpretation Rot_data->Structure Interpretation ED_data->Structure Interpretation

Caption: Experimental workflow for this compound structure determination.

Rotational (Microwave) Spectroscopy

Rotational spectroscopy measures the transitions between quantized rotational states of molecules in the gas phase.[10]

  • Methodology: A gaseous sample of this compound is introduced into a sample cell at low pressure. Microwave radiation is passed through the cell, and the absorption of energy at specific frequencies is measured. The resulting spectrum consists of sharp lines corresponding to rotational transitions. By fitting these spectral lines to theoretical models, highly precise values for the molecule's moments of inertia are obtained.[10][11] These moments of inertia are then used to calculate bond lengths and angles with exceptional accuracy.[10]

Vibrational (Infrared and Raman) Spectroscopy

Vibrational spectroscopy probes the different modes of vibration within a molecule.

  • Methodology (FTIR): An infrared spectrum is obtained by passing a beam of infrared radiation through a sample of this compound (which can be in gaseous or liquid form).[12] The spectrophotometer, typically a Fourier Transform Infrared (FTIR) instrument, measures the frequencies at which the molecule absorbs radiation. These absorptions correspond to vibrations that induce a change in the molecule's dipole moment.

  • Methodology (Raman): For Raman spectroscopy, the sample is irradiated with a high-intensity monochromatic laser source.[8] The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency (the Raman effect), and these shifts correspond to the vibrational frequencies of the molecule, including those not active in the IR spectrum.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

  • Methodology: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in the strong magnetic field of an NMR spectrometer.[9] The sample is irradiated with radiofrequency pulses, and the response of the ¹H or ¹³C nuclei is recorded. The resulting spectrum shows signals (resonances) at different chemical shifts, which are indicative of the electronic environment of each nucleus.[13] Spin-spin coupling between adjacent nuclei causes these signals to split, providing definitive information about which atoms are bonded to each other.[13][14]

Electron Diffraction

This technique is a powerful tool for determining the geometry of molecules in the gas phase.

  • Methodology: A high-energy beam of electrons is fired through a gaseous jet of this compound molecules. The electrons are scattered by the electrostatic potential of the molecule's atoms. This scattering creates a diffraction pattern that is captured on a detector. The radial distribution of the scattered electrons is mathematically analyzed to determine the equilibrium distances between the atoms (bond lengths) and the bond angles.[6]

Industrial Synthesis: The SOHIO Process

The vast majority of the world's this compound is produced via the SOHIO process, which involves the catalytic ammoxidation of propylene.[15][16] This single-step process, developed in the 1950s, was a major innovation that significantly reduced production costs.[16][17]

  • Process Description: In the SOHIO process, a gaseous mixture of propylene, ammonia, and air is fed into a fluidized bed reactor containing a catalyst (historically bismuth phosphomolybdate) at high temperatures (400–510 °C) and moderate pressures (50–200 kPa).[1][18] The highly exothermic reaction produces this compound, with acetonitrile (B52724) and hydrogen cyanide as major byproducts. The product stream is then quenched with aqueous sulfuric acid to stop the reaction and neutralize excess ammonia. Finally, the this compound is separated from water and byproducts through a series of distillation and recovery columns.[1]

G cluster_inputs Reactants cluster_outputs Products Propylene Propylene (C₃H₆) Reactor Fluidized Bed Reactor (Catalyst, 400-510°C) Propylene->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Air Air (O₂) Air->Reactor Quench Quench Tower (Aqueous H₂SO₄) Reactor->Quench Gaseous Effluent Separation Recovery & Distillation Quench->Separation Aqueous Solution ACN This compound Separation->ACN Byproducts Acetonitrile Hydrogen Cyanide Separation->Byproducts

Caption: Simplified workflow of the SOHIO process for this compound synthesis.

Conclusion

The molecular structure of this compound is characterized by a planar geometry, with a vinyl group featuring sp² hybridized carbons and a linear nitrile group with sp hybridized atoms. This structure has been precisely defined through a synergistic application of advanced experimental techniques, including rotational and vibrational spectroscopy, NMR, and electron diffraction. The quantitative data derived from these methods provide the foundational knowledge necessary for understanding its chemical reactivity, which is harnessed in large-scale industrial processes like the SOHIO synthesis to produce essential polymers and chemical intermediates. This guide serves as a technical resource, consolidating the critical structural data and experimental methodologies relevant to this important industrial chemical.

References

An In-depth Technical Guide to Acrylonitrile Synthesis: Reaction Mechanisms and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrylonitrile (ACN), a cornerstone monomer in the production of a vast array of polymers including acrylic fibers, this compound-butadiene-styrene (ABS) plastics, and carbon fiber, is primarily synthesized on an industrial scale through the ammoxidation of propylene (B89431). This technical guide provides a comprehensive overview of the dominant industrial method, the Sohio process, as well as historical synthesis routes from acetylene (B1199291) and nitric oxide. A detailed exploration of the reaction mechanisms, supported by signaling pathway diagrams, is presented. Furthermore, this guide includes summaries of quantitative data in tabular form for comparative analysis and outlines detailed experimental protocols for laboratory-scale synthesis, offering a valuable resource for researchers in the field.

Introduction

First synthesized in 1893, this compound (CH₂=CHCN) has emerged as a critical building block in the chemical industry.[1] Its industrial significance surged with the development of the Sohio process in the 1950s, a cost-effective method that replaced older, more expensive routes.[2] This single-step catalytic reaction involving propylene, ammonia, and air revolutionized this compound production, making it a readily available, high-purity raw material.[1][2] Today, over 90% of the world's this compound is produced via this method.[1] This guide delves into the core chemistries of this compound synthesis, providing the detailed mechanistic and practical information required for research and development in this field.

The Sohio Process: Ammoxidation of Propylene

The Sohio process is the mainstay of industrial this compound production, valued for its efficiency and high conversion rates.[3] The overall reaction is highly exothermic (ΔH°₂₉₈ ≈ -515 kJ/mol) and is represented by the following equation:[4]

2CH₂=CHCH₃ + 2NH₃ + 3O₂ → 2CH₂=CHCN + 6H₂O [5]

This vapor-phase catalytic reaction is typically carried out in a fluidized-bed reactor to manage the significant heat generated.[1][6]

Reaction Conditions and Catalysts

The process operates at temperatures between 400–510 °C and pressures of 0.3–2 atm (gauge).[1][7] A key component of the Sohio process is the complex mixed metal oxide catalyst. The first generation of this catalyst was based on bismuth phosphomolybdate (BiPMo₁₂O₄₀) supported on silica (B1680970).[2][7] Over the years, catalyst formulations have evolved to include other metals such as iron, cobalt, nickel, and chromium to improve yield and selectivity.[8]

Quantitative Data

The Sohio process is characterized by high propylene conversion and good selectivity towards this compound. The following table summarizes typical performance metrics.

ParameterValueReference
Propylene Conversion~98%[7]
This compound Selectivity75-80%[3][7]
This compound Yield~1.05 kg ACN / kg propylene[7]
Byproduct Selectivity
Hydrogen Cyanide (HCN)~6%[7]
Acetonitrile (CH₃CN)~3%[7]
Reaction Mechanism

The ammoxidation of propylene is a complex surface-catalyzed reaction that proceeds through a redox (Mars-van Krevelen) mechanism, where lattice oxygen from the metal oxide catalyst is the active oxidant. The catalytic cycle can be broadly described in the following steps:

  • Allylic Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of propylene on an active site of the catalyst, forming a symmetrical allyl intermediate (CH₂=CH=CH₂•). This is widely considered the rate-determining step of the overall process.

  • Nitrogen Insertion: Ammonia is adsorbed onto the catalyst surface and activated. The allyl intermediate then reacts with an active nitrogen species (e.g., an imido intermediate, M=NH) to form an allylamine (B125299) intermediate.

  • Oxidative Dehydrogenation: The allylamine intermediate undergoes a series of oxidative dehydrogenation steps, ultimately yielding this compound and water.

  • Catalyst Reoxidation: The reduced catalyst is reoxidized by gas-phase oxygen, replenishing the lattice oxygen and completing the catalytic cycle.

Sohio_Process_Mechanism cluster_catalyst Catalyst Surface Catalyst_Ox Active Catalyst (M-Ox) Catalyst_Red Reduced Catalyst (M-□) Catalyst_Ox->Catalyst_Red Lattice O Consumption Catalyst_Red->Catalyst_Ox Reoxidation Propylene Propylene (CH₂=CHCH₃) Allyl_Intermediate Allyl Intermediate (CH₂CHCH₂•) Propylene->Allyl_Intermediate - H• Ammonia Ammonia (NH₃) Allylamine Allylamine Intermediate Oxygen Oxygen (O₂) Allyl_Intermediate->Allylamine + [NH] This compound This compound (CH₂=CHCN) Allylamine->this compound - 2H₂ Water Water (H₂O)

Experimental Protocol: Laboratory-Scale Propylene Ammoxidation

This protocol outlines a general procedure for the synthesis of this compound via propylene ammoxidation in a laboratory setting.

1. Catalyst Preparation (Bismuth Phosphomolybdate on Silica):

  • Dissolve bismuth nitrate (B79036) pentahydrate in dilute nitric acid.

  • In a separate vessel, dissolve ammonium (B1175870) heptamolybdate tetrahydrate and diammonium hydrogen phosphate (B84403) in deionized water.

  • Add silica sol to the molybdate/phosphate solution with vigorous stirring.

  • Slowly add the bismuth nitrate solution to the silica-containing slurry.

  • Adjust the pH of the resulting slurry to approximately 5-7 with ammonium hydroxide.

  • Age the slurry with continuous stirring, then dry in an oven.

  • Calcine the dried solid in air at a temperature ramp up to approximately 600 °C.

2. Experimental Setup:

  • A fixed-bed or fluidized-bed microreactor is required, typically made of quartz or stainless steel.

  • The reactor is placed inside a tube furnace with temperature control.

  • Mass flow controllers are used to precisely meter the reactant gases (propylene, ammonia, and air/oxygen diluted with an inert gas like nitrogen).

  • A condenser and a series of cold traps are placed downstream of the reactor to collect the liquid products.

  • An online gas chromatograph (GC) is used for analyzing the effluent gas stream.

3. Reaction Procedure:

  • Load the catalyst into the reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 450 °C) under a flow of inert gas.

  • Introduce the reactant gas mixture at the desired molar ratios (e.g., Propylene:Ammonia:Air of 1:1.1:8.1).[7]

  • Maintain a constant total flow rate to achieve the desired residence time (e.g., 2-20 seconds).[7]

  • Collect the liquid products in the cold traps.

  • Analyze the gas and liquid products using GC to determine conversion, selectivity, and yield.

Experimental_Workflow_Sohio cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Product Collection & Analysis Mix Mix Precursors (Bi, Mo, P salts + Silica sol) Dry Dry Slurry Mix->Dry Calcine Calcine Dry->Calcine Reactor Load Catalyst into Reactor Heat to 400-510°C Calcine->Reactor Condense Condense Effluent Reactor->Condense Gases Introduce Reactant Gases (Propylene, NH₃, Air) Gases->Reactor Collect Collect Liquid Products Condense->Collect Analyze Analyze Gas & Liquid (GC) Collect->Analyze

Historical Synthesis Routes

Prior to the dominance of the Sohio process, several other methods were employed for this compound synthesis. While not economically competitive today, they remain of academic and historical interest.

Acetylene-Based Process

This process involves the direct addition of hydrogen cyanide (HCN) to acetylene:

HC≡CH + HCN → CH₂=CHCN

The reaction was typically carried out in a liquid phase at 80-90 °C using a cuprous chloride catalyst dissolved in aqueous hydrochloric acid.[5]

ParameterValueReference
Temperature80-90 °C[5]
CatalystCuprous Chloride in HCl[5]
Molar YieldUp to 90%[4]
ByproductsAcetaldehyde, vinyl acetylene, divinyl acetylene, methyl vinyl ketone[4]

Reaction Mechanism: The mechanism is believed to involve the formation of a copper(I) acetylide complex, which then undergoes nucleophilic attack by the cyanide ion.

Acetylene_Process_Mechanism Acetylene Acetylene (HC≡CH) Cu_Acetylide Copper(I) Acetylide Complex [Cu(C≡CH)] Acetylene->Cu_Acetylide + Cu⁺ HCN Hydrogen Cyanide (HCN) CuCl CuCl Catalyst This compound This compound (CH₂=CHCN) Cu_Acetylide->this compound + CN⁻, + H⁺

Propylene and Nitric Oxide Process

Another historical route involved the reaction of propylene with nitric oxide over a supported silver catalyst:

4CH₂=CHCH₃ + 6NO → 4CH₂=CHCN + 6H₂O + N₂ [4]

This gas-phase reaction was conducted at high temperatures, typically in the range of 400-700 °C.[9]

ParameterValueReference
Temperature400-700 °C[9]
CatalystSilver on Silica Gel (promoted with alkaline earth metal oxides)[9]
Yield (based on NO)Up to 75%[9]

Reaction Mechanism: The detailed mechanism is less understood than the Sohio process but is thought to involve the formation of radical intermediates on the catalyst surface.

Conclusion

The Sohio process remains the most economically viable and widely practiced method for this compound synthesis due to its high efficiency and single-step nature. The continuous development of more advanced catalysts has further solidified its industrial dominance. While historical routes from acetylene and nitric oxide are no longer commercially practiced, they provide valuable context for the evolution of chemical synthesis and catalysis. The detailed mechanisms and experimental protocols provided in this guide offer a solid foundation for researchers to explore novel catalytic systems and process optimizations for this compound production, potentially from renewable feedstocks, which is an area of growing interest.

References

Spectroscopic Data Analysis of Acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylonitrile (CH₂=CHCN) is a key industrial chemical intermediate, primarily used in the production of polymers such as polythis compound, this compound butadiene styrene (B11656) (ABS), and styrene-acrylonitrile (SAN) resins. Its high reactivity and versatile chemical properties also make it a subject of interest in various research and development sectors, including drug development, where it may be used as a starting material or encountered as an impurity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and quality control. This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its identity.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern in the vinyl region due to the coupling between the three non-equivalent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Hc (trans to CN)5.703Doublet of doublets (dd)Jca = 11.75
Ha (geminal)6.077Doublet of doublets (dd)Jab = 0.91
Hb (cis to CN)6.203Doublet of doublets (dd)Jbc = 17.92

Data recorded in CDCl₃ at 89.56 MHz. Chemical shifts can vary slightly depending on the solvent and magnetic field strength.[1]

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
C≡N117.9
=CH107.8
=CH₂132.7

Solvent and field strength can influence chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.5-0.7 mL.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.

    • Set a sufficient number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for its nitrile and vinyl groups.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2229 - 2242C≡N stretchNitrile
1609 - 1652C=C stretchAlkene
3020 - 3100=C-H stretchAlkene
960 - 990=C-H bend (out-of-plane)Alkene
1415 - 1450=CH₂ scissoringAlkene

Peak positions can vary based on the sample phase (gas, liquid, solid).[2][3][4][5][6]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Lower the press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds using gas chromatography and then identifies them based on their mass-to-charge ratio (m/z) using mass spectrometry.

GC-MS Data

The mass spectrum of this compound is characterized by its molecular ion peak and several fragment ions.

Table 4: GC-MS Fragmentation Data for this compound

m/zIon
53[C₃H₃N]⁺ (Molecular Ion)
52[C₃H₂N]⁺
26[C₂H₂]⁺ or [CN]⁺
Experimental Protocol: GC-MS
  • Sample Preparation: For trace analysis, this compound can be sampled from air using an adsorption tube (e.g., Chromosorb 106) and then thermally desorbed into the GC.[7][8] For liquid samples, dilute with a suitable solvent (e.g., methanol) to an appropriate concentration.[7]

  • GC Conditions:

    • Column: A polar capillary column, such as a DB-WAX or similar, is suitable.[9]

    • Inlet: Set to a temperature of 150-250°C with an appropriate split ratio.[9]

    • Oven Program: An initial temperature of around 40°C held for a few minutes, followed by a ramp to a higher temperature.[9]

    • Carrier Gas: Helium or hydrogen with a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 20) to a value above the molecular weight of this compound (e.g., 100).

    • Detector: Set to an appropriate voltage.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) to confirm the identity.

    • Analyze the fragmentation pattern to support the identification.

Visualization of Analytical Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_GCMS Dilute in Solvent or Thermal Desorption Sample->Prep_GCMS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq GCMS_Acq GC-MS System Prep_GCMS->GCMS_Acq NMR_Proc Fourier Transform, Phasing, Calibration, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc GCMS_Proc Chromatogram Integration, Mass Spectrum Extraction, Library Search GCMS_Acq->GCMS_Proc Interpretation Structural Elucidation & Quantification NMR_Proc->Interpretation IR_Proc->Interpretation GCMS_Proc->Interpretation Report Final Report Interpretation->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

This compound Fragmentation in Mass Spectrometry

This diagram illustrates the primary fragmentation pathway of this compound under electron impact ionization.

parent This compound [C₃H₃N] m/z = 53 neutral1 - H• parent->neutral1 neutral2 - HCN or - C₂H₂ parent->neutral2 frag1 [C₃H₂N]⁺ m/z = 52 frag2 [C₂H₂]⁺ or [CN]⁺ m/z = 26 neutral1->frag1 neutral2->frag2

Caption: EI-MS Fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and GC-MS provides a comprehensive analytical toolkit for the unambiguous identification and characterization of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals requiring robust analytical methods for this important chemical compound. Adherence to detailed experimental procedures and a thorough understanding of the spectroscopic principles are essential for obtaining high-quality, reliable data.

References

Acrylonitrile as a Precursor in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (CH₂=CHCN), a volatile, colorless liquid, serves as a cornerstone in modern organic synthesis due to the versatile reactivity of its vinyl and nitrile functionalities.[1] This guide provides a comprehensive technical overview of its core applications as a precursor in the synthesis of valuable chemical intermediates and active pharmaceutical ingredients (APIs). We will delve into key reaction types, provide detailed experimental protocols, and present quantitative data to facilitate comparative analysis. Furthermore, reaction mechanisms and synthetic pathways are visualized to offer a clear understanding of the underlying chemical transformations.

Key Synthetic Transformations of this compound

This compound's unique electronic structure, featuring an electron-withdrawing nitrile group conjugated with a double bond, makes it an excellent Michael acceptor and a reactive dienophile. This reactivity is harnessed in several pivotal industrial and laboratory-scale syntheses.

Cyanoethylation: A Michael Addition Reaction

Cyanoethylation involves the addition of a nucleophile to the β-carbon of this compound.[2] This reaction is widely used to introduce a cyanoethyl group (-CH₂CH₂CN) onto a variety of substrates, including amines, alcohols, and thiols. The reaction is typically base-catalyzed.[2][3]

General Reaction: YH + H₂C=CHCN → Y-CH₂CH₂CN[2]

This reaction is fundamental in the synthesis of numerous chemical intermediates. For instance, the cyanoethylation of amines is a key step in producing important building blocks for pharmaceuticals and agrochemicals.[3][4]

Hydrodimerization to Adiponitrile (B1665535)

The electrochemical hydrodimerization of this compound is a significant industrial process for the production of adiponitrile (NC(CH₂)₄CN), a crucial precursor to hexamethylenediamine, which is then used to manufacture Nylon 6,6.[5][6] This process involves the reductive coupling of two this compound molecules at a cathode.[5][7]

Overall Reaction: 2 CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN[5]

The reaction is known for its complexity, with potential side products such as propionitrile (B127096) and succinonitrile (B93025).[5] The selectivity towards adiponitrile is highly dependent on the electrode material, electrolyte composition, and reaction conditions.[5][8]

Synthesis of Succinonitrile

Succinonitrile (NC(CH₂)₂CN) is another valuable dinitrile that can be synthesized from this compound. One common method involves the Michael addition of hydrogen cyanide (HCN) to this compound.[9] This reaction is typically catalyzed by a base, such as triethylamine (B128534).[10][11]

Reaction: H₂C=CHCN + HCN → NCCH₂CH₂CN

Succinonitrile serves as a precursor for the production of 1,4-diaminobutane, a monomer used in the synthesis of polyamides like Nylon 4,6.[9]

Diels-Alder Reactions

This compound, being an electron-deficient alkene, is an effective dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions.[12] A classic example is its reaction with 1,3-butadiene (B125203) to form 4-cyanocyclohexene.[2]

Reaction: C₄H₆ + C₃H₃N → C₇H₉N

This reaction provides a straightforward route to functionalized cyclohexene (B86901) rings, which are important structural motifs in many natural products and synthetic compounds.

Polymerization

This compound is a key monomer in the production of various commercially important polymers. Through radical polymerization, it forms polythis compound (B21495) (PAN), which is the primary precursor for carbon fiber production.[13] It is also a crucial component in copolymers such as this compound butadiene styrene (B11656) (ABS), a widely used thermoplastic, and styrene-acrylonitrile (SAN) resin.[13]

Experimental Protocols

The following sections provide detailed experimental procedures for key reactions involving this compound.

Cyanoethylation of Aniline (B41778) to N-(2-cyanoethyl)aniline

This procedure details the synthesis of N-(2-cyanoethyl)aniline, a representative example of the cyanoethylation of an aromatic amine.[14]

Procedure:

  • In a 100-mL round-bottomed flask, combine 12.95 g (0.10 mole) of aniline hydrochloride, 6.6 g (0.12 mole) of this compound, and 9.1 g (0.12 mole) of diethylamine.[14]

  • Reflux the mixture on a steam bath for 2 hours.[14]

  • Remove the solvent by distillation on the steam bath.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 115–120°C/0.01 mm.[14]

  • The product solidifies as colorless plates.[14]

  • Expected yield: 10.5–11.4 g (72–78%).[14]

Electrochemical Hydrodimerization of this compound to Adiponitrile (Laboratory Scale)

This protocol provides a general laboratory setup for the electrosynthesis of adiponitrile.[15]

Electrolytic System:

  • Electrolytic Cell: A non-diaphragm type electrolytic bath.[15]

  • Anode: Dimensionally stable anode (e.g., titanium coated with ruthenium and iridium oxides).[15]

  • Cathode: Lead or cadmium.[15]

  • Electrolyte: An aqueous solution containing this compound (0.5-7% by mass), a supporting electrolyte such as potassium or sodium phosphate (B84403) (5-20% by mass), a buffer (e.g., EDTA sodium salt, 0.1-5.0% by mass), and a quaternary ammonium (B1175870) salt as a guiding ion source (0.1-10.0% by mass). The pH is maintained between 6 and 10.[15]

Procedure:

  • Prepare the electrolyte solution with the specified components and adjust the pH to approximately 7 with phosphoric acid or sodium hydroxide.[15]

  • Circulate the electrolyte through the electrolytic cell.

  • Apply a direct current with a current density in the range of 500-3000 A/m².[15]

  • Maintain the reaction temperature between 20-60°C.[15]

  • Ensure a high electrolyte flow rate between the electrodes (>1 m/s).[15]

  • As the reaction proceeds, an organic phase containing adiponitrile, propionitrile, and unreacted this compound will form.

  • Separate the organic phase from the aqueous electrolyte.

  • Isolate adiponitrile from the organic phase by rectification. The yield of adiponitrile can reach over 80% with a current efficiency of more than 75%.[15]

Synthesis of Succinonitrile from this compound and Hydrocyanic Acid

This procedure outlines the base-catalyzed addition of HCN to this compound.[10][11]

Procedure:

  • In a reactor equipped with a stirrer, reflux condenser, and a cooling system, charge this compound and triethylamine (as a catalyst, at least 2% by weight of the total reaction mixture).[10][11]

  • Maintain the reaction temperature below 90°C, typically in the range of 60-80°C.[10][11]

  • Slowly add liquid hydrocyanic acid to the stirred mixture. An excess of this compound is used.[10][11]

  • After the addition is complete, continue stirring until the reaction is complete, which can be monitored by the cessation of HCN reflux.

  • Upon completion, the succinonitrile can be purified by distillation under reduced pressure.[10]

Diels-Alder Reaction: Synthesis of 4-Cyanocyclohexene

This procedure describes the cycloaddition of in-situ generated 1,3-butadiene with this compound.

Procedure:

  • In a stainless steel autoclave with an internal volume of 2 L, add 340 g of 4-cyanocyclohexene (as a solvent) and 4.7 g of phenothiazine (B1677639) (as a polymerization inhibitor).[16]

  • Heat the mixture to 180°C with stirring.[16]

  • Separately, prepare a mixture of this compound and 1,3-butadiene in a 1.0:1.0 molar ratio.[16]

  • Sequentially add the this compound/butadiene mixture to the hot 4-cyanocyclohexene solution at a constant rate over 4 hours.[16]

  • After the addition is complete, continue the reaction for a specified period.

  • Cool the reactor and isolate the 4-cyanocyclohexene product. The yield of 4-cyanocyclohexene based on 1,3-butadiene can be around 92.9%.[16]

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions discussed.

Table 1: Cyanoethylation of Amines with this compound

AmineCatalystTemperature (°C)Time (h)ProductYield (%)Reference
AnilineAniline Hydrochloride/DiethylamineReflux2N-(2-cyanoethyl)aniline72-78[14]
AnilineCupric AcetateReflux10N-(2-cyanoethyl)aniline73[14]
o-ChloroanilineCupric Acetate MonohydrateN/AN/A3-(o-chloroanilino)propionitrile90-94[3]
AnilineHydrochloric Acid/Zinc Chloride60-9525N-cyanoethylaniline99.1[17]

Table 2: Synthesis of Dinitriles from this compound

ProductCo-reactantCatalyst/MethodTemperature (°C)Key ConditionsYield (%)Reference
AdiponitrileThis compoundElectrochemical20-60Current density: 500-3000 A/m²>80[15]
SuccinonitrileHydrocyanic AcidTriethylamine60-80Excess this compoundHigh[10][11]
SuccinonitrileThis compoundMgO:Na₂O (2:1)250Gas phase~90 (selectivity)[18]

Table 3: Diels-Alder Reaction of 1,3-Butadiene and this compound

DieneDienophileSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,3-ButadieneThis compound4-Cyanocyclohexene1804 (addition)4-Cyanocyclohexene92.9[16]

Spectroscopic Data

Adiponitrile (NC(CH₂)₄CN)

  • IR Spectrum: Key absorptions include a peak for the C≡N stretching vibration.[16][19]

  • ¹³C NMR Spectrum: Expected to show signals for the nitrile carbon and the three chemically non-equivalent methylene (B1212753) carbons in the aliphatic chain.[20]

Succinonitrile (NC(CH₂)₂CN)

  • IR Spectrum: A characteristic strong absorption band for the C≡N stretching vibration is observed around 2252 cm⁻¹.[5][6] Theoretical calculations show a symmetric stretch at 2360.44 cm⁻¹.[21]

  • ¹H NMR (DMSO-d₆): A singlet for the four equivalent methylene protons.[22]

  • ¹³C NMR: Signals corresponding to the nitrile carbons and the methylene carbons.[23][24]

4-Cyanocyclohexene

  • ¹H NMR (400 MHz, CDCl₃): δ 5.75-5.64 (m, 2H, vinyl), 2.84 (m, 1H, CH-CN), 2.39-2.11 (m, 4H, allylic CH₂), 1.98-1.88 (m, 2H, CH₂).

  • IR Spectrum: Shows characteristic peaks for C=C and C≡N stretching.

Role in Drug Development

This compound and its derivatives are pivotal precursors in the synthesis of several pharmaceuticals.

Synthesis of Famotidine (B1672045)

Famotidine, a histamine (B1213489) H₂ receptor antagonist used to treat stomach ulcers, is synthesized using 3-chloropropionitrile (B165592), which is derived from this compound.[25][26] 3-Chloropropionitrile is prepared by the hydrochlorination of this compound.[25][26]

The synthesis of a key intermediate for famotidine involves the reaction of sulfamide (B24259) with 3-chloropropionitrile in the presence of an acid catalyst like methanesulfonic acid.[27]

Synthesis of Rilpivirine (B1684574)

Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection, utilizes an this compound derivative in its synthesis.[1][28] A key intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)this compound, is a core component of the rilpivirine molecule.[1][12][21] This intermediate is typically synthesized via a Heck reaction between 4-iodo-2,6-dimethylaniline (B1296278) and this compound.[1]

Reaction Mechanisms and Pathways

The following diagrams, generated using Graphviz, illustrate the mechanisms of key reactions and synthetic pathways.

michael_addition cluster_reactants Reactants cluster_mechanism Mechanism This compound H₂C=CH-C≡N Step2 Nucleophilic attack on β-carbon This compound->Step2 Nucleophile Y-H Anion Y⁻ Nucleophile->Anion + B: Base B: Base->Anion Step1 Base deprotonates nucleophile Anion->Step2 Enolate ⁻CH₂-CH(Y)-C≡N ↔ CH₂=C(Y)-C≡N⁻ Step2->Enolate Step3 Protonation of enolate Enolate->Step3 Product Y-CH₂-CH₂-C≡N Step3->Product + H-B

Mechanism of Base-Catalyzed Cyanoethylation.

electrohydrodimerization cluster_mechanism Reaction at the Cathode Acrylonitrile1 2 CH₂=CH-CN Step1 1. Electron transfer to this compound Acrylonitrile1->Step1 Cathode Cathode (e.g., Pb, Cd) Cathode->Step1 + 2e⁻ Protons 2 H⁺ Step3 3. Protonation Protons->Step3 RadicalAnion [CH₂=CH-CN]⁻• This compound Radical Anion Step1->RadicalAnion Step2 2. Dimerization of Radical Anions RadicalAnion->Step2 Dianion ⁻(CN)CH-CH₂-CH₂-CH(CN)⁻ Dianion Intermediate Step2->Dianion Dianion->Step3 Adiponitrile NC-(CH₂)₄-CN Adiponitrile Step3->Adiponitrile diels_alder Butadiene 1,3-Butadiene (s-cis conformation) TransitionState Cyclic Transition State [4+2] Pericyclic Butadiene->TransitionState This compound This compound This compound->TransitionState Product 4-Cyanocyclohexene TransitionState->Product Concerted Rearrangement famotidine_synthesis This compound This compound Chloropropionitrile 3-Chloropropionitrile This compound->Chloropropionitrile + HCl (Hydrochlorination) HCl HCl HCl->Chloropropionitrile Intermediate1 N-Sulfamyl Propionamidine Salt Chloropropionitrile->Intermediate1 + Sulfamide, Acid Catalyst Sulfamide Sulfamide Sulfamide->Intermediate1 Famotidine Famotidine Intermediate1->Famotidine + Guanidinothiazole derivative Guanidinothiazole S-(2-guanidinothiazol-4-ylmethyl)isothiourea Guanidinothiazole->Famotidine rilpivirine_synthesis This compound This compound Intermediate1 (E)-3-(4-amino-3,5-dimethylphenyl)this compound This compound->Intermediate1 Heck Reaction, Pd Catalyst AnilineDeriv 4-Iodo-2,6-dimethylaniline AnilineDeriv->Intermediate1 Rilpivirine Rilpivirine Intermediate1->Rilpivirine Nucleophilic Aromatic Substitution PyrimidineDeriv 4-((4-chloropyrimidin-2-yl)amino)benzonitrile PyrimidineDeriv->Rilpivirine

References

An In-depth Technical Guide to the Photochemical Isomerization Reactions of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylonitrile (CH₂=CHCN), a key industrial monomer, exhibits a rich and complex photochemistry upon exposure to ultraviolet (UV) radiation. Understanding the intricacies of its photochemical isomerization is of significant interest in various fields, including astrochemistry, atmospheric science, and organic synthesis. This technical guide provides a comprehensive overview of the core principles governing the photochemical isomerization of this compound, with a focus on reaction mechanisms, experimental methodologies, and quantitative data.

Core Reaction Mechanisms

The photochemical isomerization of this compound is a multifaceted process that proceeds through several key steps, primarily involving the rearrangement of the molecule from its ground electronic state to various isomeric forms via excited states.

Theoretical Reaction Pathway

Theoretical studies, employing computational methods such as CASSCF and MP2-CAS, have elucidated a preferred reaction route for the photochemical isomerization of this compound.[1][2] The process is initiated by the absorption of a UV photon, which promotes the this compound molecule to an excited singlet state in the Franck-Condon region.[3] This is followed by a rapid, non-radiative decay through a conical intersection to the ground state potential energy surface.[2][3]

This decay initially leads to the formation of a key intermediate, isothis compound (H₂C=C(H)NC).[1][3] Due to the large excess of internal energy transferred during this process, the isothis compound intermediate can then overcome subsequent energy barriers on the ground state surface to rearrange into various stable photoproducts or revert to the starting this compound molecule.[3]

The primary photoproducts identified from both theoretical and experimental studies include:

  • Cyanoacetylene (HC₃N) [1][3]

  • Acetylene:Hydrogen Cyanide (C₂H₂:HCN) complex [1][3]

  • Acetylene:Hydrogen Isocyanide (C₂H₂:HNC) complex [1][3]

A proposed overall reaction scheme is as follows:

This compound + hν → [this compound]* (Excited State) → Isothis compound → Cyanoacetylene + H₂ / Acetylene + HCN / Acetylene + HNC

Quantitative Data

Quantitative analysis of the photochemical reactions of this compound is crucial for understanding the efficiency of different reaction channels. The quantum yield (Φ) represents the number of molecules undergoing a specific event for each photon absorbed.

Reaction ChannelWavelength (nm)Quantum Yield (Φ)Reference
This compound → Acetylene + Hydrogen Cyanide213.90.50[4]
This compound → Cyanoacetylene + Hydrogen213.90.31[4]

Table 1: Experimentally determined quantum yields for the major photochemical channels of this compound vapor.

Theoretical calculations have also provided valuable energetic data for the key species and transition states involved in the isomerization pathway. These values, typically calculated in electronvolts (eV), help to map the potential energy surface of the reaction.

Species/Transition StateRelative Energy (eV)
This compound (Ground State)0.00
Franck-Condon Region~7.5
S₁/S₀ Conical Intersection~7.2
Isothis compound (Intermediate)~0.7
Transition State (Isothis compound → Cyanoacetylene)~4.2
Cyanoacetylene + H₂ (Product)~2.6

Table 2: Theoretically calculated relative energies of key species and transition states in the photochemical isomerization of this compound. (Data sourced from theoretical studies).[3]

Experimental Protocols

Two primary experimental techniques have been instrumental in studying the photochemical isomerization of this compound: gas-phase photolysis and matrix isolation spectroscopy.

Gas-Phase Photolysis of this compound

This method allows for the study of the photochemical reactions of isolated this compound molecules in the vapor phase.

Objective: To irradiate this compound vapor with a specific wavelength of UV light and analyze the resulting photoproducts to determine quantum yields.

Materials and Equipment:

  • This compound (high purity)

  • Volatile actinometer (e.g., acetone)

  • Quartz reaction vessel

  • UV lamp (e.g., zinc lamp emitting at 213.9 nm)

  • Vacuum line for sample handling

  • Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis[5][6]

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: A known pressure of this compound vapor is introduced into the quartz reaction vessel. For quantum yield measurements, a known pressure of a chemical actinometer is also added.

  • Irradiation: The reaction vessel is exposed to a stable output from the UV lamp for a specific duration. The light intensity should be monitored.

  • Product Analysis: After irradiation, the contents of the reaction vessel are condensed and analyzed by gas chromatography. The GC is calibrated with known standards of the expected products (acetylene, hydrogen cyanide, cyanoacetylene) to quantify their formation.

  • Actinometry: The extent of photolysis of the actinometer is measured to determine the number of photons that entered the reaction vessel.

  • Quantum Yield Calculation: The quantum yield for each product is calculated using the following formula: Φ = (Number of product molecules formed) / (Number of photons absorbed by this compound)

Matrix Isolation Spectroscopy of this compound Photoproducts

This technique involves trapping individual this compound molecules in a solid, inert gas matrix at cryogenic temperatures. This allows for the direct observation and characterization of reactive intermediates and final products using spectroscopic methods.[7][8][9]

Objective: To isolate and identify the photoproducts of this compound isomerization, including unstable intermediates, using infrared (IR) spectroscopy.

Materials and Equipment:

  • This compound

  • Inert matrix gas (e.g., Argon, high purity)

  • Closed-cycle helium cryostat with a cold window (e.g., CsI)

  • Deposition system with a fine control valve

  • Microwave-discharge hydrogen-flow lamp (λ > 120 nm) or other suitable UV source

  • Fourier-transform infrared (FTIR) spectrometer

Procedure:

  • Matrix Preparation: A gaseous mixture of this compound and the matrix gas (typically in a ratio of 1:1000) is slowly deposited onto the cold window of the cryostat, which is maintained at a very low temperature (e.g., 10 K).

  • Initial Spectrum: An initial IR spectrum of the isolated this compound in the matrix is recorded.

  • Photolysis: The matrix is then irradiated with the UV lamp for a set period.

  • Spectroscopic Analysis: IR spectra are recorded at intervals during the irradiation process. The appearance of new absorption bands indicates the formation of photoproducts.

  • Product Identification: The newly formed species are identified by comparing their experimental IR spectra with theoretically calculated spectra or with the spectra of known compounds. Isotopic substitution experiments (e.g., using deuterated this compound) can be used to confirm vibrational assignments.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the proposed photochemical isomerization pathway of this compound.

Photochemical_Isomerization_of_this compound This compound This compound (S₀) ExcitedState [this compound]* (S₁) Franck-Condon Region This compound->ExcitedState hν (UV Photon) ConicalIntersection S₁/S₀ Conical Intersection ExcitedState->ConicalIntersection Non-radiative decay Isothis compound Isothis compound (S₀) ConicalIntersection->Isothis compound Products Cyanoacetylene + H₂ Acetylene + HCN Acetylene + HNC Isothis compound->Products Rearrangement Reversion This compound (S₀) Isothis compound->Reversion Isomerization

Caption: Proposed reaction pathway for the photochemical isomerization of this compound.

Experimental Workflow: Gas-Phase Photolysis

This diagram outlines the typical workflow for a gas-phase photolysis experiment to determine quantum yields.

Gas_Phase_Photolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation Prep_Sample Prepare this compound Vapor Sample Irradiation UV Irradiation in Quartz Cell Prep_Sample->Irradiation Prep_Actinometer Prepare Actinometer Sample Prep_Actinometer->Irradiation GC_Analysis Gas Chromatography (GC-FID) Analysis Irradiation->GC_Analysis Actinometry_Analysis Analyze Actinometer Irradiation->Actinometry_Analysis Quantification Quantify Products GC_Analysis->Quantification QY_Calc Calculate Quantum Yield (Φ) Quantification->QY_Calc Actinometry_Analysis->QY_Calc

Caption: Workflow for determining quantum yields in gas-phase photolysis.

Conclusion

The photochemical isomerization of this compound is a complex process involving excited state dynamics, conical intersections, and ground-state rearrangements. This guide has summarized the current understanding of the reaction mechanisms, provided key quantitative data, and outlined the experimental protocols used to investigate these phenomena. For researchers in drug development and other scientific fields, a thorough grasp of these photochemical principles can inform the stability studies of nitrile-containing compounds and open avenues for novel synthetic pathways. Further research, particularly in obtaining more extensive experimental quantum yield data under various conditions, will continue to refine our understanding of this important photochemical system.

References

Navigating the Hazards: A Technical Guide to Safe Acrylonitrile Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Management of Acrylonitrile in a Laboratory Setting.

This compound (AN), a volatile, colorless to pale-yellow liquid, is a critical building block in the production of a wide array of polymers, including acrylic fibers, resins, and nitrile rubbers.[1] While indispensable in many research and development applications, its handling demands stringent adherence to safety protocols due to its significant health and safety risks. This technical guide provides an in-depth overview of the essential health and safety protocols for managing this compound in a laboratory environment, targeting researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental safety procedures, and provides visual workflows for critical safety processes.

Understanding the Risks: Properties and Hazards

This compound is a highly flammable and toxic chemical that can pose severe health risks through inhalation, ingestion, or skin absorption.[2][3] Its vapor is heavier than air and can form explosive mixtures.[4] Acute exposure can lead to a range of symptoms, from mild irritation of the eyes, nose, and throat to severe effects like headache, dizziness, nausea, and in high concentrations, loss of consciousness and death.[5][6][7] Chronic exposure may lead to liver damage, and this compound is classified as a probable human carcinogen.[6][8][9]

Chemical and Physical Properties

A thorough understanding of this compound's properties is fundamental to its safe handling.

PropertyValueSource
Chemical Formula C₃H₃N[1]
Molecular Weight 53.06 g/mol [8]
Appearance Clear, colorless to pale-yellow liquid[10][11]
Odor Pungent, onion- or garlic-like[8][11]
Boiling Point ~77°C[1]
Flash Point -1°C (30.2°F) (closed cup)[4]
Flammability Range 3% to 17% in air[4]
Vapor Pressure 83 mmHg at 20°C[12]
Specific Gravity 0.81 (water = 1.0)[4]
Solubility in Water Moderately soluble[5]
Occupational Exposure Limits

Various regulatory bodies have established exposure limits to protect laboratory personnel.

OrganizationExposure LimitNotes
OSHA (PEL) 2 ppm (8-hour TWA)10 ppm (15-minute ceiling)[6][13]
NIOSH (REL) 1 ppm (10-hour TWA)10 ppm (15-minute ceiling)[6][13]
ACGIH (TLV) 2 ppm (8-hour TWA)Skin notation (potential for significant absorption through the skin)[6][13]
IDLH 85 ppmImmediately Dangerous to Life or Health[6][13]

Core Safety Protocols and Procedures

A multi-faceted approach encompassing engineering controls, personal protective equipment, and robust administrative procedures is essential for the safe handling of this compound.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Fume Hoods: All work with this compound must be conducted in a properly functioning chemical fume hood to prevent the release of toxic vapors into the laboratory.[2][3][14]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat, sunlight, and sources of ignition.[2][3][14] It should be kept in tightly sealed containers and segregated from incompatible materials.[15]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

  • Gloves: Butyl rubber or Viton/Butyl rubber gloves are recommended.[2][14] Nitrile gloves are not suitable for handling this compound.[2]

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a splash hazard.[15][16]

  • Lab Coat: A flame-resistant lab coat is recommended.[3]

  • Respiratory Protection: For operations outside of a fume hood or in emergency situations, a NIOSH-approved respirator with appropriate cartridges is required.[15][17]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Task Involving This compound fume_hood_check Is the task performed in a certified fume hood? start->fume_hood_check small_quantities Handling small quantities (incidental contact)? fume_hood_check->small_quantities Yes respirator_required Respiratory Protection Required: - NIOSH-approved respirator - Consult safety officer fume_hood_check->respirator_required No splash_hazard Is there a splash hazard? small_quantities->splash_hazard Yes min_ppe Minimum PPE: - Butyl/Viton gloves - Safety goggles - Lab coat small_quantities->min_ppe No splash_hazard->min_ppe No enhanced_ppe Enhanced PPE: - Butyl/Viton gloves - Face shield over goggles - Flame-resistant lab coat splash_hazard->enhanced_ppe Yes emergency_situation Is this an emergency (spill, leak)? emergency_situation->enhanced_ppe No full_ppe_emergency Full Emergency PPE: - SCBA or supplied-air respirator - Chemical-resistant suit - Butyl/Viton gloves - Chemical boots emergency_situation->full_ppe_emergency Yes respirator_required->emergency_situation

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Safe Handling and Storage

Adherence to specific protocols during experimental work is crucial to prevent exposure and accidents.

General Handling Procedures
  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be free of clutter and ignition sources.

  • Dispensing: Use non-sparking tools when opening and closing containers.[15] Dispense the smallest quantity of this compound required for the experiment.

  • Containment: All containers holding this compound must be clearly labeled with its identity and associated hazards.[3] Use secondary containment to prevent spills.

  • Post-Experiment: After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands thoroughly with soap and water.[14]

Storage Protocol
  • Incompatible Materials: this compound is incompatible with strong oxidizers (especially bromine), strong acids, strong bases, copper, copper alloys, ammonia, and amines.[10][15] Contact with these can lead to violent polymerization or explosion.

  • Inhibitors: Commercial this compound is stabilized with inhibitors like monomethyl ether of hydroquinone (B1673460) (MEHQ) and water to prevent spontaneous polymerization.[18] The levels of these inhibitors should be monitored, especially for long-term storage.

  • pH Control: The pH of stored this compound should be maintained below 7.5. An increase in pH can indicate potential instability and risk of polymerization.[19][20]

  • Storage Duration: Avoid storing this compound for more than six months.[14] Implement a "first-in, first-out" inventory system.[4]

The following diagram illustrates the key considerations for the safe storage of this compound.

Storage_Protocol This compound Safe Storage Protocol storage_location Storage Location: Cool, Dry, Well-Ventilated, Away from Heat/Sunlight container Container: Tightly Sealed, Clearly Labeled storage_location->container incompatibles Incompatible Materials: - Strong Oxidizers - Strong Acids/Bases - Copper/Alloys - Amines storage_location->incompatibles monitoring Regular Monitoring container->monitoring inhibitor_level Inhibitor Levels (MEHQ, Water) monitoring->inhibitor_level ph_level pH Level (< 7.5) monitoring->ph_level storage_duration Storage Duration (< 6 months) monitoring->storage_duration inventory_system First-In, First-Out storage_duration->inventory_system

Caption: Key considerations for the safe storage of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an this compound-related incident.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill and alert others.[14][21]

  • Isolate: Restrict access to the spill area.[22]

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup (for small spills): If the spill is small and you are trained and equipped to handle it, use an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill.[14][22] Wear full PPE, including respiratory protection.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact the emergency response team immediately.[14]

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes.[14] Remove contaminated clothing while under an emergency shower.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open.[14][23] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two cups of water.[14] Seek immediate medical attention.

The following flowchart outlines the general emergency response procedure for an this compound incident.

Emergency_Response_Workflow This compound Emergency Response Workflow incident Incident Occurs (Spill, Exposure, Fire) assess_situation Assess the Situation (Is it safe to approach?) incident->assess_situation decontaminate_exposure If Exposure Occurred: - Move to fresh air - Use emergency shower/eyewash - Remove contaminated clothing incident->decontaminate_exposure Exposure contain_spill If Spill Occurred (Small & Trained): - Wear appropriate PPE - Use absorbent material incident->contain_spill Spill evacuate_alert Evacuate the Immediate Area Alert Others assess_situation->evacuate_alert No call_emergency Call Emergency Services assess_situation->call_emergency Yes evacuate_alert->call_emergency provide_info Provide Information to Responders: - Chemical Identity - Location - Nature of Incident call_emergency->provide_info decontaminate_exposure->call_emergency secure_area Secure the Area (Restrict Access) contain_spill->secure_area secure_area->provide_info

References

The Environmental Fate and Degradation of Acrylonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile, a volatile, colorless liquid with a pungent odor, is a crucial monomer in the production of plastics, synthetic rubbers, and acrylic fibers.[1] Its widespread industrial use necessitates a thorough understanding of its environmental persistence, transport, and degradation mechanisms. This technical guide provides an in-depth overview of the environmental fate of this compound, detailing its breakdown in various environmental compartments and the methodologies used to study these processes.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is governed by its physical and chemical properties, which are summarized in Table 1. Its high vapor pressure and moderate water solubility facilitate its distribution across air, water, and soil compartments.[2][3]

PropertyValueReference
Molecular FormulaC₃H₃N[4]
Molecular Weight53.06 g/mol [2][4]
Boiling Point77.3 °C[2][3]
Melting Point-83.55 °C[3]
Vapor Pressure109 mm Hg at 25°C[2]
Water Solubility74.5 g/L at 25°C[2]
Log K_ow_ (Octanol-Water Partition Coefficient)0.25[2]
Henry's Law Constant1.18 x 10⁻⁵ atm-m³/mol[4]

This compound released into the environment will partition between the air, water, and soil. Due to its volatility, a significant portion will enter the atmosphere.[5] In water, it is soluble and can be transported over distances.[2] Its low octanol-water partition coefficient suggests a low potential for bioaccumulation in aquatic organisms.[5]

Abiotic Degradation

This compound undergoes degradation in the environment through processes that do not involve biological organisms.

Atmospheric Degradation (Photolysis)

In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl radicals (•OH).[5] This reaction leads to the formation of intermediates such as formyl cyanide and formaldehyde.[1] The estimated atmospheric half-life of this compound is relatively short, ranging from 1.2 to 12 hours, indicating it is not persistent in the air.[5]

Hydrolysis

This compound is stable to hydrolysis in water under neutral and acidic conditions. However, in the presence of strong alkalis, it can undergo hydrolysis.[6] One proposed pathway involves the initial hydrolysis to acrylamide (B121943), which is then further hydrolyzed to acrylic acid.[6] Another potential pathway under alkaline hydrothermal conditions involves the formation of 3-hydroxy-propionitrile, which then converts to 3-hydroxy-propionic acid and subsequently dehydrates to acrylic acid.[6]

Biodegradation

Microbial degradation is a significant process for the removal of this compound from soil and water. A variety of microorganisms, including bacteria and fungi, have been shown to utilize this compound as a source of carbon and nitrogen.[7][8][9]

Aerobic Biodegradation Pathways

Under aerobic conditions, two primary enzymatic pathways are responsible for the breakdown of this compound:

  • Nitrile Hydratase and Amidase Pathway: This is a two-step process. First, nitrile hydratase catalyzes the hydration of this compound to acrylamide. Subsequently, amidase hydrolyzes acrylamide to acrylic acid and ammonia (B1221849).[7][10] The resulting acrylic acid can then enter central metabolic pathways.

  • Nitrilase Pathway: In this pathway, a single enzyme, nitrilase, directly hydrolyzes this compound to acrylic acid and ammonia, bypassing the acrylamide intermediate.[7]

The following diagram illustrates these primary aerobic biodegradation pathways:

Acrylonitrile_Biodegradation This compound This compound Acrylamide Acrylamide This compound->Acrylamide Nitrile Hydratase Acrylic_Acid Acrylic_Acid This compound->Acrylic_Acid Nitrilase Acrylamide->Acrylic_Acid Amidase Ammonia Ammonia Acrylamide->Ammonia Acrylic_Acid->Ammonia Central_Metabolism Central_Metabolism Acrylic_Acid->Central_Metabolism

Aerobic biodegradation pathways of this compound.
Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is less abundant. However, some studies suggest that microbial consortia can degrade this compound under anaerobic conditions, although the specific pathways and microorganisms are not as well-characterized as their aerobic counterparts.[11]

Half-life in Environmental Compartments

The persistence of this compound in the environment is often expressed as its half-life, which can vary significantly depending on environmental conditions.

Environmental CompartmentHalf-lifeConditionsReference
Air1.2 - 12 hoursReaction with hydroxyl radicals[5]
Water6 - 20 daysBiodegradation with freshwater inoculum[12]
Soil1.25 - 23 daysAerobic biodegradation[13]

Experimental Protocols

This section outlines methodologies for key experiments related to the environmental fate and degradation of this compound.

Isolation and Enrichment of this compound-Degrading Microorganisms

Objective: To isolate bacteria from environmental samples capable of utilizing this compound as a sole carbon and nitrogen source.

Protocol:

  • Sample Collection: Collect soil or water samples from sites with potential this compound contamination, such as industrial areas.[8][14]

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) containing essential minerals and trace elements.[9]

    • Add this compound as the sole source of carbon and nitrogen at a specific concentration (e.g., 100-500 mg/L).[9][14]

    • Inoculate the medium with the collected environmental sample.

    • Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm) for several days to enrich for this compound-degrading microorganisms.[15]

  • Isolation of Pure Cultures:

    • After successful enrichment (indicated by an increase in turbidity), perform serial dilutions of the culture.

    • Plate the dilutions onto solid MSM agar (B569324) plates containing this compound.

    • Incubate the plates until distinct colonies appear.

    • Isolate individual colonies and re-streak them onto fresh plates to obtain pure cultures.[8]

  • Identification: Identify the isolated strains using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).[8][14]

The following diagram outlines the workflow for isolating this compound-degrading bacteria:

Isolation_Workflow cluster_0 Sample Collection & Enrichment cluster_1 Isolation cluster_2 Identification Collect_Sample Collect_Sample Inoculate_MSM Inoculate_MSM Collect_Sample->Inoculate_MSM Serial_Dilution Serial_Dilution Inoculate_MSM->Serial_Dilution Plate_on_Agar Plate_on_Agar Serial_Dilution->Plate_on_Agar Isolate_Colonies Isolate_Colonies Plate_on_Agar->Isolate_Colonies Biochemical_Tests Biochemical_Tests Isolate_Colonies->Biochemical_Tests Molecular_ID 16S rRNA Sequencing Isolate_Colonies->Molecular_ID

Workflow for isolating this compound-degrading bacteria.
Biodegradation Batch Experiments

Objective: To quantify the degradation of this compound by a pure or mixed microbial culture.

Protocol:

  • Prepare Inoculum: Grow the isolated microorganism(s) in a suitable nutrient broth to a desired cell density (e.g., OD₆₀₀ of 0.8-1.0).[8]

  • Set up Batch Reactors:

    • In sterile flasks, add a defined volume of MSM.

    • Spike the medium with a known initial concentration of this compound.

    • Inoculate the flasks with the prepared microbial culture.

    • Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a biotic control (no this compound) to monitor microbial growth.

  • Incubation: Incubate the flasks under controlled conditions (e.g., temperature, pH, agitation).[8][15]

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from each flask.

    • Filter the samples to remove microbial cells.

    • Analyze the filtrate for the concentration of this compound and its potential metabolites (acrylamide, acrylic acid) using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][15]

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation rate and half-life.

Analytical Methodology: EPA Method 603

Objective: To determine the concentration of this compound in aqueous samples using a standardized purge and trap gas chromatography method.[16][17][18]

Protocol Summary:

  • Purge and Trap:

    • A 5 mL water sample is placed in a purging chamber and heated.[16]

    • An inert gas is bubbled through the sample, transferring this compound from the aqueous phase to the vapor phase.[16]

    • The vapor is swept through a sorbent trap where this compound is captured.[16]

  • Desorption and Separation:

    • The trap is heated and backflushed with the inert gas to desorb the trapped this compound onto a gas chromatographic column.[16]

    • The gas chromatograph is temperature-programmed to separate this compound from other compounds.[16]

  • Detection: this compound is detected using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).[6][16]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.[16]

Nitrile Hydratase and Amidase Activity Assay

Objective: To measure the activity of the key enzymes involved in the primary biodegradation pathway.

Protocol (adapted from Prasad et al., 2004 and simultaneous purification studies): [19][20]

  • Cell-Free Extract Preparation:

    • Harvest microbial cells grown in the presence of an inducer (e.g., isobutyronitrile).[19]

    • Resuspend the cells in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • Disrupt the cells using sonication or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Nitrile Hydratase Assay:

    • The reaction mixture contains a buffer (e.g., sodium phosphate buffer, pH 8.0), a known concentration of this compound, and the cell-free extract.[19]

    • Incubate the reaction at a specific temperature (e.g., 15°C) for a defined time (e.g., 20 minutes).[19]

    • Stop the reaction (e.g., by adding acid).

    • Measure the amount of acrylamide produced, for example, by HPLC or spectrophotometrically.[19]

    • One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of acrylamide per minute under the assay conditions.[19]

  • Amidase Assay:

    • The assay is similar to the nitrile hydratase assay, but acrylamide is used as the substrate.

    • Measure the production of acrylic acid or the release of ammonia to determine enzyme activity.

Conclusion

This compound is a reactive and mobile compound in the environment. While it can be transported through air and water, it is not considered persistent due to relatively rapid abiotic and biotic degradation processes. In the atmosphere, it is primarily degraded by reaction with hydroxyl radicals. In soil and water, microbial degradation plays a crucial role, with well-defined enzymatic pathways involving nitrile hydratase, amidase, and nitrilase. The methodologies outlined in this guide provide a framework for researchers to investigate the environmental fate of this compound and to develop and optimize bioremediation strategies for contaminated sites. A comprehensive understanding of these processes is essential for managing the environmental risks associated with the production and use of this important industrial chemical.

References

An In-depth Technical Guide to the Core Chemical Reactions of Acrylonitrile's Double Bond and Nitrile Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (CH₂=CH-C≡N), a key industrial monomer, possesses two highly reactive functional groups: a carbon-carbon double bond and a nitrile group. This unique combination of functionalities makes it a versatile building block in organic synthesis, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the principal reactions involving these two reactive centers, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Reactions of the Carbon-Carbon Double Bond

The electron-withdrawing nature of the nitrile group renders the double bond in this compound susceptible to a variety of addition reactions. Key transformations include polymerization, Michael additions (cyanoethylation), and cycloaddition reactions.

Polymerization

The most significant reaction of this compound is its polymerization to form polythis compound (B21495) (PAN), a precursor to carbon fiber and various copolymers. This process typically proceeds via free-radical addition polymerization.[1]

Experimental Protocol: Free-Radical Polymerization of this compound

A typical laboratory-scale polymerization involves dissolving this compound in a suitable solvent, such as dimethylformamide (DMF) or an aqueous solution of sodium thiocyanate, followed by the addition of a radical initiator like azobisisobutyronitrile (AIBN). The mixture is then heated to initiate the polymerization. The resulting polymer precipitates and can be isolated by filtration.

Michael Addition (Cyanoethylation)

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles in a process known as cyanoethylation.[2] This reaction is a powerful tool for introducing a cyanoethyl group (-CH₂CH₂CN) into various molecules.

Table 1: Quantitative Data for Cyanoethylation Reactions

NucleophileCatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
Anilinep-Toluene sulfonic acid, ZnCl₂Water90-10010N-Cyanoethylaniline-[3]
2-Mercaptobenzimidazole-Aqueous Pyridine--Cyanoethylated benzimidazole-[3]
ChloroformPotassium hydroxide (B78521)-0-25-γ-Trichlorobutyronitrile-
2-EthylbutyraldehydePotassium hydroxide (50% aq.)-55-5822-(β-Cyanoethyl)-2-ethylbutyraldehyde-

Experimental Protocol: Cyanoethylation of 2-Ethylbutyraldehyde

To a stirred solution of 700 g of freshly distilled 2-ethylbutyraldehyde (7 moles) and 20 g of aqueous 50% potassium hydroxide solution, 408 g of this compound (7.7 moles) is added dropwise over two hours while maintaining the reaction temperature at 55-58°C with occasional cooling. After the addition is complete, the mixture is stirred for an additional ninety minutes.

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions with conjugated dienes to form cyclohexene (B86901) derivatives.[4][5][6][7][8] These [4+2] cycloadditions are a valuable method for constructing six-membered rings.

Table 2: Diels-Alder Reaction of this compound

DieneConditionsProductYield (%)Reference
Isoprene-4-Cyano-1-methylcyclohexene & 5-Cyano-1-methylcyclohexene-[7]
2,3-Dimethyl-1,3-butadiene-Cycloadduct and copolymer-[4]

Experimental Protocol: Diels-Alder Reaction of Isoprene and this compound

A competition experiment using isoprene-d0 and isoprene-1,1-d2 with this compound allowed for the determination of secondary kinetic isotope effects. For the formation of the 5-cyano cycloadduct, a kH/kD of 1/1.020 was measured, while for the 4-cyano adduct, it was 1/1.13.[7]

Reactions of the Nitrile Group

The nitrile group (-C≡N) of this compound undergoes a variety of characteristic reactions, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis

The nitrile group can be hydrolyzed to either an amide (acrylamide) or a carboxylic acid (acrylic acid) under acidic or basic conditions.[1]

Table 3: Hydrolysis of this compound

Reagent/CatalystConditionsProductYield (%)Reference
NaOH (1.0 M)300°C, 90 sAcrylic Acid55[1]
Sulfuric Acid (80%)60°CAcrylamide (B121943)-[1]
Brevibacterium CH1 (immobilized cells)4°C, pH controlledAcrylamide~100[9]
Pseudomonas chlororaphis B23Optimum conditionsAcrylamide~100[10]

Experimental Protocol: Alkaline Hydrolysis to Acrylic Acid

One-pot selective conversion of this compound to acrylic acid can be achieved in a hydrothermal system with NaOH as a catalyst. The highest yield of acrylic acid (55%) was obtained with an initial this compound concentration of 3 x 10³ mg/L at 300°C for 90 seconds with 1.0 M NaOH.[1] Two probable reaction pathways are proposed: (1) direct hydrolysis to acrylamide followed by further hydrolysis to acrylic acid, and (2) addition of water to the double bond to form 3-hydroxy-propionitrile, followed by hydrolysis and dehydration.[1]

Experimental Protocol: Enzymatic Hydrolysis to Acrylamide

Acrylamide can be produced from this compound using immobilized Brevibacterium CH1 cells, which possess nitrile hydratase activity. The reaction is conducted at 4°C with the this compound concentration maintained below 3% to minimize enzyme deactivation, achieving a conversion yield of nearly 100%.[9]

Reduction

The nitrile group can be reduced to a primary amine. Catalytic hydrogenation of this compound typically leads to the saturation of both the double bond and the nitrile group, yielding propylamine.

Experimental Protocol: Catalytic Hydrogenation to Dipropylamine (B117675)

A two-step hydrogenation process can be employed for the synthesis of dipropylamine. In the first step, this compound is hydrogenated in a fixed bed reactor using a skeletal nickel catalyst at normal temperature to 100°C and a pressure of up to 6 kg/cm ² to produce propionitrile (B127096) with high yield. The second step involves the gas-phase hydrogenation of propionitrile over a copper-nickel catalyst at 140-200°C to yield a mixture of primary, secondary, and tertiary amines.[11]

Selective reduction of the nitrile group while preserving the double bond to yield allylamine (B125299) is a more challenging transformation and often requires specific reducing agents. Reagents like cobalt chloride with an alkali metal borohydride (B1222165) can be used for the selective reduction of nitriles to amines under mild conditions.[12]

Reaction with Organometallic Reagents

Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. The initial adduct, an imine salt, is then hydrolyzed to a ketone.[13][14][15][16][17][18]

Table 4: Reaction of this compound with Organometallic Reagents

Organometallic ReagentProduct after HydrolysisReference
Grignard Reagent (R-MgX)Ketone (R-CO-CH=CH₂)[13][15][16][17]
Organolithium Reagent (R-Li)Ketone (R-CO-CH=CH₂)[14][18][19][20]

Experimental Protocol: Synthesis of a Ketone via Grignard Reaction

The Grignard reagent is added to the nitrile in an appropriate solvent like diethyl ether or THF. The reaction proceeds via a nucleophilic addition to the carbon-nitrogen triple bond to form an intermediate imine salt. This intermediate is stable until an aqueous acid workup is performed, which hydrolyzes the imine to the corresponding ketone.[13][14]

Signaling Pathways and Experimental Workflows

To visualize the relationships between the different reactive pathways of this compound, the following diagrams are provided.

Reaction Pathways of this compound's Double Bond

G cluster_double_bond Reactions of the Double Bond This compound This compound (CH₂=CH-C≡N) Polymerization Polymerization This compound->Polymerization Radical Initiator Michael_Addition Michael Addition (Cyanoethylation) This compound->Michael_Addition Nucleophile (Nu-H) Diels_Alder Diels-Alder Reaction This compound->Diels_Alder Conjugated Diene

Caption: Key reactions of this compound's double bond.

Reaction Pathways of this compound's Nitrile Group

G cluster_nitrile_group Reactions of the Nitrile Group This compound This compound (CH₂=CH-C≡N) Hydrolysis Hydrolysis This compound->Hydrolysis H₃O⁺ or OH⁻ Reduction Reduction This compound->Reduction Reducing Agent (e.g., H₂/Catalyst) Grignard_Reaction Reaction with Grignard Reagent This compound->Grignard_Reaction 1. R-MgX 2. H₃O⁺

Caption: Key reactions of this compound's nitrile group.

Experimental Workflow for Ketone Synthesis from this compound

G Start Start: this compound and Grignard Reagent Reaction Nucleophilic Addition in Anhydrous Ether/THF Start->Reaction Intermediate Formation of Imine Salt Intermediate Reaction->Intermediate Workup Aqueous Acidic Workup (Hydrolysis) Intermediate->Workup Product Final Product: Ketone Workup->Product

Caption: Workflow for Grignard reaction with this compound.

References

Acrylonitrile CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a significant chemical intermediate in various industrial processes. It covers its fundamental chemical identity, physical and chemical properties, principal manufacturing process, and key applications, with a focus on presenting data in a clear and accessible format for technical audiences.

Core Chemical Identifiers

  • Chemical Abstracts Service (CAS) Number: 107-13-1[1][2][3][4][5]

  • Preferred IUPAC Nomenclature: Prop-2-enenitrile[1][2]

Other recognized names for this compound include 2-Propenenitrile, Cyanoethene, Vinyl cyanide (VCN), Cyanoethylene, and Propenenitrile.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₃H₃N[1][2][3][4]
Molar Mass 53.064 g·mol⁻¹[1]
Appearance Colorless to pale-yellow liquid[1][2]
Odor Pungent, garlic- or onion-like[1][2]
Density 0.81 g/cm³[1]
Melting Point -84 °C (-119 °F; 189 K)[1]
Boiling Point 77 °C (171 °F; 350 K)[1]
Solubility in Water 70 g/L[1]
Vapor Pressure 83 mmHg
Flash Point -1 °C (30 °F; 272 K)[1]
Autoignition Temperature 471 °C (880 °F; 744 K)[1]
Explosive Limits 3–17%[1]

Experimental Protocol: Industrial Synthesis via the SOHIO Process

The primary method for the industrial production of this compound is the catalytic ammoxidation of propylene, known as the SOHIO process.[1][6] This single-step process is highly efficient and is used for over 95% of the world's this compound production.[7][8]

Objective: To synthesize this compound from propylene, ammonia, and air.

Materials and Equipment:

  • Propylene (C₃H₆)

  • Anhydrous Ammonia (NH₃)

  • Air (supplying Oxygen, O₂)

  • Fluidized-bed catalytic reactor

  • Bismuth molybdate-based heterogeneous catalyst

  • Quenching system

  • Recovery and purification columns

Methodology:

  • Feed Preparation: Gaseous propylene, ammonia, and air are mixed in stoichiometric ratios.

  • Catalytic Reaction: The gaseous mixture is introduced into a fluidized-bed reactor containing a bismuth molybdate-based catalyst. The reaction is carried out at a temperature of 400–510 °C and a pressure of 0.3–2 bar.[6]

  • Quenching: The reactor effluent, containing this compound, byproducts (acetonitrile and hydrogen cyanide), and unreacted components, is rapidly cooled in a quench tower to stop the reaction.[9]

  • Product Recovery and Purification: The product stream from the quench tower undergoes a series of absorption and distillation steps to separate the this compound from water, byproducts, and unreacted starting materials. The significant byproducts, acetonitrile (B52724) and hydrogen cyanide, are also recovered for sale.[1]

Logical Relationships in this compound's Applications

The following diagram illustrates the central role of this compound as a monomer in the production of various polymers and its use as a chemical intermediate.

Acrylonitrile_Applications ACN This compound Polymers Polymers ACN->Polymers Polymerization / Copolymerization Intermediates Chemical Intermediates ACN->Intermediates Chemical Synthesis PAN Polythis compound (PAN) (Acrylic Fibers, Carbon Fiber Precursor) Polymers->PAN ABS This compound Butadiene Styrene (ABS) Polymers->ABS SAN Styrene-Acrylonitrile (SAN) Polymers->SAN NBR Nitrile Butadiene Rubber (NBR) Polymers->NBR Adiponitrile Adiponitrile (Nylon Production) Intermediates->Adiponitrile Acrylamide Acrylamide Intermediates->Acrylamide Acrylic_Acid Acrylic Acid Intermediates->Acrylic_Acid

Caption: Key applications of this compound as a monomer and chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Laboratory-Scale Acrylonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for various laboratory-scale techniques used in the polymerization of acrylonitrile (AN) to synthesize polythis compound (B21495) (PAN). These methods are fundamental for researchers and scientists in materials science and polymer chemistry, particularly those involved in the development of precursors for carbon fibers and other high-performance materials.

Aqueous Precipitation Polymerization

Application Notes

Aqueous precipitation polymerization is an effective and environmentally friendly method for synthesizing polythis compound.[1] In this heterogeneous technique, the polymerization is initiated in an aqueous medium where the this compound monomer has limited solubility and the resulting polymer is insoluble, causing it to precipitate as it forms.[2] This method allows for good heat dissipation and control over the polymer's molecular weight, especially when a chain transfer agent (CTA) is employed.[1] The use of water as the reaction medium makes this process greener compared to methods requiring organic solvents. The synthesized PAN is typically a fine white powder that can be easily filtered and dried.[3]

Experimental Protocol

This protocol is adapted from a method for synthesizing low-molecular-weight PAN.[1]

Materials:

  • This compound (AN) monomer

  • Ammonium persulfate (APS) initiator

  • Isopropanol (IPA) as a chain transfer agent (CTA)

  • Deionized water

  • Nitrogen gas

Equipment:

  • 250 mL three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • Add 100 mL of deionized water to the 250 mL three-necked flask.

  • Heat the water to 45 °C while stirring.

  • Bubble nitrogen gas through the water for 20 minutes to remove dissolved oxygen.

  • Add the calculated amount of APS initiator (e.g., 6 wt% relative to the monomer mass).

  • Increase the temperature to the desired polymerization temperature (e.g., 70 °C).

  • Add the calculated amount of IPA as the CTA (e.g., 400 wt% relative to the monomer mass).

  • Add 8 mL of this compound monomer to the flask.

  • Seal the reaction system and maintain the polymerization temperature for a specified time (e.g., 2 hours).

  • After the reaction is complete, cool the flask to room temperature.

  • Collect the precipitated polythis compound powder by vacuum filtration using a Buchner funnel.

  • Wash the polymer with deionized water and then with ethanol (B145695).

  • Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Data Presentation

The following table summarizes the effect of initiator and CTA concentration on monomer conversion and polymer molecular weight, based on data for aqueous precipitation polymerization.[1]

Initiator (APS) (wt% vs. Monomer)CTA (IPA) (wt% vs. Monomer)Polymerization Time (h)Temperature (°C)Conversion Yield (%)Viscosity-Average Molecular Weight (Mη) (kDa)
6300270--
6400270-6.808

Note: Specific conversion yields were not provided in the source for these exact conditions but were studied in the context of optimizing for low molecular weight.

Experimental Workflow

G Workflow for Aqueous Precipitation Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification A 1. Add 100 mL deionized water to 250 mL 3-necked flask B 2. Heat to 45°C and purge with N2 for 20 min A->B C 3. Add APS initiator B->C D 4. Heat to 70°C C->D E 5. Add IPA (CTA) and This compound monomer D->E F 6. React for 2 hours under N2 atmosphere E->F G 7. Cool to room temperature F->G H 8. Vacuum filter to collect precipitated PAN G->H I 9. Wash with deionized water and ethanol H->I J 10. Dry in vacuum oven at 60°C I->J

Caption: Workflow for Aqueous Precipitation Polymerization of this compound.

Emulsion Polymerization

Application Notes

Emulsion polymerization is a heterogeneous radical polymerization technique widely used to produce high molecular weight polymers with fast polymerization rates.[4][5] The process involves emulsifying the monomer (this compound) in a continuous phase, typically water, using a surfactant. The polymerization is initiated by a water-soluble initiator. The reaction occurs primarily within the monomer-swollen surfactant micelles, which provides a large surface area and allows for efficient heat removal.[4] This method is advantageous for controlling the exothermic nature of this compound polymerization and for producing stable aqueous dispersions of polymer particles (latex).[4][6]

Experimental Protocol

This protocol describes a basic lab-scale emulsion polymerization of this compound.[4]

Materials:

  • This compound (AN) monomer (10 mL)

  • Azobisisobutyronitrile (AIBN) initiator (20 mg)

  • Emulsion material (e.g., liquid soap, surfactant) (2 mL)

  • Distilled water (30 mL)

  • 2.5% Aluminum sulfate (B86663) solution (to break the emulsion)

  • Ethanol

Equipment:

  • 100 mL round-bottom flask

  • Condenser

  • Water bath with heating and stirring capabilities

  • Magnetic stir bar

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In the 100 mL round-bottom flask, combine 10 mL of this compound, 2 mL of the emulsion material, 20 mg of AIBN, and 30 mL of distilled water.

  • Connect the flask to the condenser.

  • Place the flask in a water bath and heat the mixture to 60-65 °C for 60 minutes with continuous stirring or shaking to form a stable emulsion.

  • After 60 minutes, remove the flask from the water bath and allow it to cool at room temperature for 5 minutes.

  • Transfer the resulting latex to a beaker.

  • Add a few drops of the 2.5% aluminum sulfate solution to break the emulsion and coagulate the polymer.

  • Collect the solid polythis compound by vacuum filtration.

  • Wash the polymer product with ethanol to remove any unreacted monomer and initiator.

  • Dry the polymer in an oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Data Presentation

Quantitative data for a representative ab initio RAFT emulsion copolymerization of styrene (B11656) and this compound is presented below to illustrate typical results from emulsion systems.[7]

Theoretical Mn ( g/mol )Monomer Conversion (%)Final Mn (GPC) ( g/mol )Final PDI (Mw/Mn)
15,00097.813,8001.30
30,00096.527,2001.35
50,00095.145,5001.41

Experimental Workflow

G Workflow for Emulsion Polymerization A 1. Combine AN, surfactant, AIBN, and distilled water in a flask B 2. Attach condenser and place in water bath A->B C 3. Heat to 60-65°C for 60 min with constant agitation B->C D 4. Cool the resulting latex to room temperature C->D E 5. Break emulsion with Al2(SO4)3 solution to coagulate polymer D->E F 6. Filter to collect solid PAN E->F G 7. Wash with ethanol F->G H 8. Dry polymer in oven G->H

Caption: Workflow for Emulsion Polymerization of this compound.

Suspension Polymerization

Application Notes

Suspension polymerization, also known as bead or pearl polymerization, is a heterogeneous process where monomer droplets are dispersed in a continuous phase, typically water.[8] Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each monomer droplet acts as a tiny bulk polymerization reactor.[3][8] Mechanical agitation is crucial to maintain the suspension and prevent the droplets from coalescing. A suspending agent or protective colloid (e.g., polyvinyl alcohol) is added to stabilize the droplets.[8] This method is advantageous for producing polymer beads of a specific size, good heat control, and easy product isolation. It is a major industrial process for producing PAN for acrylic fibers.[3]

Experimental Protocol

This protocol outlines a general laboratory procedure for the suspension polymerization of this compound.

Materials:

  • This compound (AN) monomer

  • Monomer-soluble initiator (e.g., Benzoyl Peroxide or AIBN)

  • Suspending agent (e.g., Polyvinyl alcohol - PVA)

  • Deionized water (continuous phase)

  • Nitrogen gas

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer (propeller or turbine type)

  • Condenser

  • Inlet for nitrogen

  • Temperature controller and probe

Procedure:

  • Prepare an aqueous solution of the suspending agent (e.g., 0.5-1.0% PVA in deionized water) in the reaction vessel.

  • Purge the system with nitrogen for at least 20 minutes to remove oxygen.

  • In a separate container, dissolve the initiator in the this compound monomer.

  • Add the monomer/initiator mixture to the aqueous phase in the reactor while stirring vigorously. The agitation speed should be sufficient to break the monomer into fine droplets.

  • Heat the reactor to the desired polymerization temperature (e.g., 60-80 °C, depending on the initiator).

  • Maintain the temperature and stirring for several hours (e.g., 3-6 hours) until the desired conversion is reached.

  • Once the polymerization is complete, cool the reactor to room temperature.

  • The resulting polymer beads can be collected by filtration.

  • Wash the beads thoroughly with water to remove the suspending agent and then with a solvent like methanol (B129727) to remove unreacted monomer.

  • Dry the polymer beads in an oven.

Data Presentation

Suspension polymerization typically yields polymer beads with specific particle sizes and high molecular weights.

ParameterTypical Value Range
Particle Size10 - 1000 µm[8]
Molecular Weight (Mw)High (often > 100,000 g/mol )
Monomer ConversionTypically high (>90%)[8]

Experimental Workflow

G Workflow for Suspension Polymerization A 1. Prepare aqueous solution of suspending agent (PVA) in reactor B 2. Purge system with Nitrogen A->B D 4. Add monomer/initiator mix to reactor with vigorous mechanical stirring B->D C 3. Dissolve monomer-soluble initiator in AN monomer C->D E 5. Heat to polymerization temperature (e.g., 60-80°C) D->E F 6. Maintain reaction for 3-6 hours E->F G 7. Cool to room temperature F->G H 8. Filter to collect polymer beads G->H I 9. Wash with water and methanol H->I J 10. Dry the PAN beads I->J

Caption: Workflow for Suspension Polymerization of this compound.

Solution Polymerization

Application Notes

In solution polymerization, the monomer, initiator, and the resulting polymer are all soluble in the reaction solvent.[2] This homogeneous method allows for excellent temperature control due to the solvent's ability to dissipate heat. However, the presence of the solvent can lead to chain transfer reactions, which may lower the polymer's molecular weight.[9] A key advantage is that the resulting polymer solution can sometimes be used directly for subsequent processing, such as fiber spinning or film casting, a process often called the "one-step method".[2] Common solvents for PAN include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and concentrated aqueous solutions of salts like sodium thiocyanate (B1210189) (NaSCN) or zinc chloride (ZnCl2).[2][10]

Experimental Protocol

This protocol describes the homogeneous solution polymerization of this compound in a solvent.[2][9]

Materials:

  • This compound (AN) monomer

  • Solvent (e.g., Dimethylformamide - DMF)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Nitrogen gas

  • Precipitating agent (e.g., Methanol or Water)

Equipment:

  • Three-necked flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen inlet

Procedure:

  • Place the solvent (e.g., DMF) into the three-necked flask.

  • Bubble nitrogen through the solvent for 20 minutes to deoxygenate.

  • Add the this compound monomer and the AIBN initiator to the flask.

  • Heat the mixture to the reaction temperature (e.g., 60 °C for AIBN) while stirring.

  • Continue the reaction under a nitrogen atmosphere for the desired duration (e.g., 4-24 hours). The solution will become progressively more viscous as the polymer forms.

  • To stop the reaction, cool the flask to room temperature.

  • Isolate the polymer by slowly pouring the viscous polymer solution into a beaker containing a vigorously stirred non-solvent (e.g., methanol). This will cause the PAN to precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any residual DMF, monomer, and initiator.

  • Dry the final polymer product in a vacuum oven.

Data Presentation

Kinetic data from a study on this compound polymerization in DMF at 60 °C.[9]

Monomer Conc. (mol/L)Initiator (AIBN) Conc. (mol/L)Rate of Polymerization (Rp) (mol/L·s x 10^5)Degree of Polymerization
3.041.88 x 10^-34.801850
2.281.88 x 10^-32.801600
1.521.88 x 10^-31.101250

Experimental Workflow

G Workflow for Solution Polymerization A 1. Add solvent (e.g., DMF) to flask and purge with N2 B 2. Add AN monomer and AIBN initiator A->B C 3. Heat to reaction temperature (e.g., 60°C) with stirring B->C D 4. Polymerize for 4-24 hours under N2 atmosphere C->D E 5. Cool reaction to stop D->E F 6. Precipitate polymer by adding solution to a non-solvent (e.g., Methanol) E->F G 7. Filter to collect solid PAN F->G H 8. Wash with fresh non-solvent G->H I 9. Dry polymer in vacuum oven H->I

Caption: Workflow for Solution Polymerization of this compound.

References

Application Notes and Protocols for the Copolymerization of Styrene and Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of styrene-acrylonitrile (SAN) copolymers, a versatile class of thermoplastics with applications ranging from household goods to medical devices. The protocols cover various polymerization techniques, including bulk, emulsion, microemulsion, and suspension polymerization. This document also presents key quantitative data to aid in the selection of the appropriate synthesis method to achieve desired copolymer properties.

Introduction

Styrene-acrylonitrile (SAN) copolymers are produced by the free-radical polymerization of styrene (B11656) and acrylonitrile monomers. The properties of the resulting copolymer are highly dependent on the this compound content, with higher concentrations generally leading to improved mechanical strength, chemical resistance, and thermal stability.[1][2] The choice of polymerization technique also significantly influences the final product's characteristics, such as molecular weight distribution and particle size.

Quantitative Data Summary

Table 1: Monomer Reactivity Ratios for Styrene (S) and this compound (A)

The reactivity ratios indicate the relative tendency of a growing polymer chain ending in one monomer to add the same or the other monomer. For the styrene-acrylonitrile system, the reactivity ratios demonstrate a tendency toward alternation.[3]

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (k₁₁/k₁₂)r₂ (k₂₂/k₂₁)Temperature (°C)Polymerization MethodReference
StyreneThis compound0.400.0460Bulk[3]
StyreneThis compound0.230.04 (r_AA), 0.63 (r_AS), 0.09 (r_SA), 0.23 (r_SS)60Bulk (Penultimate Model)[3]
StyreneThis compound0.29-0.550.00-0.17VariousRadical[3]

Note: The penultimate model considers the influence of the second-to-last monomer unit on the reactivity of the growing chain end.[3]

Table 2: Physical Properties of SAN Copolymers vs. This compound Content
This compound Content (wt%)Glass Transition Temperature (°C)Key PropertiesReference
20-30> 100Greater thermal resistance than polystyrene, transparent, brittle.[1]
20-40108-118Improved chemical and solvent resistance, better heat stability, improved mechanical properties compared to polystyrene.[4]
30~109High stiffness and toughness.[5]
General TrendIncreases with AN contentImproved mechanical properties and chemical resistance.[1]

Experimental Protocols

Bulk Polymerization

Bulk polymerization is carried out with only the monomers and an initiator, without any solvent.

Materials:

  • Styrene, distilled under vacuum to remove inhibitor.[6]

  • This compound, distilled under vacuum.[6]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.[6]

  • Glass ampoules or Schlenk tubes.[6]

  • Nitrogen or Argon source.

  • Water bath or oil bath.

  • Methanol for precipitation.[6]

  • Cyclohexanone or other suitable solvent for dissolution.

Procedure:

  • Monomer and Initiator Preparation: Prepare a solution of the desired molar ratio of styrene and this compound with a specific concentration of AIBN initiator (e.g., varying amounts from 15.6 mg to 311.6 mg in 20 mL of monomer mixture).

  • Reaction Setup: Transfer a measured volume (e.g., 5 mL) of the monomer-initiator solution into a glass ampoule or Schlenk tube.

  • Degassing: Seal the reaction vessel and thoroughly degas the mixture by purging with an inert gas like nitrogen or argon.

  • Polymerization: Immerse the sealed vessel in a constant temperature water or oil bath (e.g., 60 °C) to initiate polymerization. The reaction time will vary depending on the desired conversion (e.g., 3 hours).

  • Termination and Precipitation: Quench the reaction by cooling the vessel in an ice bath. Dissolve the resulting polymer in a suitable solvent like cyclohexanone.

  • Purification: Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol, with stirring.[6]

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a suitable temperature (e.g., 50 °C) to a constant weight.[7]

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization carried out in an aqueous medium with a surfactant.[8]

Materials:

  • Styrene, inhibitor removed.[7]

  • This compound, inhibitor removed.[7]

  • Sodium Dodecyl Sulfate (SDS) or other suitable surfactant.[4]

  • Potassium Persulfate (KPS) or other water-soluble initiator.[4]

  • Deionized water.

  • Sodium chloride (NaCl) solution (e.g., 5%) for coagulation.[7]

  • Three-neck reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet.[4]

Procedure:

  • Aqueous Phase Preparation: In the reaction vessel, dissolve the surfactant (e.g., 0.4 g SDS) in deionized water.[7] Add the initiator solution (e.g., 40 mL of 0.5 M KPS and sodium thiosulfate (B1220275) solutions).[7]

  • Monomer Addition: Add the desired amounts of styrene and this compound (e.g., 10 mL each) to the aqueous phase under constant stirring to form an emulsion.[7]

  • Degassing: Purge the reaction mixture with nitrogen for a period (e.g., 30 minutes) to remove dissolved oxygen.[9]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) with continuous stirring to initiate polymerization.[7] Maintain the reaction for a specific duration (e.g., 4 hours).[7]

  • Coagulation and Purification: Cool the resulting latex and coagulate it by adding it to a NaCl solution.[7]

  • Washing and Drying: Filter the coagulated polymer, wash it thoroughly with distilled water to remove the surfactant, and dry it in a vacuum oven at 50 °C.[7]

Microemulsion Polymerization

Microemulsion polymerization is similar to emulsion polymerization but uses a higher concentration of surfactant, resulting in smaller and more uniform polymer particles.[4]

Materials:

  • Same as for emulsion polymerization, but with a higher surfactant concentration (e.g., 1.5 g SDS).[7]

Procedure:

  • Microemulsion Formation: Prepare a stable and transparent oil-in-water microemulsion by mixing the monomers, a high concentration of surfactant (e.g., 14% SDS), and water (e.g., 5% monomer mixture, 81% water).[4]

  • Polymerization: Follow the same procedure as for emulsion polymerization, including degassing and heating to initiate the reaction (e.g., at 70 °C for 4 hours).[4][7]

  • Purification: Cool the resulting microlatex. The polymer can be precipitated by adding a large quantity of a non-solvent like methanol.[4] The remaining surfactant can be removed by washing the precipitate with water.[4]

  • Drying: Dry the purified polymer in a vacuum oven at 50 °C.[7]

Suspension Polymerization

In suspension polymerization, the monomer is dispersed as droplets in a continuous aqueous phase, and polymerization occurs within these droplets.[10]

Materials:

  • Styrene.

  • This compound.

  • Water (continuous phase).

  • Suspending agent (e.g., polyvinyl alcohol, tricalcium phosphate).[10][11]

  • Monomer-soluble initiator (e.g., benzoyl peroxide).[12]

  • Reaction vessel with a stirrer and temperature control.

Procedure:

  • Reaction Setup: Charge the reactor with water, the suspending agent, and all of the this compound.[11] A portion of the styrene may also be added initially.[11]

  • Heating and Stirring: Heat the mixture with stirring to a specific temperature (e.g., 60 °C, then to 120 °C).[11] The stirring speed is crucial to maintain the monomer droplets' size and prevent coalescence.[10]

  • Monomer and Initiator Addition: Dissolve the initiator in the styrene monomer. Add the remaining styrene (with dissolved initiator) to the reactor, potentially in a controlled manner to maintain a constant monomer ratio.[11]

  • Polymerization: Continue the reaction at the set temperature. The temperature may be increased towards the end of the reaction (e.g., to 140 °C) to ensure complete conversion (the "cooking stage").[11]

  • Cooling and Recovery: Cool the reaction mixture. The resulting polymer beads will settle at the bottom.[12]

  • Washing and Drying: Filter the polymer beads, wash them with water, and dry them.[12]

Visualizations

Copolymerization Reaction Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Primary Radicals (2R•) Initiator->Radical Decomposition (heat) P_S Growing Chain ending in S (P-S•) Radical->P_S + S P_A Growing Chain ending in A (P-A•) Radical->P_A + A M1 Styrene (S) M2 This compound (A) P_S->P_S + S (k_SS) P_S->P_A + A (k_SA) P_A->P_S + S (k_AS) P_A->P_A + A (k_AA) P_X Growing Chain (P-X•) Dead_Polymer Dead Polymer P_X->Dead_Polymer P_Y Growing Chain (P-Y•) P_Y->Dead_Polymer

Caption: Free-radical copolymerization mechanism of styrene and this compound.

Experimental Workflow: Bulk Polymerization

G start Start prep Prepare Monomer/ Initiator Solution start->prep react_setup Transfer to Reaction Vessel prep->react_setup degas Degas with Inert Gas react_setup->degas polymerize Heat to Initiate Polymerization degas->polymerize terminate Cool to Terminate Reaction polymerize->terminate dissolve Dissolve Polymer in Solvent terminate->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Filter and Dry the Copolymer precipitate->dry end End dry->end

Caption: Workflow for the bulk polymerization of styrene and this compound.

Experimental Workflow: Emulsion Polymerization

G start Start aq_phase Prepare Aqueous Phase (Water, Surfactant, Initiator) start->aq_phase emulsion Add Monomers to Form Emulsion with Stirring aq_phase->emulsion degas Purge with Nitrogen emulsion->degas polymerize Heat to Initiate Polymerization degas->polymerize coagulate Cool and Coagulate Latex in NaCl Solution polymerize->coagulate wash Filter and Wash the Copolymer coagulate->wash dry Dry the Copolymer in Vacuum Oven wash->dry end End dry->end

Caption: Workflow for the emulsion polymerization of styrene and this compound.

References

Application Notes and Protocols for the Analytical Determination of Acrylonitrile in Air and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of acrylonitrile in both air and water matrices. The methodologies outlined are based on established and validated techniques from regulatory agencies such as the U.S. National Institute for Occupational Safety and Health (NIOSH), the U.S. Occupational Safety and Health Administration (OSHA), and the U.S. Environmental Protection Agency (EPA).

I. Analysis of this compound in Air

The most common approach for monitoring airborne this compound involves sample collection on a solid sorbent tube followed by solvent desorption and analysis using gas chromatography.

Quantitative Data Summary
Method ReferenceAnalyteMatrixSamplerDesorption SolventAnalytical TechniqueWorking RangeEstimated Limit of Detection (LOD)Overall Precision (SrT)
NIOSH Method 1604This compoundAirCoconut Shell Charcoal Tube (100 mg/50 mg)1 mL of 2% (v/v) acetone (B3395972) in CS₂GC-FID0.7 to 46 ppm (1.5 to 100 mg/m³) for a 10-L air sample[1][2]1 µg per sample[1]0.06[1]
OSHA Method 37This compoundAirCharcoal TubeAcetoneGC-NPDNot Specified0.01 ppm (0.026 mg/m³)[3]6.4%[3]
NIOSH S-156 (Modified)This compoundAirCharcoal Tube1 mL of 1% acetone in CS₂GCNot SpecifiedNot SpecifiedNot Specified
German Social Accident Insurance (DGUV)This compoundAirChromosorb 106 TubeThermal DesorptionGC-FID/MSNot Specified0.0042 mg/m³ for a 2.4 L air sample[4][5][6]Not Specified
Experimental Protocol: NIOSH Method 1604 for this compound in Air

This method is suitable for determining this compound in the air over a concentration range of 0.7 to 46 ppm for a 10-L air sample.[1][2]

1. Principle

A known volume of air is drawn through a coconut shell charcoal sorbent tube to trap this compound vapors. The collected analyte is then desorbed with a solution of 2% acetone in carbon disulfide and analyzed by gas chromatography with a flame ionization detector (GC-FID).[1]

2. Materials and Equipment

  • Sampler: Glass tube (7 cm long, 6-mm OD, 4-mm ID) with flame-sealed ends, containing two sections of activated coconut shell charcoal (front = 100 mg, back = 50 mg), separated by a urethane (B1682113) foam plug.[1][7]

  • Personal Sampling Pump: Calibrated to a flow rate between 0.01 and 0.2 L/min.[1][8]

  • Gas Chromatograph (GC): Equipped with a flame ionization detector (FID), integrator, and appropriate column (e.g., 3-m x 3-mm stainless steel, 20% SP-1000 on 80/100 Chromosorb WHP or a fused silica (B1680970) capillary column).[1]

  • Vials: 2-mL, with PTFE-lined crimp caps.[1][7]

  • Syringes: 10-µL and other necessary sizes.[1][7]

  • Volumetric Flasks and Pipettes

  • Reagents: Carbon disulfide (chromatographic quality), Acetone (chromatographic quality), this compound (freshly distilled for calibration standards), Hexane (B92381) (reagent grade).[7]

3. Sampling Procedure

  • Calibrate each personal sampling pump with a representative sampler in line.

  • Immediately before sampling, break the ends of the charcoal tube to provide an opening of at least half the internal diameter of the tube.

  • Attach the sampler to the personal sampling pump with flexible tubing, ensuring the backup section (50 mg) is positioned nearer to the pump.[3]

  • Position the sampling tube vertically in the employee's breathing zone.[3]

  • Sample at an accurately known flow rate between 0.01 and 0.2 L/min for a total sample size of 3.5 to 20 L.[1]

  • After sampling, cap the ends of the tube and pack securely for shipment.[1]

  • Submit at least one blank tube from the same lot that was used for sampling.

4. Sample Preparation

  • Place the front (100 mg) and back (50 mg) sorbent sections of the sampler tube into separate vials. Discard the glass wool and foam plugs.[1]

  • Pipette 1.0 mL of the desorption solvent (2% acetone in carbon disulfide) into each vial.[1]

  • Immediately cap the vials and allow them to stand for 30 minutes with occasional agitation.[1][7]

5. GC Analysis

  • GC Conditions (Example):

    • Injection Volume: 2 µL[1]

    • Injector Temperature: 200 °C[1]

    • Detector Temperature (FID): 200 °C[1]

    • Column Temperature: 85 °C[1]

    • Carrier Gas (N₂ or He): 25 mL/min[1]

  • Calibration:

    • Prepare a series of working standards by diluting a calibrated stock solution of this compound in hexane with the desorption solvent.[1]

    • Analyze the standards along with the samples and blanks.

    • Prepare a calibration curve by plotting the peak area versus the mass of this compound (in µg).[1]

6. Calculations

  • Determine the mass of this compound in the front (Wf) and back (Wb) sections of the sorbent tube from the calibration curve.

  • Calculate the total mass of this compound (W) by adding Wf and Wb.

  • The concentration of this compound in the air sample (C) in mg/m³ is calculated as: C (mg/m³) = W (µg) / V (L) where V is the volume of air sampled.

Workflow for this compound in Air Analysis

cluster_sampling Air Sampling cluster_preparation Sample Preparation cluster_analysis GC-FID Analysis A Calibrate Pump B Break Ends of Charcoal Tube A->B C Attach Tube to Pump B->C D Sample Air (0.01-0.2 L/min) C->D E Cap and Ship Tube D->E F Separate Front and Back Sections E->F G Add 1 mL Desorption Solvent F->G H Agitate for 30 min G->H I Inject 2 µL of Desorbed Sample H->I J Analyze via GC-FID I->J K Quantify using Calibration Curve J->K

Caption: Workflow for air sample analysis.

II. Analysis of this compound in Water

Several methods are available for the determination of this compound in water samples, including micro-extraction followed by gas chromatography, purge and trap GC, and high-performance liquid chromatography.

Quantitative Data Summary
Method ReferenceAnalyteMatrixSample PreparationAnalytical TechniqueEstimated Quantitation Limit
EPA Method 8031This compoundWaterMicro-extraction with methyl tert-butyl etherGC-NPD~10 µg/L[9]
EPA Method 603This compoundWaterPurge and TrapGC-FID0.8 µg/L (MDL)
EPA Method 8316This compoundWaterDirect InjectionHPLC-UVNot Specified
SpectrophotometryThis compoundWastewaterOxidation and derivatizationSpectrophotometerBeer's law range: 0.015-0.15 ppm
Experimental Protocol: EPA Method 8031 for this compound in Water

This method is applicable for the determination of this compound in water with an estimated quantitation limit of approximately 10 µg/L.[9]

1. Principle

A measured volume of a water sample is micro-extracted with methyl tert-butyl ether. The extract is then separated by gas chromatography and the this compound is measured using a nitrogen/phosphorus detector (NPD).[9][10]

2. Materials and Equipment

  • Gas Chromatograph (GC): Equipped with a nitrogen/phosphorus detector (NPD) and a suitable column (e.g., Porapak Q, 6 ft, 80/100 Mesh, glass column).[9]

  • Mixing Bottles: 90 mL with a Teflon-lined cap.[9]

  • Syringes: 10 µL and 50 µL.[9]

  • Volumetric Flasks and Pipettes

  • Reagents: Methyl tert-butyl ether (reagent grade), this compound (reagent grade), Organic-free reagent water.

3. Sampling and Preservation

  • Collect grab samples in 40 mL VOA bottles.

  • Samples must be iced or refrigerated from the time of collection until analysis.

4. Sample Extraction

  • Pour 40 mL of the water sample into a 90 mL mixing bottle.[9]

  • Pipette 15 mL of methyl tert-butyl ether into the mixing bottle.[9]

  • Shake the bottle vigorously for about 2 minutes and then let it stand for approximately 5 minutes to allow the layers to separate.[9]

  • Remove about 5 mL of the top (organic) layer and store it in a 10 mL vial for analysis.[9]

5. GC Analysis

  • GC Conditions (Recommended):

    • Carrier Gas (He) Flow Rate: 35 mL/min[9]

    • Column Temperature: 180 °C, Isothermal[9]

    • Injection Port Temperature: 250 °C[9]

    • Detector Temperature: 250 °C[9]

    • Detector Gases: Hydrogen (3 mL/min), Air (290 mL/min)[9]

  • Calibration:

    • Prepare a minimum of five working standard solutions covering the expected concentration range of the samples.[9]

    • Inject 3 µL of each standard solution and prepare a calibration curve by plotting peak area versus concentration.[9]

6. Sample Analysis

  • Inject 3 µL of the sample extract into the GC using the same conditions as for the standards.[9]

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Workflow for this compound in Water Analysis

cluster_sampling Water Sampling cluster_extraction Micro-extraction cluster_analysis GC-NPD Analysis A Collect Grab Sample B Ice and Refrigerate A->B C 40 mL Sample + 15 mL MTBE B->C D Shake for 2 min C->D E Allow Layers to Separate D->E F Collect Organic Layer E->F G Inject 3 µL of Extract F->G H Analyze via GC-NPD G->H I Quantify using Calibration Curve H->I

Caption: Workflow for water sample analysis.

References

Application Note: Quantitative Analysis of Acrylonitrile in Various Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Acrylonitrile is a crucial industrial chemical that is also a known carcinogen and genotoxic impurity. Its presence in consumer products, workplaces, and the environment necessitates sensitive and specific analytical methods for its detection and quantification. This application note details robust protocols for the analysis of this compound in diverse matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein, including headspace, purge and trap, and direct injection techniques, provide high sensitivity and selectivity, making them suitable for trace-level analysis.

Introduction

This compound (CH₂=CHCN) is a volatile, colorless liquid used extensively in the production of plastics, synthetic rubbers, and acrylic fibers. Due to its potential health risks, regulatory bodies worldwide have established stringent limits for this compound levels in various materials. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the gold standard for this compound analysis due to its excellent separation capabilities and definitive mass-based detection. This document provides detailed experimental protocols for sample preparation and GC-MS analysis of this compound in different sample types, along with method validation parameters.

Principle of GC-MS for this compound Analysis

The analysis of this compound by GC-MS involves three primary steps:

  • Sample Preparation and Extraction: this compound is isolated from the sample matrix. Common techniques include static headspace analysis for solid and liquid samples, purge and trap for aqueous samples, and solvent extraction for various matrices.

  • Gas Chromatographic Separation: The extracted volatile and semi-volatile compounds are introduced into the GC system. An inert carrier gas transports the sample through a capillary column where compounds are separated based on their boiling points and affinity for the stationary phase.

  • Mass Spectrometric Detection and Quantification: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This compound is typically identified by its characteristic mass spectrum and quantified using selected ion monitoring (SIM) for enhanced sensitivity. The primary ion used for quantification is often m/z 53.[1]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS, from sample receipt to final data reporting.

This compound Analysis Workflow Figure 1: General Workflow for this compound Analysis by GC-MS cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Techniques cluster_analysis GC-MS Analysis cluster_data_processing Data Processing and Reporting SampleReceipt Sample Receipt and Login Homogenization Sample Homogenization (if solid) SampleReceipt->Homogenization Extraction Extraction/Sampling Homogenization->Extraction Headspace Static Headspace Extraction->Headspace PurgeTrap Purge and Trap Extraction->PurgeTrap LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid Phase Extraction Extraction->SPE GCMS_Analysis GC-MS Analysis Headspace->GCMS_Analysis PurgeTrap->GCMS_Analysis LLE->GCMS_Analysis SPE->GCMS_Analysis DataAcquisition Data Acquisition (SIM Mode) GCMS_Analysis->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification ReportGeneration Report Generation Quantification->ReportGeneration

Caption: General Workflow for this compound Analysis by GC-MS.

Detailed Experimental Protocols

Protocol 1: Headspace GC-MS for this compound in Food Contact Materials

This protocol is adapted for the determination of free this compound in plastics intended for food contact.[1]

1. Sample Preparation:

  • Accurately weigh approximately 1 gram of the homogenized plastic sample into a 20 mL headspace vial.
  • Add a suitable solvent, such as N,N-dimethylformamide, to dissolve the sample.
  • Prepare a series of calibration standards by spiking known amounts of this compound into blank matrix samples.

2. Headspace Parameters:

  • Incubate the vials at a constant temperature (e.g., 90°C) for a specific duration (e.g., 45 minutes) to allow the volatile this compound to partition into the headspace.[2]
  • Automatically inject a specific volume (e.g., 1 mL) of the headspace gas into the GC-MS system.[2]

3. GC-MS Parameters:

  • GC Column: DB-35MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]
  • Inlet Temperature: 180°C.[1]
  • Oven Program: Isothermal at 60°C.[1]
  • Carrier Gas: Helium at a constant flow of 0.7 mL/min.[1]
  • MS Detector Temperature: 230°C.[1]
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) with m/z 53 for quantification.[1]

Protocol 2: Thermal Desorption GC-MS for this compound in Workplace Air

This method is suitable for monitoring this compound levels in workplace air.[3][4][5]

1. Sample Collection:

  • Draw a known volume of air (e.g., 2.4 L) through an adsorption tube containing a sorbent like Chromosorb 106 using a calibrated pump.[3] The recommended sampling period is typically 120 minutes at a flow rate of 20 mL/min.[3]

2. Sample Desorption:

  • Place the adsorption tube in a thermal desorber connected to the GC-MS system.
  • Heat the tube to desorb the trapped this compound, which is then transferred to the GC column.

3. GC-MS Parameters:

  • GC Column: A column suitable for volatile organic compounds, such as a 5% phenyl-methylpolysiloxane phase.
  • Oven Program: A temperature ramp may be employed for better separation of various compounds.
  • Carrier Gas: Helium.
  • MS Detector: Operated in SIM mode for quantification of this compound.

Protocol 3: Purge and Trap GC-MS for this compound in Water

This protocol is based on EPA Method 603 and is applicable for the determination of this compound in municipal and industrial discharges.[6][7]

1. Sample Preparation:

  • For aqueous samples, pH adjustment to 4-5 can extend the holding time of this compound.[6]
  • Place a 5 mL water sample in a heated purging chamber.[7]

2. Purge and Trap:

  • Bubble an inert gas through the sample, transferring the this compound from the aqueous phase to the vapor phase.[7]
  • The vapor is then passed through a sorbent trap where the this compound is retained.[7]
  • After purging, the trap is heated and backflushed with the inert gas to desorb the this compound onto the GC column.[7]

3. GC-MS Parameters:

  • Refer to EPA Method 624 for appropriate GC/MS conditions for qualitative and quantitative confirmation.[6][7]

Quantitative Data Summary

The performance of these methods can be summarized by their validation parameters.

ParameterHeadspace GC-MS (Food Contact Material)Thermal Desorption GC-MS (Workplace Air)Headspace GC-MS (Oligonucleotides)
Matrix PlasticsAirOligonucleotide Manufacturing Process
Limit of Detection (LOD) --0.10 ppm
Limit of Quantification (LOQ) -0.0042 mg/m³[3][4]0.40 ppm[8]
Linearity Range -0.004 to 3.1 mg/m³[3]0.40 to 4000 ppm[8]
Correlation Coefficient (r²) >0.99[8]->0.99[8]
Recovery -104% (mean)[3][4]86% to 101%[8]
Precision (RSD) ---
Uncertainty -26.0% to 26.6%[3][4]-

Method Validation

To ensure reliable results, the described GC-MS methods should be thoroughly validated according to international guidelines.[9] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Conclusion

Gas Chromatography-Mass Spectrometry is a powerful and versatile technique for the determination of this compound in a wide range of matrices. The protocols outlined in this application note provide a solid foundation for researchers and scientists to develop and validate their own methods for this compound analysis. The high sensitivity, selectivity, and reliability of GC-MS make it an indispensable tool for ensuring compliance with regulatory limits and protecting public health.

References

Application Notes and Protocols for Acrylonitrile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile serves as a quintessential dienophile in the Diels-Alder reaction and participates in other cycloaddition processes. Its electron-withdrawing nitrile group activates the carbon-carbon double bond, making it highly reactive toward electron-rich dienes. This property allows for the efficient construction of six-membered rings and other cyclic structures, which are foundational scaffolds in numerous natural products and pharmaceutical agents. These application notes provide an overview of the utility of this compound in cycloaddition reactions, including detailed protocols and mechanistic insights.

Application Note 1: The Diels-Alder [4+2] Cycloaddition Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction that involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.[1][2][3] this compound is an effective dienophile due to the electron-withdrawing nature of the cyano (-CN) group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the LUMO energy decreases the HOMO-LUMO energy gap between the diene and dienophile, facilitating the reaction.

The reaction proceeds through a single, cyclic transition state, where two new sigma bonds are formed simultaneously from two pi bonds.[1][2] The stereochemistry of the reactants is retained in the product. For cyclic dienes, such as cyclopentadiene, the reaction can yield two diastereomeric products: the endo and exo isomers. The endo product, where the substituent on the dienophile is oriented toward the newly formed double bond, is often the kinetically favored product due to secondary orbital interactions.

Caption: General mechanism of the Diels-Alder reaction.

Regioselectivity

When an unsymmetrical diene reacts with a dienophile like this compound, the regioselectivity is governed by the electronic effects of the substituents. The reaction proceeds to favor the constitutional isomer where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile. This can be predicted by examining the coefficients of the HOMO of the diene and the LUMO of the dienophile.[4][5]

Application Note 2: Lewis Acid Catalysis

The rate and selectivity of Diels-Alder reactions involving this compound can be significantly enhanced by the use of Lewis acid catalysts.[6] Lewis acids, such as boron trichloride (B1173362) (BCl₃), zinc chloride (ZnCl₂), or titanium tetrachloride (TiCl₄), coordinate to the nitrogen atom of the nitrile group.[6] This coordination increases the electron-withdrawing ability of the cyano group, which further lowers the dienophile's LUMO energy. The result is a smaller HOMO-LUMO gap, a reduced activation energy, and consequently, a dramatic increase in the reaction rate.[7][8][9] Furthermore, Lewis acid catalysis often improves the endo-selectivity of the reaction.[6]

Lewis_Acid_Catalysis Mechanism of Lewis Acid Catalysis A This compound (Dienophile) C Activated Complex A->C Coordination B Lewis Acid (e.g., BCl3) B->C E [4+2] Cycloaddition (Lower Activation Energy) C->E Reaction D Diene D->E F Product (Enhanced endo-selectivity) E->F Competing_Pathways Competition Between Cycloaddition and Polymerization Start Diene + this compound TS_Concerted Concerted Transition State Start->TS_Concerted Favored for Cyclopentadiene TS_Diradical Stepwise Transition State Start->TS_Diradical Competitive for (E)-1,3-Pentadiene DA_Product [4+2] Cycloadduct (Diels-Alder Product) TS_Concerted->DA_Product Diradical Diradical Intermediate TS_Diradical->Diradical Copolymer Copolymer Diradical->Copolymer Propagation Experimental_Workflow Workflow for Synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonitrile cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Crack dicyclopentadiene via fractional distillation to obtain cyclopentadiene. B Combine cyclopentadiene, This compound, and inhibitors in a flask. A->B C Stir mixture at room temperature for several hours. B->C D Quench reaction with water. C->D E Extract aqueous layer with ethyl acetate. D->E F Combine organic layers, dry with Na2SO4. E->F G Filter and remove solvent via rotary evaporation. F->G H Purify crude product via vacuum distillation. G->H

References

sample preparation and extraction techniques for acrylonitrile analysis

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of acrylonitrile in various matrices. The following sections detail established sample preparation and extraction techniques, providing step-by-step methodologies and performance data.

Overview of this compound Analysis

This compound (AN), a volatile and toxic compound, is a critical monomer in the production of plastics and synthetic rubbers.[1][2] Its potential as a human carcinogen necessitates sensitive and reliable analytical methods for its determination in environmental, biological, and industrial samples.[3] The choice of sample preparation and extraction technique is paramount for achieving accurate and precise quantification, and is largely dependent on the sample matrix and the concentration levels of interest.

Commonly employed analytical techniques for this compound include Gas Chromatography (GC) with various detectors such as Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection is also utilized.[5][6]

Sample Preparation and Extraction Techniques

Several techniques are available for the extraction and pre-concentration of this compound from diverse sample matrices prior to chromatographic analysis. These include:

  • Solvent Extraction: A classic technique for liquid and solid samples.

  • Headspace Analysis: Ideal for volatile compounds in solid or liquid matrices.

  • Purge and Trap: A dynamic headspace technique for aqueous samples, offering high sensitivity.

  • Adsorption on Solid Sorbent: Primarily used for air sampling, followed by solvent or thermal desorption.

Application Note 1: Solvent Extraction for this compound in Aqueous and Solid Samples

This note describes the liquid-liquid extraction of this compound from water and the solvent extraction from solid matrices like polymers.

Quantitative Data
ParameterWater (EPA Method 8031)ABS Copolymers
Extraction Solvent Methyl tert-butyl ether (MTBE)N,N-dimethylacetamide
Quantitation Limit ~10 µg/L[7]-
Recovery 96% (at 50 µg/L)[8]93.3 - 101.8%[9]
Analytical Technique GC-NPD[7]HS-GC/MS[9]
Experimental Protocol: this compound in Water (Based on EPA Method 8031)[7][8]
  • Sample Collection: Collect 40 mL of the aqueous sample in a VOA vial.

  • Extraction:

    • Transfer 40 mL of the sample into a 90 mL mixing bottle.

    • Add 15 mL of methyl tert-butyl ether (MTBE).

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate for approximately 5 minutes.

  • Sample Analysis:

    • Carefully transfer about 5 mL of the upper MTBE layer into a 10 mL vial.

    • Inject 3 µL of the extract into the GC-NPD system.

Experimental Protocol: this compound in ABS Copolymers[9]
  • Sample Preparation: Cut the polymer sample into small pieces.

  • Extraction:

    • Place a known weight of the sample into a sealed headspace vial.

    • Add N,N-dimethylacetamide and an internal standard.

    • Incubate the vial at 90°C for 1 hour.

  • Sample Analysis:

    • Analyze the headspace gas by GC/MS.

Workflow Diagram

SolventExtraction cluster_water Aqueous Sample (EPA 8031) cluster_solid Solid Sample (ABS Copolymer) A1 40 mL Water Sample A2 Add 15 mL MTBE A1->A2 A3 Shake for 2 min A2->A3 A4 Separate Layers A3->A4 A5 Analyze MTBE Layer by GC-NPD A4->A5 B1 Cut Sample B2 Add N,N-dimethylacetamide & Internal Standard B1->B2 B3 Incubate at 90°C for 1 hr B2->B3 B4 Analyze Headspace by GC/MS B3->B4

Solvent extraction workflows for aqueous and solid samples.

Application Note 2: Headspace Gas Chromatography (HS-GC) for this compound Analysis

Static headspace analysis is a widely used, automated technique for the determination of volatile organic compounds like this compound in various matrices, including food, polymers, and environmental samples.[3][10][11]

Quantitative Data
ParameterFood Samples[10]ABS Copolymers[9]Oligonucleotide Process[12][13]
Matrix Margarine, honey butter, cheese, peanut butterThis compound-butadiene-styreneProcess solutions
Detection Limit 4-15 ppb-0.10 ppm[12][13]
Quantitation Limit --0.40 ppm[12][13]
Recovery -93.3 - 101.8%86 - 101%[12][13]
Analytical Technique GC-NPDGC/MSHS-GC
Experimental Protocol: this compound in Food (General Procedure)[10]
  • Sample Preparation:

    • Blend the entire food sample with water and salt at a temperature below 5°C.

  • Headspace Generation:

    • Place aliquots of the blended sample into crimp-top headspace vials and seal them.

    • Equilibrate the vials in a boiling water bath.

  • Sample Analysis:

    • Using a heated syringe, sample the headspace.

    • Inject the sampled gas into a GC equipped with a nitrogen-phosphorus detector (NPD).

Experimental Protocol: this compound in ABS Copolymers[9]
  • Sample Preparation:

    • Cut a sample of the ABS copolymer into small pieces.

  • Headspace Generation:

    • Place the pieces in a sealed headspace vial.

    • Add N,N-dimethylacetamide and an internal standard.

    • Incubate the vial at 90°C for 1 hour.

  • Sample Analysis:

    • Analyze the headspace gas using a GC/MS system.

Workflow Diagram

HeadspaceAnalysis cluster_food Food Sample cluster_polymer Polymer Sample F1 Blend Sample with Water and Salt (<5°C) F2 Aliquot into Headspace Vial F1->F2 F3 Equilibrate in Boiling Water Bath F2->F3 F4 Sample Headspace with Heated Syringe F3->F4 F5 Analyze by GC-NPD F4->F5 P1 Cut Polymer Sample P2 Place in Headspace Vial with Solvent & Internal Standard P1->P2 P3 Incubate at 90°C for 1 hr P2->P3 P4 Analyze Headspace by GC/MS P3->P4

Headspace analysis workflows for food and polymer samples.

Application Note 3: Purge and Trap for this compound in Aqueous Samples

Purge and trap is a dynamic headspace technique that provides excellent sensitivity for the analysis of volatile organic compounds in water.

Quantitative Data (EPA Method 603)[14]
ParameterValue
Matrix Municipal and Industrial Wastewater
Method Detection Limit (MDL) See Table 1 in the method for specific values
Analytical Technique GC-FID
Experimental Protocol (Based on EPA Method 603)[14]
  • Sample Purging:

    • An inert gas is bubbled through a 5 mL water sample in a heated purging chamber.

    • This compound is transferred from the aqueous phase to the vapor phase.

  • Trapping:

    • The vapor is swept through a sorbent trap where this compound is trapped.

  • Desorption and Analysis:

    • After purging is complete, the trap is heated and backflushed with the inert gas.

    • The desorbed this compound is transferred onto a GC column for separation and detection by a flame ionization detector (FID).

Workflow Diagram

PurgeAndTrap A 5 mL Water Sample in Purging Chamber B Purge with Inert Gas A->B C Trap Volatiles on Sorbent Trap B->C D Heat and Backflush Trap C->D E Separate and Detect by GC-FID D->E

Purge and trap experimental workflow.

Application Note 4: Air Sampling and Analysis for this compound

This section describes the collection of this compound from air using solid sorbent tubes followed by solvent desorption and GC analysis, based on NIOSH and OSHA methods.

Quantitative Data
ParameterNIOSH Method 1604[14]OSHA Modification of NIOSH S-156[1][15]
Sorbent CharcoalCharcoal
Desorbing Solvent 2% acetone (B3395972) in Carbon Disulfide1% acetone in Carbon Disulfide[1][15]
Working Range 1.5 to 100 mg/m³ for a 10-L air sample[14]-
Recovery 94% (at >16 µg)-
Analytical Technique GC-FID or GC-NPD[14]GC
Experimental Protocol (Based on NIOSH Method 1604)[15]
  • Sampling:

    • Draw a known volume of air (3.5 to 20 L) through a charcoal sorbent tube at a flow rate of 0.01 to 0.2 L/min using a personal sampling pump.

  • Sample Preparation:

    • Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate vials.

    • Add 1 mL of desorption solvent (2% acetone in CS₂) to each vial.

    • Allow to stand for 30 minutes with occasional agitation.

  • Analysis:

    • Inject an aliquot of the desorbed sample into a GC for analysis.

Workflow Diagram

AirSampling A Draw Air Through Charcoal Tube B Transfer Sorbent Sections to Separate Vials A->B C Add Desorption Solvent B->C D Agitate for 30 min C->D E Analyze by GC D->E

Air sampling and analysis workflow.

References

Application Notes and Protocols for the Synthesis of Adiponitrile via Hydrodimerization of Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) (ADN) is a crucial chemical intermediate, primarily utilized in the production of hexamethylenediamine, a key monomer for the synthesis of Nylon 6,6. The electrochemical hydrodimerization of acrylonitrile (AN) represents a significant industrial method for ADN production, offering a greener alternative to traditional chemical routes that often involve hazardous reagents. This document provides detailed application notes and experimental protocols for the synthesis of adiponitrile through the electrohydrodimerization of this compound, targeting researchers and scientists in relevant fields.

The core of this process is the reductive coupling of two this compound molecules at the cathode of an electrolytic cell. The overall reaction is as follows:

2 CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN

This process, notably commercialized by Monsanto, is conducted in an aqueous electrolyte solution containing a supporting electrolyte, typically a quaternary ammonium (B1175870) salt, which plays a critical role in directing the selectivity of the reaction towards adiponitrile and minimizing the formation of byproducts such as propionitrile (B127096) (PN) and 1,3,5-tricyanohexane (trimer).

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and relationships in the electrohydrodimerization of this compound to adiponitrile.

Adiponitrile_Synthesis_Pathway cluster_reactants Reactants cluster_process Electrochemical Cell cluster_products Products & Byproducts This compound This compound (AN) Cathode Cathode (e.g., Cd, Pb, Bi) This compound->Cathode Reduction & Dimerization Water Water (Proton Source) Water->Cathode Protonation Anode Anode (e.g., Steel, PbO2) Water->Anode Oxidation (O2 evolution) Adiponitrile Adiponitrile (ADN) Cathode->Adiponitrile Desired Product Propionitrile Propionitrile (PN) Cathode->Propionitrile Side Reaction Trimer 1,3,5-Tricyanohexane (Trimer) Cathode->Trimer Side Reaction Hydrogen Hydrogen Gas (H2) Anode->Hydrogen Minor Side Reaction Electrolyte Aqueous Electrolyte (Quaternary Ammonium Salt, Phosphate (B84403) Buffer) Electrolyte->Cathode Electrolyte->Anode

Caption: Reaction pathway for adiponitrile synthesis.

Quantitative Data Presentation

The choice of cathode material is a critical factor influencing the selectivity and efficiency of adiponitrile synthesis. The following table summarizes the performance of various cathode materials under different experimental conditions.

Cathode MaterialThis compound Conc. (wt%)Current Density (A/m²)Temperature (°C)pHAdiponitrile Selectivity (%)Propionitrile Selectivity (%)Trimer Selectivity (%)Current Efficiency (%)Reference
Lead (Pb)15-301000-400025-553-9Enhanced by increased AN conc., temp., flow rate, and pHDecreases with increased AN conc., flow rate, and pHReduced by increased temp., current density, and flow rate-[1]
Cadmium (Cd)40 (in catholyte)2000507-9~90---[2]
Bismuth (Bi) Nanosheet10-Room Temp.781.21 ± 1.96---[3]
Carbon Steel--------[4]

Note: A direct comparison is challenging due to the variability in experimental setups and reporting standards across different studies. The data presented is based on the available information in the cited literature.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale synthesis of adiponitrile via electrohydrodimerization of this compound. This protocol is a composite based on common practices described in the scientific and patent literature.

Materials and Reagents
  • This compound (AN), ≥99%

  • Tetraethylammonium (B1195904) p-toluenesulfonate (Et₄NOTs), ≥98%

  • Disodium phosphate (Na₂HPO₄), anhydrous, ≥99%

  • Monosodium phosphate (NaH₂PO₄), monohydrate, ≥99%

  • Deionized water

  • Lead (Pb) sheet or Cadmium (Cd) sheet (cathode)

  • Carbon steel or lead dioxide coated graphite (B72142) (anode)

  • Divided or undivided electrolytic cell

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Electrolyte Preparation (Phosphate Buffer with Quaternary Ammonium Salt)
  • Prepare a 0.5 M phosphate buffer solution by dissolving the appropriate amounts of Na₂HPO₄ and NaH₂PO₄ in deionized water to achieve a pH of 7.0.

  • Dissolve tetraethylammonium p-toluenesulfonate in the phosphate buffer to a final concentration of 20-40 wt%. This solution serves as the aqueous phase of the electrolyte.

Electrolytic Cell Setup
  • Assemble the electrolytic cell. For a divided cell, use a cation exchange membrane to separate the anode and cathode compartments.

  • Place the lead or cadmium cathode and the steel or lead dioxide anode in their respective compartments. Ensure the electrodes are parallel and have a defined inter-electrode gap (e.g., 2-5 mm).

  • The anolyte can be the same phosphate buffer solution or a dilute sulfuric acid solution.

  • The catholyte is a two-phase mixture. For a 100 mL catholyte volume, mix 80 mL of the prepared aqueous electrolyte with 20 mL of this compound. This creates an emulsion where the aqueous phase is saturated with this compound, and the organic phase acts as a reservoir.[5]

Electrolysis Procedure
  • Place the electrolytic cell on a magnetic stirrer and begin gentle agitation to maintain the emulsion.

  • Maintain the temperature of the electrolyte at 50°C using a water bath.[6]

  • Connect the electrodes to the DC power supply, ensuring correct polarity (cathode is negative, anode is positive).

  • Apply a constant current density, for example, 2000 A/m². The required voltage will typically be in the range of 3-12 V depending on the cell configuration and electrolyte conductivity.

  • Continue the electrolysis for a duration calculated to achieve a specific conversion of this compound. The progress of the reaction can be monitored by periodically taking samples from the catholyte and analyzing them by gas chromatography (GC).

Work-up and Product Purification
  • After the electrolysis is complete, turn off the power supply and disassemble the cell.

  • Transfer the catholyte to a separatory funnel. The mixture will separate into an upper organic layer (containing adiponitrile, unreacted this compound, and byproducts) and a lower aqueous layer.

  • Separate the two layers. The aqueous layer can be recycled after replenishing the consumed this compound.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and then filter.

  • Remove the unreacted this compound and any low-boiling byproducts (like propionitrile) from the organic layer using a rotary evaporator.

  • The crude adiponitrile can be further purified by vacuum distillation to obtain a high-purity product.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of adiponitrile.

Adiponitrile_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification prep_electrolyte Prepare Aqueous Electrolyte (Phosphate Buffer + Quaternary Ammonium Salt) prep_catholyte Prepare Catholyte Emulsion (Aqueous Electrolyte + this compound) prep_electrolyte->prep_catholyte setup_cell Assemble Electrolytic Cell prep_catholyte->setup_cell electrolysis Perform Electrolysis (Constant Current, 50°C) setup_cell->electrolysis phase_sep Phase Separation of Catholyte electrolysis->phase_sep extract Separate Organic and Aqueous Layers phase_sep->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evap Remove this compound (Rotovap) dry->evap distill Vacuum Distillation of Adiponitrile evap->distill final_product Pure Adiponitrile distill->final_product

References

Application Notes and Protocols for the Synthesis of Acrylamide and Acrylic Acid from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of acrylamide (B121943) and acrylic acid from acrylonitrile. The methodologies are presented to guide researchers in the selection and implementation of the most suitable process for their specific needs, with a focus on yield, selectivity, and environmental impact.

Introduction

Acrylamide and acrylic acid are important monomers and chemical intermediates in various industrial processes, including the production of polymers like polyacrylamide, which has applications in water treatment, soil conditioning, and the oil industry.[1][2] The primary feedstock for both compounds is this compound, which can be converted through chemical hydrolysis or enzymatic biotransformation.

Chemical methods, often employing mineral acids or metal catalysts, have been the traditional approach.[3] However, these processes can suffer from harsh reaction conditions, the formation of byproducts, and environmental concerns.[3][4] Biocatalytic methods using microorganisms or isolated enzymes, such as nitrile hydratase, offer a greener alternative with high selectivity and milder operating conditions.[1][2][5] This document outlines protocols for both approaches.

Chemical Synthesis of Acrylamide and Acrylic Acid

Sulfuric Acid-Catalyzed Hydrolysis

The hydration of this compound using sulfuric acid is a well-established method. The reaction proceeds through the formation of an acrylamide sulfate (B86663) intermediate, which is then neutralized to yield acrylamide.[3][6] Further hydrolysis under more stringent conditions leads to the formation of acrylic acid.

Experimental Protocol: Sulfuric Acid-Catalyzed Acrylamide Synthesis

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 80-85% sulfuric acid.

  • This compound Addition: Slowly add this compound to the sulfuric acid with constant stirring, maintaining the temperature at approximately 90-100°C. The molar ratio of this compound to sulfuric acid should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for the disappearance of this compound and the formation of acrylamide sulfate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize it with a base such as ammonia (B1221849) or calcium carbonate to a pH of approximately 7. This will precipitate ammonium (B1175870) sulfate or calcium sulfate.[2]

  • Purification: Filter the reaction mixture to remove the precipitated sulfate salts. The resulting aqueous solution of acrylamide can be further purified by recrystallization or extraction with a suitable solvent.[2]

Experimental Protocol: Sulfuric Acid-Catalyzed Acrylic Acid Synthesis

For the synthesis of acrylic acid, the reaction is typically carried out with a more dilute sulfuric acid solution and at a higher temperature for a longer duration to drive the hydrolysis of the intermediate acrylamide to acrylic acid.[6]

Copper-Catalyzed Hydration

Metallic copper and its salts are effective catalysts for the hydration of this compound to acrylamide, offering higher selectivity compared to the sulfuric acid method.[3][7]

Experimental Protocol: Copper-Catalyzed Acrylamide Synthesis

  • Catalyst Preparation: A Raney copper-based catalyst is commonly used.[1] The catalyst should be activated according to standard procedures.

  • Reaction Setup: In a pressure reactor, suspend the copper catalyst in an aqueous solution of this compound.

  • Reaction Conditions: Heat the reaction mixture to 80-120°C under pressure.[3][7] The reaction is typically run to a high conversion of this compound.

  • Catalyst Removal: After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can often be recycled.

  • Product Isolation: The aqueous solution of acrylamide can be concentrated by evaporation. Further purification can be achieved by ion exchange chromatography to remove any dissolved copper ions.[8]

Enzymatic Synthesis of Acrylamide and Acrylic Acid (Biotransformation)

The enzymatic conversion of this compound is a highly specific and efficient process. Nitrile hydratase catalyzes the hydration of this compound to acrylamide, while nitrilase directly converts this compound to acrylic acid and ammonia.[9] Some microorganisms possess both nitrile hydratase and amidase, where the latter can further hydrolyze acrylamide to acrylic acid.[1]

Acrylamide Production Using Nitrile Hydratase

Microorganisms such as Rhodococcus rhodochrous and Pseudomonas chlororaphis are known to produce nitrile hydratase with high activity and selectivity for acrylamide production.[1][4][10]

Experimental Protocol: Whole-Cell Biotransformation for Acrylamide Production

  • Microorganism Cultivation: Cultivate a nitrile hydratase-producing strain, such as Rhodococcus rhodochrous (e.g., strain M33 or RS-6), in a suitable nutrient medium.[5][11] Inducers like urea (B33335) or cobalt ions may be added to the culture medium to enhance enzyme expression.[1]

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The cells can be used as a whole-cell catalyst, either free or immobilized.

  • Immobilization (Optional but Recommended): For enhanced stability and reusability, immobilize the cells in a matrix such as polyacrylamide gel or agar (B569324).[1][5][11]

  • Biotransformation Reaction: In a temperature-controlled reactor, suspend the free or immobilized cells in a buffered aqueous solution. Add this compound in a fed-batch manner to maintain a low concentration (e.g., below 3%) to avoid substrate inhibition.[12] Maintain the temperature at a low level (e.g., 4-20°C) to minimize enzyme deactivation.[11][12]

  • Reaction Monitoring: Monitor the conversion of this compound and the formation of acrylamide using GC or HPLC.

  • Product Recovery: After the reaction, separate the cells (or immobilized catalyst) by centrifugation or filtration. The resulting aqueous solution of acrylamide is often of high purity.[11]

Acrylic Acid Production

For the production of acrylic acid, microorganisms possessing a nitrilase or a combination of nitrile hydratase and a highly active amidase are required. Some strains of Rhodococcus can be utilized for this purpose under specific conditions that favor the complete hydrolysis to acrylic acid.[13] Alternatively, chemical hydrolysis of the enzymatically produced acrylamide can be performed.

Experimental Protocol: Biotransformation for Acrylic Acid Production

The protocol is similar to that for acrylamide production, but a different microbial strain with high nitrilase or amidase activity is used. The reaction conditions, such as pH and temperature, may need to be optimized for the specific enzyme system to favor acrylic acid formation.

Data Presentation

Table 1: Comparison of Different Methods for Acrylamide Production from this compound

ParameterSulfuric Acid CatalysisCopper CatalysisEnzymatic (Nitrile Hydratase)
Catalyst Concentrated H₂SO₄Raney Copper or Copper SaltsWhole cells or isolated enzyme
Temperature 90-100°C80-120°C4-45°C[11]
Pressure AtmosphericElevatedAtmospheric
Conversion High>98%[7]Nearly 100%[4][12]
Selectivity Moderate (byproduct: acrylic acid)High (>98%)[7]Very High (>99.9%)[4]
Yield Good~98%[7]Nearly 100%[4]
Byproducts Acrylic acid, Ammonium sulfate[3]MinimalTrace acrylic acid[4][12]
Advantages Established technologyHigh selectivity and yieldMild conditions, high purity product
Disadvantages Harsh conditions, waste generationCatalyst cost and separationEnzyme stability, substrate inhibition

Table 2: Performance of Selected Microbial Strains in Acrylamide Production

Microbial StrainCatalyst FormAcrylamide TiterConversion YieldReaction TimeReference
Pseudomonas chlororaphis B23Whole Cells400 g/L~100%7.5 h[4]
Rhodococcus rhodochrous M33Immobilized Cells~400 g/L~100%8 h[11]
Rhodococcus rhodochrous RS-6Immobilized Cells466 g/L~100%16 h[5]
Brevibacterium CH1Immobilized CellsHigh concentration~100%-[12]

Mandatory Visualizations

Chemical_Synthesis_Pathways This compound This compound (CH₂=CHCN) Acrylamide Acrylamide (CH₂=CHCONH₂) This compound->Acrylamide Hydration (H₂O, Catalyst) AcrylicAcid Acrylic Acid (CH₂=CHCOOH) Acrylamide->AcrylicAcid Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Chemical pathways for acrylamide and acrylic acid synthesis.

Enzymatic_Synthesis_Pathways cluster_path1 Nitrile Hydratase / Amidase Pathway This compound This compound Acrylamide Acrylamide This compound->Acrylamide Nitrile Hydratase AcrylicAcid Acrylic Acid + NH₃ This compound->AcrylicAcid Nitrilase Acrylamide->AcrylicAcid Amidase

Caption: Enzymatic pathways for acrylamide and acrylic acid synthesis.

Experimental_Workflow_Enzymatic Start Start: Select Microorganism Cultivation Cultivate Microorganism Start->Cultivation Harvesting Harvest and Wash Cells Cultivation->Harvesting Immobilization Immobilize Cells (Optional) Harvesting->Immobilization Biotransformation Biotransformation Reaction (Fed-batch this compound) Harvesting->Biotransformation Immobilization->Biotransformation Separation Separate Catalyst Biotransformation->Separation Product High-Purity Acrylamide Solution Separation->Product Analysis Analyze Product (HPLC/GC) Product->Analysis

Caption: Workflow for enzymatic acrylamide production.

Comparison_Logic Start Production Goal HighPurity High Purity Required? Start->HighPurity MildConditions Mild Conditions Preferred? HighPurity->MildConditions Yes Chemical Choose Chemical Method HighPurity->Chemical No WasteConcern Environmental Waste a Concern? MildConditions->WasteConcern Yes MildConditions->Chemical No Enzymatic Choose Enzymatic Method WasteConcern->Enzymatic Yes WasteConcern->Chemical No

Caption: Decision logic for selecting a synthesis method.

References

The Versatile Role of Acrylonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

I have successfully gathered detailed protocols for the synthesis of Rilpivirine and its acrylonitrile-based intermediate, as well as for Teriflunomide. I also found a representative protocol for the Knoevenagel condensation to produce a pharmaceutically relevant this compound derivative. Furthermore, I have a detailed protocol for the synthesis of Neratinib, which is a 4-anilinoquinoline-3-carbonitrile (B11863878) derivative, and I can adapt the initial steps shown in some of the search results to represent the synthesis of the core quinoline (B57606) structure. For benzofuran (B130515) derivatives, while a direct synthesis from an this compound precursor for a specific drug was not explicitly found, I have enough information on the synthesis of 2-amino-3-cyanobenzofurans via Knoevenagel condensation of salicylaldehydes with malononitrile (B47326) to create a representative protocol. I have also collected sufficient information on the signaling pathways for Rilpivirine, Teriflunomide, and the EGFR/HER2 pathway to create the required diagrams. I believe I have all the necessary components to fulfill the user's request.

For Researchers, Scientists, and Drug Development Professionals

This compound, a key industrial chemical, serves as a versatile building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical reactivity, attributed to the vinyl group and the nitrile functionality, allows for its incorporation into diverse molecular scaffolds, leading to the development of drugs with various therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of several classes of pharmaceuticals where this compound or its derivatives are pivotal intermediates.

Diarylpyrimidine-Based Antivirals: The Synthesis of Rilpivirine

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis of Rilpivirine prominently features an this compound derivative, (E)-3-(4-amino-3,5-dimethylphenyl)this compound, as a key intermediate.

Signaling Pathway of Rilpivirine

Rilpivirine functions by non-competitively binding to the allosteric site of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.

Rilpivirine_Mechanism HIV-1 Virus HIV-1 Virus Viral RNA Viral RNA HIV-1 Virus->Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA RNA to DNA Transcription Rilpivirine Rilpivirine Rilpivirine->Reverse Transcriptase Inhibits Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Viral Replication Viral Replication Integration into Host Genome->Viral Replication

Caption: Mechanism of action of Rilpivirine.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)this compound Hydrochloride

This protocol details the Heck reaction between 4-iodo-2,6-dimethylbenzenamine and this compound to form the key intermediate for Rilpivirine synthesis.

Data Presentation:

Reagent/ParameterMolar Ratio/Value
4-Iodo-2,6-dimethylbenzenamine1.0 eq
This compound1.5 - 2.0 eq
Palladium on Charcoal (10%)0.05 eq
Sodium Acetate (B1210297)1.5 eq
N,N-Dimethylacetamide (DMA)Solvent
Temperature140 °C
Reaction Time12 hours
Yield~60-70%

Methodology:

  • To a stirred solution of 4-iodo-2,6-dimethylbenzenamine in N,N-dimethylacetamide (DMA), add sodium acetate and 10% palladium on charcoal.

  • Heat the mixture to 140°C under a nitrogen atmosphere.

  • Slowly add a solution of this compound in DMA to the reaction mixture.

  • Maintain the reaction at 140°C for 12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through celite.

  • The filtrate is treated with water and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated under reduced pressure.

  • The crude product is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate (E)-3-(4-amino-3,5-dimethylphenyl)this compound hydrochloride.

Protocol 2: Synthesis of Rilpivirine

This protocol describes the final condensation step to produce Rilpivirine.

Data Presentation:

Reagent/ParameterMolar Ratio/Value
(E)-3-(4-amino-3,5-dimethylphenyl)this compound HCl1.0 eq
4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616)1.1 eq
N-Methyl-2-pyrrolidone (NMP)Solvent
Temperature85-95 °C
Reaction Time16 hours
Yield~70-80%

Methodology:

  • Combine (E)-3-(4-amino-3,5-dimethylphenyl)this compound hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile in N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 85-95°C and stir for 16 hours.

  • Monitor the reaction by HPLC until completion.

  • Cool the reaction mixture and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude Rilpivirine by recrystallization from a suitable solvent.

Rilpivirine_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis 4-Iodo-2,6-dimethylbenzenamine 4-Iodo-2,6-dimethylbenzenamine Heck Reaction Heck Reaction 4-Iodo-2,6-dimethylbenzenamine->Heck Reaction This compound, Pd/C, NaOAc (E)-3-(4-amino-3,5-dimethylphenyl)this compound (E)-3-(4-amino-3,5-dimethylphenyl)this compound Heck Reaction->(E)-3-(4-amino-3,5-dimethylphenyl)this compound Condensation Condensation (E)-3-(4-amino-3,5-dimethylphenyl)this compound->Condensation 4-((4-chloropyrimidin-2-yl)amino)benzonitrile Rilpivirine Rilpivirine Condensation->Rilpivirine

Caption: Synthetic workflow for Rilpivirine.

Pyrimidine (B1678525) Synthesis Inhibitors: The Synthesis of Teriflunomide

Teriflunomide is an immunomodulatory agent used to treat relapsing forms of multiple sclerosis. Its synthesis involves the use of a cyano-containing building block, which is structurally related to this compound.

Signaling Pathway of Teriflunomide

Teriflunomide exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a cytostatic effect on rapidly proliferating lymphocytes, which are implicated in the autoimmune pathology of multiple sclerosis.

Teriflunomide_Mechanism cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate + Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP Activated Lymphocytes Activated Lymphocytes CTP->Activated Lymphocytes Required for DNA/RNA Synthesis Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate Inhibits DHODH Proliferation Proliferation Activated Lymphocytes->Proliferation Inflammation Inflammation Proliferation->Inflammation

Caption: Mechanism of action of Teriflunomide.

Experimental Protocol

Protocol 3: Synthesis of Teriflunomide

This protocol outlines the synthesis of Teriflunomide from 4-(trifluoromethyl)aniline (B29031) and ethyl 2-cyano-3-hydroxy-2-butenoate.

Data Presentation:

Reagent/ParameterMolar Ratio/Value
4-(Trifluoromethyl)aniline1.0 eq
Ethyl 2-cyano-3-hydroxy-2-butenoate1.0 eq
PyridineSolvent
TemperatureReflux
Reaction Time4-6 hours
Yield~85-95%

Methodology:

  • Dissolve 4-(trifluoromethyl)aniline and ethyl 2-cyano-3-hydroxy-2-butenoate in pyridine.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure Teriflunomide.

Teriflunomide_Synthesis_Workflow 4-(Trifluoromethyl)aniline 4-(Trifluoromethyl)aniline Condensation Condensation 4-(Trifluoromethyl)aniline->Condensation Ethyl 2-cyano-3-hydroxy-2-butenoate Ethyl 2-cyano-3-hydroxy-2-butenoate Ethyl 2-cyano-3-hydroxy-2-butenoate->Condensation Teriflunomide Teriflunomide Condensation->Teriflunomide

Caption: Synthetic workflow for Teriflunomide.

Quinoline-Based Anticancer Agents: Synthesis of 4-Anilinoquinoline-3-carbonitriles

4-Anilinoquinoline-3-carbonitrile derivatives are a class of potent tyrosine kinase inhibitors, with several members, such as Neratinib, approved for the treatment of cancer. The synthesis of this scaffold often involves the construction of the quinoline ring followed by the introduction of the anilino side chain. The nitrile group is a key feature of this pharmacophore.

Signaling Pathway of EGFR/HER2 Inhibitors

Neratinib and other 4-anilinoquinoline-3-carbonitrile derivatives are irreversible pan-HER (EGFR, HER2, and HER4) inhibitors. They covalently bind to a cysteine residue in the ATP-binding site of these receptors, leading to the inhibition of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_HER2_Signaling cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK HER2->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR HER2->PI3K/AKT/mTOR Ligand Ligand Ligand->EGFR Binds Neratinib Neratinib Neratinib->HER2 Irreversibly Inhibits Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR->Cell Survival

Caption: EGFR/HER2 signaling pathway inhibition.

Experimental Protocol

Protocol 4: Synthesis of 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile

This protocol describes a key step in the synthesis of the 4-anilinoquinoline-3-carbonitrile core.

Data Presentation:

Reagent/ParameterMolar Ratio/Value
2-Amino-4,5-dimethoxybenzaldehyde (B1599635)1.0 eq
Malononitrile1.1 eq
Piperidine (B6355638)Catalyst
Ethanol (B145695)Solvent
TemperatureReflux
Reaction Time2-4 hours
Yield~90-95%

Methodology:

  • Dissolve 2-amino-4,5-dimethoxybenzaldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 2-((2-amino-4,5-dimethoxyphenyl)methylene)malononitrile.

  • The resulting intermediate is then cyclized and chlorinated in subsequent steps to yield 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile.

Benzofuran-Based Pharmaceuticals: Knoevenagel Condensation

Benzofuran derivatives are present in numerous natural products and exhibit a wide range of biological activities, including anticancer, and antimicrobial properties. The Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound like malononitrile (a dinitrile analog of this compound) is a common method to construct the 2-amino-3-cyanobenzofuran scaffold.

Experimental Protocol

Protocol 5: Synthesis of 2-Amino-3-cyano-7-methoxybenzofuran

This protocol details the synthesis of a substituted benzofuran using the Knoevenagel condensation.

Data Presentation:

Reagent/ParameterMolar Ratio/Value
2-Hydroxy-3-methoxybenzaldehyde (B140153)1.0 eq
Malononitrile1.0 eq
PiperidineCatalyst
EthanolSolvent
TemperatureRoom Temperature
Reaction Time1-2 hours
Yield~85-95%

Methodology:

  • In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde and malononitrile in ethanol.

  • Add a few drops of piperidine as a catalyst and stir the mixture at room temperature.

  • The product will start to precipitate out of the solution.

  • After 1-2 hours, collect the solid product by filtration.

  • Wash the product with cold ethanol and dry to obtain pure 2-amino-3-cyano-7-methoxybenzofuran.

Knoevenagel_Condensation_Workflow Salicylaldehyde Derivative Salicylaldehyde Derivative Knoevenagel Condensation Knoevenagel Condensation Salicylaldehyde Derivative->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation 2-Amino-3-cyanobenzofuran 2-Amino-3-cyanobenzofuran Knoevenagel Condensation->2-Amino-3-cyanobenzofuran

Troubleshooting & Optimization

Technical Support Center: Acrylonitrile Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the premature polymerization of acrylonitrile during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature this compound polymerization?

A1: this compound is prone to spontaneous polymerization, which is a highly exothermic reaction that can become uncontrollable.[1] The main triggers for this undesired polymerization include:

  • Elevated Temperatures: Heat can initiate the polymerization process.[1][2]

  • Exposure to Light: High-energy radiation such as UV light, X-rays, and gamma rays can induce polymerization.[1][3]

  • Presence of Contaminants: Contact with incompatible substances can catalyze polymerization. These include strong acids (e.g., nitric or sulfuric acid), strong bases (e.g., sodium hydroxide, potassium hydroxide, ammonia), oxidizing agents, peroxides, and certain metals like copper or its alloys.[1][3][4][5]

  • Low Inhibitor Concentration: Insufficient levels of a polymerization inhibitor will not effectively prevent the monomer from polymerizing.[1]

  • Absence of Oxygen: Common inhibitors like Monomethyl Ether of Hydroquinone (B1673460) (MEHQ) require the presence of dissolved oxygen to function effectively.[1][5]

Q2: What are the signs that my this compound has started to polymerize?

A2: The primary indicators of this compound polymerization are discoloration (often turning yellow) and the formation of a solid polymer, which may make the liquid appear viscous or cloudy.[1][6] Since the reaction is highly exothermic, a sudden or unexpected increase in temperature is a critical warning sign.[1][3] If you suspect polymerization is occurring, immediately cool the container and follow your institution's safety protocols for hazardous materials.

Q3: What are the common inhibitors used for this compound and how do they work?

A3: Polymerization inhibitors are chemicals added to monomers to prevent spontaneous polymerization. They typically work by reacting with and deactivating free radicals, which initiate the polymerization chain reaction.[6] For this compound, the most common inhibitors are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[5][6] These phenolic inhibitors require dissolved oxygen to be effective.[5] Water is also added to commercial this compound (0.2-0.5% by weight) to inhibit ionic polymerization.[3][5]

Q4: How should I store this compound to prevent polymerization?

A4: Proper storage is crucial for maintaining the stability of this compound. Key guidelines include:

  • Inhibitor Presence: Never store or transport uninhibited this compound.[5] Ensure proper levels of inhibitor (e.g., 35-45 ppm MEHQ) and water are maintained.[5]

  • Cool and Dark Environment: Store this compound away from direct sunlight and sources of heat.[4][5] If inhibitor-free this compound must be stored temporarily, keep it at a low temperature (e.g., in a refrigerator) and in a dark container.[6]

  • Material Compatibility: Use storage containers made of appropriate materials like stainless steel, carbon steel, or aluminum/magnesium.[1] Strictly avoid copper and its alloys, as they can promote polymerization.[1][4]

  • pH Control: The pH of stored this compound should be kept below 7.5. If it rises, acidification with acetic acid is recommended to prevent violent reactions.[7]

  • Limited Storage Time: Avoid storing this compound for more than six months to minimize degradation.[2][5]

Q5: Do I need to remove the inhibitor before using this compound in my synthesis?

A5: Yes, for most polymerization reactions, the inhibitor must be removed as it will interfere with the desired reaction.[1][6] It is critical to use the purified, uninhibited this compound immediately after removal of the inhibitor to avoid spontaneous polymerization.[1][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound polymerization during experiments.

ProblemPossible Cause(s)Recommended Action(s)
Solid polymer forms during distillation for inhibitor removal. The distillation temperature is too high.Lower the distillation temperature by reducing the pressure. Consider using column chromatography as a safer alternative for inhibitor removal.[6]
The reaction works sometimes but fails due to polymerization at other times. Inconsistent inhibitor removal, contamination of reagents or glassware, or variations in reaction conditions (e.g., temperature, light exposure).Standardize your inhibitor removal protocol.[6] Ensure all glassware is scrupulously clean and dry.[6] Protect the reaction from light by wrapping the flask in aluminum foil.[6] Use a temperature-controlled reaction setup.[6]
Polymerization occurs upon the addition of a specific reagent. The reagent may be contaminated with peroxides or other initiators.Check the purity of your reagents. Peroxides in solvents like THF or diethyl ether are a common issue. Purify solvents if necessary.[6]
The monomer turns yellow and becomes viscous during storage. Slow polymerization is occurring due to the gradual depletion of the inhibitor or exposure to light and/or heat.Do not use the monomer. Dispose of it safely. For future storage, ensure the container is opaque, tightly sealed, and stored in a cool, dark place.[6] Monitor the inhibitor concentration if storing for extended periods.[6]
The reaction mixture becomes viscous and hot unexpectedly. Uncontrolled, exothermic polymerization has initiated.Immediately place the reaction vessel in an ice bath to cool it. Dilute the mixture with a suitable solvent to dissipate heat and slow the reaction rate.[6] Consider adding a short-stopping agent if the reaction cannot be controlled.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale / NotesSource(s)
MEHQ Inhibitor Concentration 35-45 ppmStandard concentration for commercial this compound to prevent polymerization during storage and shipment.[5][8]
Water Content 0.2 - 0.5 weight %Inhibits ionic polymerization.[3][5]
Storage Temperature Cool, ambientAvoid sources of heat to prevent thermal initiation.[5]
Storage pH (5% aqueous solution) < 7.5Prevents base-catalyzed polymerization. Acidify with acetic acid if pH is too high.[5][7]
Oxygen Requirement for MEHQ Dissolved O₂ must be presentMEHQ functions by reacting with peroxy radicals, which requires oxygen.[5]

Experimental Protocols

Protocol: Removal of Phenolic Inhibitors (MEHQ/HQ) using Column Chromatography

This protocol describes a common and effective method for removing phenolic inhibitors from this compound. This is a safer alternative to distillation.[6]

Materials:

  • This compound containing inhibitor

  • Basic activated alumina (B75360) (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

  • Sand (optional)

Procedure:

  • Column Preparation:

    • Secure the chromatography column in a vertical position within a fume hood.

    • Place a small plug of glass wool at the bottom of the column or ensure the fritted disc is in place.

    • (Optional) Add a small layer of sand over the glass wool.

    • Slowly pour the basic alumina into the column, tapping the side gently to ensure even packing. A general guideline is to use 10-20g of alumina per 100 mL of monomer.[6]

    • (Optional) Add another small layer of sand on top of the alumina bed to prevent disturbance.[6]

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the inhibited this compound onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column. The phenolic inhibitor will be adsorbed onto the basic alumina.

  • Handling Purified this compound:

    • Collect the purified, inhibitor-free this compound.

    • Crucially, use the purified monomer immediately. [1][6]

    • If temporary storage is unavoidable, keep the monomer in a sealed container, protected from light, at a low temperature (e.g., in a refrigerator).[6]

    • After use, reinhibit any remaining inhibitor-free this compound by adding at least 35 ppm of MEHQ to prevent premature polymerization.[9]

Visualizations

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical (R•) Radical (R•) Initiator->Radical (R•) Monomer (AN) This compound Monomer Radical (R•)->Monomer (AN) attacks Initiated Monomer (R-AN•) Initiated Monomer Monomer (AN)->Initiated Monomer (R-AN•) Another Monomer Another Monomer Initiated Monomer (R-AN•)->Another Monomer + AN Growing Chain (R-AN-AN•) Growing Chain Another Monomer->Growing Chain (R-AN-AN•) ... ... Growing Chain (R-AN-AN•)->... + n(AN) Two Radical Chains Two Radical Chains Meet Stable Polymer Stable Polymer Two Radical Chains->Stable Polymer combine

Caption: Free-radical polymerization mechanism.

Caption: Troubleshooting unwanted polymerization.

Caption: Workflow for inhibitor removal.

References

purification of acrylonitrile from common industrial impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of acrylonitrile from common industrial impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in industrial-grade this compound?

A1: Industrial-grade this compound can contain a variety of impurities stemming from its manufacturing process and storage. Common impurities include water, hydrogen cyanide (HCN), acetonitrile, acetone, acrolein, and the polymerization inhibitor hydroquinone (B1673460) monomethyl ether (MEHQ).[1][2][3] Other trace impurities that may be present are benzene, crotononitrile, methyl this compound, propionitrile, oxazole, peroxides, and iron.[1][2]

Q2: Why is it crucial to remove these impurities before using this compound in my experiments?

Q3: What are the primary methods for purifying this compound in a laboratory setting?

A3: The most common methods for this compound purification are distillation and column chromatography.[3][5] Distillation is effective for separating components with different boiling points, such as removing water and hydrogen cyanide.[5] Column chromatography is a simpler and safer alternative for removing the polymerization inhibitor and other non-volatile impurities.[3]

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of this compound and the concentration of its impurities are typically determined using gas chromatography (GC) with a flame ionization detector (FID) or a nitrogen/phosphorus detector (NPD).[1][6][7] For identifying and quantifying trace organic impurities, gas chromatography-mass spectrometry (GC-MS) is a more sensitive technique.[8][9]

Q5: What are the key safety precautions I should take when handling this compound?

A5: this compound is a flammable, toxic, and reactive chemical that can undergo explosive polymerization.[10][11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[13][14] Avoid contact with strong oxidizers, strong bases, copper, and amines, as these can trigger hazardous reactions.[10][15] Ensure that a proper inhibitor is present during storage to prevent polymerization.[10]

Troubleshooting Guides

Issue 1: Polymerization of this compound During Distillation
Symptom Possible Cause Solution
Solid polymer formation in the distillation flask or column.Absence or insufficient amount of polymerization inhibitor.Ensure a small amount of a suitable inhibitor (e.g., hydroquinone) is added to the distillation pot.
Overheating of the distillation pot.Maintain the distillation temperature at the lowest possible level to achieve separation without inducing polymerization. Use a vacuum to lower the boiling point if necessary.
Presence of contaminants that initiate polymerization.Ensure all glassware is scrupulously clean and free of any basic or radical-initiating residues.
Issue 2: Incomplete Removal of Water
Symptom Possible Cause Solution
Water content in the purified this compound is still high, as determined by Karl Fischer titration.Inefficient fractional distillation.Use a longer, more efficient distillation column (e.g., a Vigreux or packed column). Control the reflux ratio to improve separation.
Formation of an azeotrope.This compound and water form an azeotrope.[10] Consider using a drying agent (e.g., anhydrous calcium chloride or molecular sieves) prior to distillation, or employ azeotropic distillation with a suitable entrainer.
Issue 3: Inhibitor (MEHQ) Still Present After Purification by Column Chromatography
Symptom Possible Cause Solution
Presence of MEHQ detected by analytical methods (e.g., GC-MS or NMR).[3]Incorrect stationary phase or insufficient amount.Use activated basic alumina (B75360) as the stationary phase for effective removal of the acidic MEHQ inhibitor. Ensure the column is packed with a sufficient amount of alumina relative to the volume of this compound being purified.
Column overloading.Do not exceed the loading capacity of the column. If a large volume of this compound needs to be purified, use a larger column or perform multiple smaller purifications.
Elution speed is too fast.Control the flow rate of the this compound through the column to allow for adequate interaction between the MEHQ and the stationary phase.

Experimental Protocols

Protocol 1: Purification of this compound by Simple Column Chromatography to Remove MEHQ

This protocol describes a straightforward and safe method to remove the polymerization inhibitor hydroquinone monomethyl ether (MEHQ) from this compound.[3]

Materials:

  • Industrial-grade this compound containing MEHQ

  • Activated basic alumina

  • Glass chromatography column with a stopcock

  • Glass wool

  • Collection flask

  • Fume hood

Procedure:

  • Set up the chromatography column vertically in a fume hood.

  • Place a small plug of glass wool at the bottom of the column to support the stationary phase.

  • Carefully pack the column with activated basic alumina. The amount of alumina will depend on the volume of this compound to be purified (a general rule is to use a column with a diameter that allows for a bed height of at least 10-15 cm).

  • Gently tap the column to ensure even packing and remove any air pockets.

  • Carefully add the industrial-grade this compound to the top of the column.

  • Open the stopcock and allow the this compound to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free this compound in a clean, dry collection flask.

  • Analyze a small aliquot of the purified this compound by GC-MS or NMR to confirm the absence of MEHQ.[3]

  • Important: The purified this compound is now uninhibited and should be used immediately or stored at low temperatures (2-8 °C) for a very short period to prevent spontaneous polymerization.[10] If longer storage is required, a polymerization inhibitor must be added.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

This protocol provides a general procedure for analyzing the purity of an this compound sample. Specific parameters may need to be optimized for your instrument.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., a DB-5 or equivalent)

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Syringe for liquid injection

  • This compound sample (purified and unpurified for comparison)

  • Standards for common impurities (e.g., acetonitrile, acetone)

Procedure:

  • Set the GC operating conditions. Typical parameters might be:

    • Injector temperature: 200 °C

    • Detector temperature: 250 °C

    • Oven temperature program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier gas flow rate: 1-2 mL/min.

  • Inject a small volume (e.g., 1 µL) of a standard solution for each expected impurity to determine their retention times.

  • Inject a small volume (e.g., 1 µL) of the unpurified this compound sample.

  • Inject a small volume (e.g., 1 µL) of the purified this compound sample.

  • Analyze the resulting chromatograms. The purity of the this compound can be estimated by comparing the peak area of this compound to the total area of all peaks. The presence and relative amounts of impurities can be determined by comparing the retention times and peak areas to those of the standards.

Data Presentation

Table 1: Common Impurities in Industrial this compound and Their Boiling Points

ImpurityChemical FormulaBoiling Point (°C)
This compoundC₃H₃N77
Hydrogen CyanideHCN26
AcetonitrileC₂H₃N82
AcetoneC₃H₆O56
AcroleinC₃H₄O53
WaterH₂O100

Note: Boiling points are approximate and can vary with pressure.

Table 2: Comparison of Purification Methods

MethodPrinciple of SeparationImpurities RemovedAdvantagesDisadvantages
Fractional DistillationDifferences in boiling points.Volatile impurities (e.g., HCN, acetone, acrolein) and less volatile impurities (e.g., water, acetonitrile).High purity can be achieved for volatile components.Risk of polymerization at elevated temperatures; can be complex to set up.
Column ChromatographyAdsorption of polar impurities onto a stationary phase.Non-volatile, polar impurities such as the polymerization inhibitor (MEHQ).Simple, safe, and low-cost; effective for inhibitor removal.[3]Not effective for removing impurities with similar polarity to this compound; solvent usage.
Azeotropic DistillationFormation and removal of azeotropes.Water.Effective for removing water that forms an azeotrope with this compound.Requires the addition of a third component (entrainer).

Visualizations

Acrylonitrile_Purification_Workflow Industrial_AN Industrial this compound (with impurities and MEHQ) Purification_Step Purification Method Industrial_AN->Purification_Step Distillation Fractional Distillation Purification_Step->Distillation for volatile impurities Column_Chromatography Column Chromatography Purification_Step->Column_Chromatography for MEHQ Analysis Purity Analysis (GC, GC-MS) Distillation->Analysis Column_Chromatography->Analysis Purified_AN Purified this compound Analysis->Purified_AN

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Polymerization Start Symptom: Polymer formation during distillation Cause1 Possible Cause: Insufficient inhibitor? Start->Cause1 Solution1 Solution: Add inhibitor to distillation pot Cause1->Solution1 Yes Cause2 Possible Cause: Overheating? Cause1->Cause2 No Solution2 Solution: Lower distillation temperature (use vacuum if needed) Cause2->Solution2 Yes Cause3 Possible Cause: Contaminated glassware? Cause2->Cause3 No Solution3 Solution: Thoroughly clean all glassware Cause3->Solution3

Caption: Troubleshooting logic for polymerization during this compound distillation.

References

optimizing reaction conditions for acrylonitrile ammoxidation to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the ammoxidation of propylene (B89431) to acrylonitrile, thereby improving reaction yield and selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound ammoxidation experiments.

Issue IDProblemPotential CausesSuggested Solutions
ACN-T01 Low this compound Yield - Non-optimal reaction temperature.- Inappropriate catalyst composition or deactivation.- Incorrect feed ratio of reactants (propylene, ammonia (B1221849), oxygen).- Insufficient catalyst contact time.- Optimize temperature within the 380-500°C range; higher temperatures can lead to over-oxidation.[1][2]- Ensure the catalyst composition is appropriate (e.g., Bi-Mo or Sb-V based oxides).[1][3] Consider catalyst regeneration or replacement if deactivation is suspected.[4]- Adjust the molar ratio of propylene:ammonia:air. An excess of ammonia over propylene is often preferred.[5] A typical ratio is around 1:1.1:12.[1]- Optimize contact time, typically between 1 and 10 seconds.[1][5]
ACN-T02 Low Propylene Conversion - Reaction temperature is too low.- Catalyst deactivation.- High degree of reactor backmixing.- Gradually increase the reaction temperature, monitoring for changes in conversion and selectivity.[2]- Catalyst deactivation can occur due to high temperatures or impurities in the feed.[4] Consider regeneration protocols or using a fresh catalyst batch.- In fluidized bed reactors, excessive backmixing can reduce conversion. Modifying reactor internals, such as adding baffles, can help approach plug-flow reactor (PFR) conditions.[2]
ACN-T03 High Acetonitrile (B52724) and Hydrogen Cyanide (HCN) Formation - High reaction temperature.- Non-optimal catalyst selectivity.- High reactor backmixing.- Lowering the reaction temperature can decrease the formation of these byproducts.[2]- The choice of catalyst significantly impacts selectivity. Catalysts based on mixed metal oxides like Mo-V-Nb-Te have shown high selectivity towards this compound.[3]- Minimizing backmixing, for instance by using a reactor closer to a PFR design, can reduce the formation of acetonitrile and HCN.[2]
ACN-T04 Catalyst Attrition and Fines Generation - Mechanical stress in fluidized bed reactors.- Inadequate catalyst particle strength.- This is a common issue in fluidized bed reactors where catalyst particles are abraded.[1]- Use a catalyst with high resistance to attrition. The addition of components like silica (B1680970) to the catalyst formulation can improve its mechanical strength.[1]
ACN-T05 Reactor Hot Spots and Temperature Control Issues - The ammoxidation reaction is highly exothermic.- Fluidized bed reactors are typically used to ensure efficient heat removal and maintain a uniform temperature profile.[2][3]- Ensure proper functioning of the cooling system integrated with the reactor.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature range for this compound ammoxidation?

The optimal reaction temperature for the ammoxidation of propylene to this compound typically falls between 380°C and 500°C.[1] More specifically, a range of 400°C to 470°C is often preferred.[1] It is crucial to control the temperature carefully, as excessively high temperatures can lead to the over-oxidation of this compound, resulting in decreased selectivity and the formation of unwanted byproducts like acetonitrile and hydrogen cyanide.[2]

2. What type of reactor is best suited for this process?

Fluidized bed reactors are predominantly used for the industrial production of this compound via the SOHIO process.[2][6][7] This is because the reaction is highly exothermic (ΔH = -515 kJ/mol), and fluidized beds offer excellent heat transfer characteristics, which helps in maintaining a uniform temperature and preventing the formation of hot spots.[3][8][9] However, fluidized bed reactors can suffer from backmixing, which may reduce propylene conversion.[2] In some research applications, fixed-bed or plug-flow reactors are used to study reaction kinetics with minimal backmixing.[2]

3. What are the typical feed gas compositions?

The feed gas for this compound ammoxidation consists of propylene, ammonia, and an oxygen source, which is usually air.[6][7] The molar ratios of the reactants are a critical parameter for optimizing the yield. An excess of ammonia over propylene is generally used to maximize the this compound yield.[5] A representative molar feed ratio of propylene:ammonia:air:steam is 1:1.14:12.1:1.[1] Steam is often included in the feed to improve the selectivity towards this compound and enhance the catalyst's durability.[1]

4. How does the catalyst composition affect the reaction?

The catalyst is central to the ammoxidation process, and its composition dictates the activity and selectivity. The original SOHIO process utilized a bismuth phosphomolybdate catalyst.[9][10] Modern catalysts are often complex mixed metal oxides. For instance, compositions containing molybdenum, bismuth, iron, cobalt, nickel, and chromium have been developed.[11] Antimony-based catalysts, such as those containing vanadium and antimony oxides, are also effective.[3] The specific combination and ratio of metal oxides influence the catalyst's ability to selectively convert propylene to this compound while minimizing the production of byproducts.[1][3]

5. What are the main byproducts of the reaction and how can their formation be minimized?

The primary byproducts of propylene ammoxidation are acetonitrile (CH₃CN) and hydrogen cyanide (HCN).[2][10] Carbon oxides (CO and CO₂) are also formed.[3] The formation of these byproducts is influenced by reaction conditions and catalyst choice. High temperatures tend to favor the formation of acetonitrile and HCN.[2] Therefore, maintaining the reaction temperature within the optimal range is crucial. Additionally, catalysts with high selectivity are essential. For example, MoVNbTe mixed metal oxide catalysts have been reported to be highly efficient for this reaction.[3] Minimizing reactor backmixing can also reduce the formation of these undesired products.[2]

Experimental Protocols

Protocol 1: Catalyst Preparation (Spray Drying Method)

This protocol describes a general procedure for preparing a mixed metal oxide catalyst suitable for this compound ammoxidation, based on a spray drying technique.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution or slurry containing the precursor salts of the desired metals (e.g., ammonium (B1175870) molybdate, bismuth nitrate, ferric nitrate). The specific salts and their concentrations will depend on the target catalyst composition.

    • For a silica-supported catalyst, a silica sol can be added to the precursor mixture.[11]

  • Spray Drying:

    • The prepared slurry is fed into a spray dryer.

    • The slurry is atomized into fine droplets inside a heated chamber where the water evaporates rapidly, forming microspherical precursor particles.[4] The inlet temperature of the spray dryer is typically between 110°C and 350°C.[11]

  • Calcination:

    • The dried precursor particles are then calcined in a furnace.

    • Calcination is usually performed in stages at elevated temperatures (e.g., 260°C to 700°C) for several hours.[11] This step converts the metal salts into their respective oxides and forms the final active catalyst structure.

Protocol 2: Catalyst Performance Evaluation in a Fixed-Bed Reactor

This protocol outlines a typical experimental setup for evaluating the performance of a catalyst in a laboratory-scale fixed-bed reactor.

  • Reactor Setup:

    • A quartz or stainless steel tubular reactor is packed with a known amount of the catalyst.

    • The reactor is placed inside a programmable tube furnace to control the reaction temperature.

    • Mass flow controllers are used to precisely regulate the flow rates of the reactant gases (propylene, ammonia, air, and an inert gas like helium or nitrogen).

  • Reaction Procedure:

    • The catalyst is often pre-treated in situ, for example, by heating under a flow of nitrogen or air to a specific temperature.

    • The reactant gas mixture with the desired composition is then introduced into the reactor.

    • The reaction is carried out at a constant temperature and pressure (typically near atmospheric pressure).[10] The contact time is controlled by adjusting the total gas flow rate.

  • Product Analysis:

    • The reactor effluent is passed through a cold trap to condense the liquid products (this compound, acetonitrile, water, etc.).

    • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns (e.g., Porapak Q and Carbosphere) and detectors (FID and TCD) to quantify unreacted propylene, this compound, byproducts, and permanent gases.[12]

  • Data Calculation:

    • Propylene conversion, selectivity to this compound, and yield of this compound are calculated based on the analytical results from the GC.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation prep_solution Prepare Precursor Solution spray_dry Spray Dry Slurry prep_solution->spray_dry calcine Calcine Precursor spray_dry->calcine pack_reactor Pack Fixed-Bed Reactor calcine->pack_reactor Prepared Catalyst run_reaction Run Ammoxidation Reaction pack_reactor->run_reaction analyze_products Analyze Products (GC) run_reaction->analyze_products calc_performance Calculate Conversion & Yield analyze_products->calc_performance

Caption: Experimental workflow for catalyst preparation and performance evaluation.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield temp Non-Optimal Temperature start->temp catalyst Catalyst Deactivation/ Incorrect Composition start->catalyst feed Incorrect Feed Ratio start->feed contact_time Insufficient Contact Time start->contact_time opt_temp Optimize Temperature (380-500°C) temp->opt_temp check_catalyst Check/Replace Catalyst catalyst->check_catalyst adj_feed Adjust Feed Ratios (e.g., NH3/Propylene) feed->adj_feed adj_time Optimize Contact Time (1-10 s) contact_time->adj_time

Caption: Troubleshooting logic for low this compound yield.

References

strategies to minimize side reactions and byproducts in acrylonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions and byproducts during acrylonitrile synthesis, primarily focusing on the Sohio process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions and byproducts in the Sohio process for this compound synthesis?

A1: The Sohio process, which involves the vapor-phase ammoxidation of propylene (B89431), is highly efficient but can produce several byproducts.[1] The most significant byproducts include acetonitrile (B52724) (CH₃CN), hydrogen cyanide (HCN), acrolein (C₃H₄O), and carbon oxides (CO and CO₂).[2][3] Acetonitrile and hydrogen cyanide are often recovered for sale.[4] The formation of these byproducts occurs through parallel and sequential reactions, such as the over-oxidation of propylene and this compound.[5]

Q2: How does the catalyst composition influence byproduct formation?

A2: The catalyst is crucial for maximizing this compound selectivity. The Sohio process typically uses a bismuth phosphomolybdate (BiPMo₁₂O₄₀) catalyst on a silica (B1680970) support.[3][6] The composition of the mixed metal oxide catalyst significantly impacts the reaction pathways. For instance, the ratio of different metal oxides can influence the catalyst's activity and selectivity, thereby affecting the rates of side reactions.[7][8] Modern catalysts have been optimized to achieve high conversion rates of propylene while minimizing the formation of unwanted byproducts.[9]

Q3: What is the effect of reaction temperature on this compound selectivity?

A3: Reaction temperature is a critical parameter in the Sohio process, typically maintained between 400–510°C.[4][10] Increasing the temperature generally increases the conversion of propylene.[5] However, excessively high temperatures can lead to increased rates of combustion reactions, resulting in higher yields of carbon monoxide and carbon dioxide and lower selectivity for this compound.[5] There is an optimal temperature range that maximizes this compound yield while keeping the formation of carbon oxides and other byproducts to a minimum.[2][5]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low this compound Yield and High Carbon Oxide (CO, CO₂) Formation 1. Excessively High Reaction Temperature: Promotes complete oxidation of propylene and this compound.[5] 2. Incorrect Oxygen-to-Propylene Ratio: A high ratio can favor combustion reactions. 3. Catalyst Deactivation: Loss of active sites can reduce selectivity.1. Optimize and lower the reaction temperature within the recommended range (400–510°C).[3] 2. Adjust the feed gas composition to the optimal oxygen-to-propylene ratio. 3. Regenerate or replace the catalyst.
High Concentration of Acetonitrile (CH₃CN) and Hydrogen Cyanide (HCN) 1. High Ammonia-to-Propylene Ratio: Excess ammonia (B1221849) can favor the formation of these byproducts.[1] 2. Low Residence Time: In some cases, short residence times can favor the formation of HCN.[2][5] 3. Catalyst Properties: Certain catalyst formulations may inherently produce higher levels of nitriles.1. Reduce the ammonia-to-propylene molar feed ratio. A typical ratio is around 1.1:1.[3] 2. Optimize the residence time. A longer residence time can sometimes improve selectivity towards this compound over HCN.[5] 3. Evaluate different catalyst compositions to find one with higher selectivity for this compound.[11]
Significant Acrolein (C₃H₄O) Formation 1. Incomplete Ammoxidation: Acrolein is an intermediate in the reaction pathway to this compound.[12] Its presence indicates incomplete conversion. 2. Insufficient Ammonia: A lack of ammonia at the catalyst surface can lead to the release of the acrolein intermediate.[13] 3. Non-optimal Catalyst: The catalyst may not be efficiently converting acrolein to this compound.1. Ensure proper mixing of reactants and uniform temperature distribution in the reactor. 2. Increase the ammonia concentration in the feed to ensure complete reaction of the acrolein intermediate. 3. Consider a catalyst with higher ammoxidation activity.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on propylene conversion and byproduct selectivity.

Parameter Change Effect on Propylene Conversion Effect on Acetonitrile Selectivity Effect on Hydrogen Cyanide Selectivity Reference
Temperature IncreaseIncreasesIncreases up to a point, then may decreaseDecreases[5]
Residence Time IncreaseIncreasesDecreasesDecreases[5]
Reactor Backmixing IncreaseDecreasesGenerally decreasesGenerally decreases[2][5]

Experimental Protocols

Lab-Scale this compound Synthesis via Propylene Ammoxidation

This protocol outlines a general procedure for synthesizing this compound in a laboratory setting using a fixed-bed reactor.

1. Materials and Equipment:

  • Reactants: Propylene (C₃H₆), Ammonia (NH₃), and Air (or a synthetic blend of O₂ and N₂).

  • Catalyst: Bismuth molybdate-based catalyst.

  • Reactor: Quartz or stainless steel fixed-bed reactor with temperature control.

  • Gas Feed System: Mass flow controllers for precise control of reactant gas flow rates.

  • Product Collection: A series of cold traps (e.g., ice-salt bath, dry ice-acetone bath) to condense the products.

  • Analytical Equipment: Gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID or TCD) for product analysis.

2. Experimental Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the reactor, securing it with quartz wool plugs.

  • System Purge: Purge the entire system with an inert gas (e.g., N₂) to remove any air and moisture.

  • Catalyst Activation (if required): Heat the catalyst under a flow of air or inert gas to a specific temperature for a set period, as per the catalyst's requirements.

  • Reaction Initiation:

    • Heat the reactor to the desired reaction temperature (e.g., 450°C).

    • Introduce the reactant gases (propylene, ammonia, and air) at the desired molar ratios and flow rates using the mass flow controllers. A typical molar feed ratio is C₃H₆:NH₃:Air of 1:1.1:8.1.[1]

  • Product Collection: Pass the reactor effluent through the cold traps to condense this compound, acetonitrile, HCN, and water. The non-condensable gases (N₂, CO, CO₂, unreacted hydrocarbons) are vented or collected for analysis.

  • Steady-State Operation: Allow the reaction to run for a sufficient amount of time to reach a steady state before collecting samples for analysis.

  • Sample Analysis:

    • Analyze the collected liquid products using GC to determine the concentrations of this compound and byproducts.

    • Analyze the effluent gas stream using an online GC to determine the concentrations of unreacted reactants and gaseous byproducts.

  • Shutdown: After the experiment, stop the flow of reactant gases and cool down the reactor under a flow of inert gas.

3. Safety Precautions:

  • This compound and its byproducts (especially HCN) are toxic and flammable.[10] All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Ensure that the reactor system is properly sealed to prevent leaks of hazardous gases.

Visualizations

ReactionPathway Propylene Propylene (C₃H₆) Acrolein Acrolein Intermediate Propylene->Acrolein Main Pathway Acetonitrile Acetonitrile (CH₃CN) Propylene->Acetonitrile Side Reaction HCN Hydrogen Cyanide (HCN) Propylene->HCN Side Reaction COx Carbon Oxides (CO, CO₂) Propylene->COx Side Reaction (Over-oxidation) Ammonia Ammonia (NH₃) Ammonia->Acrolein Main Pathway Oxygen Oxygen (O₂) Oxygen->Acrolein Main Pathway This compound This compound (C₃H₃N) Acrolein->this compound Ammoxidation This compound->COx Side Reaction (Over-oxidation)

Caption: Reaction pathways in this compound synthesis.

TroubleshootingWorkflow Start Start: Low this compound Yield CheckTemp Is Reaction Temperature within 400-510°C? Start->CheckTemp AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp No CheckRatios Are Reactant Ratios (NH₃/C₃H₆, O₂/C₃H₆) Optimal? CheckTemp->CheckRatios Yes AdjustTemp->CheckRatios AdjustRatios Action: Adjust Feed Ratios CheckRatios->AdjustRatios No CheckCatalyst Is Catalyst Activity and Selectivity High? CheckRatios->CheckCatalyst Yes AdjustRatios->CheckCatalyst RegenCatalyst Action: Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst No End Yield Improved CheckCatalyst->End Yes RegenCatalyst->End

Caption: Troubleshooting workflow for low this compound yield.

References

troubleshooting common issues in gas chromatography analysis of acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the gas chromatography (GC) analysis of acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems observed during the GC analysis of this compound?

A1: The most frequently encountered issues include peak tailing, the appearance of ghost peaks, poor resolution between this compound and other components, and challenges with calibration and reproducibility.[1][2] These problems can stem from various factors including sample preparation, instrument conditions, and column integrity.

Q2: What type of GC column is recommended for this compound analysis?

A2: The choice of column depends on the specific method and sample matrix. A common choice is a polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, due to the polar nature of this compound.[3] For example, an Agilent J&W DB-WAX UI column (30 m × 0.53 mm, 1.00 µm) has been shown to be effective.[3] Other methods have utilized columns like Porapak Q or Supelcowax 10.[4][5]

Q3: What are typical sample preparation methods for analyzing this compound in different matrices?

A3: For air samples, adsorption on charcoal followed by desorption with a solvent like methanol (B129727) or a mixture of 1% acetone (B3395972) in carbon disulfide is a standard procedure.[6] For solid waste or soil samples, headspace analysis is a common technique where the sample is heated to a specific temperature to allow volatile compounds like this compound to move into the headspace for injection.[3][7] Liquid samples may involve direct injection or extraction with a suitable solvent.[4]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing for this compound can lead to inaccurate integration and reduced resolution.[8][9]

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for this compound is often indicative of active sites in the GC system, improper column installation, or a mismatch between the sample solvent and the stationary phase.[8][10]

Troubleshooting Steps:

  • Check for Active Sites: Active sites can be present in the injector liner, on the column itself, or at the detector.

    • Solution: Deactivate the liner by silanizing it or replace it with a new, deactivated liner.[8] Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[9][11]

  • Verify Column Installation: An improperly cut or installed column can create dead volume, leading to peak tailing.[8][9]

    • Solution: Ensure the column is cut cleanly and squarely. Reinstall the column according to the manufacturer's instructions, ensuring it is at the correct depth within the injector and detector.[9]

  • Evaluate Sample and Solvent: The polarity of the solvent used to dissolve the this compound standard or sample should be compatible with the stationary phase.[10]

    • Solution: Consider using a more polar solvent if you are using a polar column. Ensure the sample is fully vaporized in the inlet; a lower-than-optimal injector temperature can contribute to tailing.[1]

Issue 2: Ghost Peaks

Ghost peaks are extraneous peaks that appear in the chromatogram, which can interfere with the identification and quantification of this compound.[12][13][14]

Q: I am observing unexpected peaks in my blank runs and sample chromatograms. How can I identify the source of these ghost peaks and eliminate them?

A: Ghost peaks can originate from several sources, including contaminated carrier gas, septum bleed, contaminated injection port, or carryover from previous injections.[13][15][16]

Troubleshooting Steps:

  • Isolate the Source:

    • Blank Run: Perform a "bake-out" of the column by running the temperature program without an injection. If peaks appear, the contamination is likely from the carrier gas or column bleed.[15]

    • Solvent Injection: Inject a clean solvent. If new peaks appear, the source could be the syringe, solvent, or septum.

  • Address Carrier Gas Contamination:

    • Solution: Ensure high-purity carrier gas is used and that gas traps for moisture and hydrocarbons are functioning correctly.[13]

  • Minimize Septum Bleed:

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[16] Avoid overtightening the septum nut.

  • Clean the Injection Port:

    • Solution: Contaminants can build up in the injector liner. Regularly replace or clean the liner.[16]

  • Prevent Carryover:

    • Solution: Implement a thorough syringe cleaning procedure between injections. If analyzing samples with high concentrations of this compound, run a solvent blank after the high-concentration sample to check for carryover.[4]

Issue 3: Poor Resolution

Poor resolution between the this compound peak and other components in the sample can make accurate quantification difficult.

Q: The this compound peak is not well-separated from an adjacent peak. How can I improve the resolution?

A: Improving resolution involves optimizing the chromatographic conditions to increase the separation between the peaks.[17][18]

Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Solution: A slower temperature ramp rate can often improve the separation of closely eluting peaks.[18] You can also try lowering the initial oven temperature to improve focusing at the head of the column.[19]

  • Adjust the Carrier Gas Flow Rate:

    • Solution: The linear velocity of the carrier gas affects efficiency and resolution. There is an optimal flow rate for each column dimension. You can perform a van Deemter plot analysis to find the optimal flow rate for your column.[17]

  • Consider a Different Column:

    • Solution: If optimizing the temperature and flow rate does not provide sufficient resolution, a column with a different stationary phase (offering different selectivity) or a longer column (providing higher efficiency) may be necessary.[17][18]

Issue 4: Calibration and Reproducibility Issues

Inconsistent peak areas or retention times can lead to unreliable quantitative results.[1][2]

Q: I am having trouble obtaining a linear calibration curve and my results are not reproducible. What should I check?

A: Calibration and reproducibility problems often point to issues with sample injection, system leaks, or unstable instrument parameters.[2]

Troubleshooting Steps:

  • Ensure Consistent Injection Volume:

    • Solution: Use an autosampler for the most consistent injection volumes.[2] If performing manual injections, ensure a consistent and rapid injection technique.

  • Check for System Leaks:

    • Solution: Leaks in the gas lines, at the injector, or at the column fittings can cause fluctuations in flow and pressure, leading to variable retention times and peak areas.[20] Use an electronic leak detector to check for leaks.

  • Verify Instrument Stability:

    • Solution: Ensure that the oven temperature, injector temperature, and gas flows are stable and set correctly according to your method.[2] Allow the instrument to fully equilibrate before starting a sequence.

  • Prepare Fresh Standards:

    • Solution: this compound is volatile and can degrade over time. Prepare fresh calibration standards regularly and store them properly.[21]

Experimental Protocols & Data

Table 1: Example GC Parameters for this compound Analysis
ParameterMethod 1 (Headspace)[3]Method 2 (Air Sampling)[6]
Column Agilent J&W DB-WAX UI, 30 m x 0.53 mm, 1.00 µm20% SP-1000 on 80/100 Supelcoport, 10 ft x 1/8 in S.S.
Injector Temp. 150 °C200 °C
Detector Temp. 250 °C (FID)100 °C (NPD)
Oven Program 40 °C (5 min)85 °C (isothermal)
Carrier Gas HeliumHelium
Flow Rate 4.5 mL/min25 mL/min
Injection Mode Split 5:1Splitless
Protocol: Preparation of Calibration Standards for Headspace GC[3]
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Working Standards: Create a series of working standards by diluting the stock solution.

  • Vial Preparation: For each calibration level, add a measured amount of an inert solid matrix (e.g., quartz sand) to a headspace vial.

  • Matrix Modifier: Add a fixed volume of a matrix modifier solution (e.g., 180 g of NaCl in 500 mL of water) to each vial.

  • Spiking: Spike each vial with a known amount of the corresponding working standard.

  • Equilibration: Place the vials in the headspace autosampler and allow them to equilibrate at a set temperature (e.g., 75 °C) for a specific time (e.g., 30 minutes) before injection.

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start This compound Peak Tailing Observed check_active_sites Check for Active Sites (Liner, Column) start->check_active_sites deactivate_replace Deactivate or Replace Liner Trim Column check_active_sites->deactivate_replace Active sites found check_column_install Verify Column Installation check_active_sites->check_column_install No obvious issues end_good Peak Shape Improved deactivate_replace->end_good reinstall_column Re-cut and Reinstall Column check_column_install->reinstall_column Improper installation check_solvent Evaluate Solvent Compatibility check_column_install->check_solvent Installation OK reinstall_column->end_good change_solvent Change Solvent/ Adjust Injector Temp check_solvent->change_solvent Mismatch identified end_bad Issue Persists check_solvent->end_bad No mismatch change_solvent->end_good

Caption: Troubleshooting workflow for this compound peak tailing.

GhostPeaks_Troubleshooting start Ghost Peaks Observed isolate_source Isolate Source of Contamination start->isolate_source run_blank Run Blank (No Injection) isolate_source->run_blank inject_solvent Inject Clean Solvent isolate_source->inject_solvent check_carryover Check for Carryover isolate_source->check_carryover carrier_gas_bleed Source: Carrier Gas/Column Bleed run_blank->carrier_gas_bleed Peaks present solvent_septum Source: Solvent/Syringe/Septum inject_solvent->solvent_septum Peaks present previous_sample Source: Previous Sample check_carryover->previous_sample Peaks present fix_gas Action: Check Gas Traps/ Condition Column carrier_gas_bleed->fix_gas fix_injection Action: Use Clean Solvent/ Replace Septum solvent_septum->fix_injection fix_carryover Action: Improve Syringe Wash previous_sample->fix_carryover end_good Ghost Peaks Eliminated fix_gas->end_good fix_injection->end_good fix_carryover->end_good

Caption: Logic for identifying and eliminating ghost peaks.

References

Technical Support Center: Effective Removal of Polymerization Inhibitors from Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of polymerization inhibitors, such as Monomethyl Ether of Hydroquinone (MEHQ), from acrylonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of this compound for your research needs.

Frequently Asked questions (FAQs)

Q1: Why is it necessary to remove the polymerization inhibitor from this compound before my experiment?

Polymerization inhibitors like MEHQ are added to this compound to prevent spontaneous polymerization during transport and storage.[1] However, these inhibitors can interfere with controlled polymerization reactions or other downstream applications. Therefore, removing the inhibitor is a critical step to ensure the desired reaction proceeds efficiently and to avoid unwanted side products.

Q2: What are the common methods for removing MEHQ from this compound?

The three primary methods for removing MEHQ from this compound are:

  • Column Chromatography: Passing the monomer through a column containing basic activated alumina (B75360) is a widely used, effective, and relatively safe method for removing phenolic inhibitors like MEHQ at room temperature.[1]

  • Vacuum Distillation: This method separates the this compound monomer from the less volatile MEHQ inhibitor.[1] However, it carries a higher risk of inducing polymerization due to the application of heat.[1]

  • Washing with a Base: This technique involves washing the this compound with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), to convert the weakly acidic MEHQ into a water-soluble salt that can be separated in the aqueous phase.[1][2]

Q3: Which method of inhibitor removal is most effective?

The choice of method depends on the required purity, the scale of the experiment, and the available equipment. Column chromatography with basic alumina is often preferred for its safety and high efficiency, capable of achieving this compound purity of up to 99.8%.[3] Vacuum distillation can also yield high purity but requires careful temperature and pressure control to prevent polymerization.[4][5] Base washing is a straightforward method, but may require multiple washes and subsequent drying of the this compound.

Q4: How can I tell if the MEHQ has been successfully removed?

The removal of MEHQ can be confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic resonance (NMR) spectroscopy.[3] In FTIR, the disappearance of peaks associated with the functional groups of MEHQ indicates its removal.[3] Similarly, in ¹H-NMR and ¹³C-NMR, the absence of signals corresponding to the aromatic protons and carbons of MEHQ confirms its removal.[3]

Q5: What are the safety precautions I should take when handling inhibitor-free this compound?

Once the inhibitor is removed, this compound is highly susceptible to spontaneous polymerization.[4] It is crucial to use the purified monomer immediately.[1] If storage is necessary, it should be kept at a low temperature, in a dark and tightly sealed container, and preferably under an inert atmosphere to minimize the risk of polymerization.[1]

Troubleshooting Guides

This section addresses common issues that may be encountered during the removal of MEHQ from this compound.

Problem Possible Cause(s) Recommended Solution(s)
This compound polymerizes during purification For Vacuum Distillation: Overheating or localized hot spots in the distillation flask.Use the lowest possible temperature and pressure for distillation. Ensure uniform heating with a water or oil bath and vigorous stirring.[1]
For all methods: Contamination of glassware with polymerization initiators (e.g., radicals, acids, bases).Ensure all glassware is scrupulously clean and dry.
Low recovery of purified this compound For Column Chromatography: The flow rate through the column is too fast, leading to incomplete elution.Do not make the flow too fast as the process needs some time.[4]
For Vacuum Distillation: Leaks in the vacuum system leading to inefficient distillation.Check all joints and connections for leaks. Ensure all glassware is properly sealed.
For NaOH Washing: Loss of this compound during the separation of the organic and aqueous layers.Carefully separate the layers using a separatory funnel. Perform back-extraction of the aqueous layer with a suitable solvent to recover dissolved this compound.
Purified this compound turns yellow and viscous upon storage Slow polymerization is occurring due to exposure to light, heat, or gradual depletion of any remaining inhibitor.Do not use the monomer. Dispose of it safely. For future storage, ensure the container is opaque, tightly sealed, and stored in a cool, dark place.[1]
Inconsistent results between batches Variations in the inhibitor removal protocol, reagent purity, or reaction conditions.Standardize your inhibitor removal protocol.[1] Check the purity of reagents, especially solvents which may contain peroxides.[1]

Quantitative Data Summary

The following table summarizes the quantitative data found for the efficiency of MEHQ removal from this compound using the basic alumina column method.

Method Initial MEHQ Concentration (ppm) Final this compound Purity (%) Analytical Confirmation
Basic Alumina Column Chromatography35 - 45[6]99.8[3]FTIR and NMR spectroscopy showed the absence of MEHQ.[3]

Note: Direct comparative quantitative data for vacuum distillation and NaOH washing for this compound were not available in the searched literature.

Experimental Protocols

Protocol 1: MEHQ Removal using a Basic Alumina Column

This protocol describes an effective method for removing MEHQ from this compound using a basic activated alumina column.[6]

Materials:

  • This compound containing MEHQ inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)[4]

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Collection flask (e.g., round bottom flask)

  • Sand (optional)

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.

    • Optionally, add a small layer of sand on top of the glass wool.

    • Slowly pour the basic activated alumina into the column, gently tapping the side of the column to ensure even packing. A general guideline is to use 10-20g of alumina per 100 mL of this compound.[1]

    • Optionally, add another small layer of sand on top of the alumina bed to prevent disturbance when adding the this compound.

  • Purification:

    • Place a clean, dry collection flask under the column outlet.

    • Carefully pour the this compound onto the top of the alumina column.

    • Open the stopcock and allow the this compound to pass through the column. The MEHQ will be adsorbed by the alumina.[1]

    • Collect the purified, inhibitor-free this compound in the collection flask. A yellowing of the top of the alumina column indicates the adsorption of MEHQ.[4]

  • Post-Purification Handling:

    • Use the purified this compound immediately for the best results.[1]

    • If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature, and preferably under an inert atmosphere.[1]

Protocol 2: MEHQ Removal by Vacuum Distillation (General Guidance)

Caution: Heating this compound can promote polymerization. This procedure should be performed with extreme care, using appropriate safety measures.

Materials:

  • This compound containing MEHQ inhibitor

  • Distillation apparatus (round bottom flask, Claisen adapter, condenser, receiving flask)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle or oil bath

  • Stir bar or boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as you would for a simple or fractional distillation. Ensure all glassware is free of cracks and clean.

    • Use a Claisen adapter to minimize bumping.[7]

    • Grease all joints to ensure a good seal under vacuum.[7]

    • Connect the vacuum adapter to a vacuum trap and then to the vacuum source.[7]

  • Distillation:

    • Place the this compound and a stir bar or boiling chips in the distilling flask.

    • Begin stirring.

    • Turn on the vacuum source to reduce the pressure in the apparatus.[7]

    • Once the desired pressure is reached and stable, begin to gently heat the distilling flask.[7]

    • Collect the this compound distillate in the receiving flask. The boiling point of this compound will be significantly lower under reduced pressure.

    • Monitor the temperature and pressure throughout the distillation.

  • Shutdown:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[7]

Protocol 3: MEHQ Removal by Washing with Aqueous Base (General Guidance)

Principle: MEHQ is weakly acidic and can be converted to its water-soluble salt by washing with a basic solution like NaOH.[2]

Materials:

  • This compound containing MEHQ inhibitor

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Beakers and flasks

Procedure:

  • Washing:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of the aqueous NaOH solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate. The upper layer will be the organic this compound, and the lower layer will be the aqueous phase containing the sodium salt of MEHQ.

    • Drain the lower aqueous layer.

    • Repeat the washing step two more times with fresh NaOH solution.

  • Neutralization and Drying:

    • Wash the this compound with deionized water to remove any residual NaOH.

    • Drain the aqueous layer.

    • Transfer the this compound to a clean, dry flask.

    • Add a suitable drying agent to remove any dissolved water.

    • Swirl the flask and allow it to stand until the this compound is clear.

  • Recovery:

    • Decant or filter the dried this compound from the drying agent.

    • The purified this compound is now ready for use.

Visualizations

Experimental_Workflow_Alumina_Column cluster_prep Column Preparation cluster_purify Purification cluster_post Post-Purification Handling prep1 Secure Column Vertically prep2 Add Glass Wool/Frit prep1->prep2 prep3 Pack with Basic Alumina prep2->prep3 prep4 Add Optional Sand Layer prep3->prep4 purify1 Place Collection Flask prep4->purify1 purify2 Load this compound purify1->purify2 purify3 Elute Through Column purify2->purify3 purify4 Collect Purified this compound purify3->purify4 post1 Use Immediately purify4->post1 post2 Store Cold, Dark, & Inert

Caption: Workflow for MEHQ removal using a basic alumina column.

Troubleshooting_Logic cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions issue Issue Encountered During MEHQ Removal p1 Unexpected Polymerization issue->p1 p2 Low Product Recovery issue->p2 p3 Product Discoloration/ Viscosity Increase issue->p3 c1 Overheating (Distillation) p1->c1 c2 Contaminated Glassware p1->c2 c3 Improper Flow Rate (Column) p2->c3 c4 System Leaks (Distillation) p2->c4 c5 Post-Purification Instability p3->c5 s1 Optimize Temp/Pressure c1->s1 s2 Thoroughly Clean Glassware c2->s2 s3 Adjust Flow Rate c3->s3 s4 Check and Seal Joints c4->s4 s5 Immediate Use or Proper Storage c5->s5

Caption: Troubleshooting logic for MEHQ removal from this compound.

References

Technical Support Center: Minimizing Waste and Environmental Impact in Acrylonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing waste and environmental impact in acrylonitrile production.

Frequently Asked Questions (FAQs)

Q1: What are the primary waste streams in this compound production and their main components?

A1: The primary waste streams in this compound production, particularly from the widely used Sohio propylene (B89431) ammoxidation process, are:

  • Wastewater: This is the largest waste stream by volume and contains unreacted ammonia (B1221849), this compound, and byproducts like hydrogen cyanide (HCN) and acetonitrile (B52724). It can also contain various organic compounds and catalysts.[1]

  • Gaseous Emissions: These include unreacted propylene and ammonia, as well as carbon oxides (CO, CO₂) from side reactions.

  • Solid Waste: This mainly consists of spent catalysts.

Q2: How does the choice of catalyst impact waste generation in this compound synthesis?

A2: The catalyst is a critical factor in determining the efficiency and selectivity of the this compound production process.[2] A highly selective catalyst maximizes the conversion of propylene to this compound, thereby minimizing the formation of unwanted byproducts such as acetonitrile and HCN.[2] Research is ongoing to develop more active and selective catalysts, such as those based on bismuth molybdate (B1676688) or antimony, to enhance the sustainability of this compound production.[2][3]

Q3: What are the most common methods for treating wastewater from this compound production?

A3: Common methods for treating this compound plant wastewater include:

  • Incineration: High-concentration organic wastewater can be oxidized and decomposed in a high-temperature environment.[1]

  • Biotreatment: This is considered a future alternative, though it can be expensive and may not remove all impurities.[4] The activated sludge method is a common form of biotreatment used.[1]

  • Wet Air Oxidation: This process involves the oxidation of organic and inorganic substances in the aqueous phase using oxygen at elevated temperatures and pressures. Catalytic wet air oxidation (CWAO) uses a catalyst to improve the efficiency of this process.

  • Advanced Oxidation Processes (AOPs): Methods like the Fenton process use strong oxidizing agents to break down persistent organic pollutants.[5]

Q4: Can byproducts from this compound production be recovered and utilized?

A4: Yes, some byproducts can be recovered and have commercial value. For example, hydrogen cyanide (HCN) is a useful byproduct primarily used as a starting material in the manufacture of methyl methacrylate.[6] Acetonitrile is a common industrial solvent used in the rubber industry.[6] Recovery and utilization of these byproducts can reduce waste and improve the overall economics of the process.

Troubleshooting Guides

Issue 1: Low this compound Yield and/or Selectivity
Possible Cause Troubleshooting Step
Catalyst Deactivation - Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. Consider catalyst regeneration through controlled oxidation. - Poisoning: Impurities in the feed streams (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites. Ensure high purity of propylene and ammonia feeds. - Thermal Degradation (Sintering): High reaction temperatures can lead to a loss of catalyst surface area and activity. Optimize the reactor temperature and ensure uniform heat distribution.
Incorrect Reaction Conditions - Temperature: Both excessively high and low temperatures can negatively impact yield and selectivity. Refer to experimental protocols for the optimal temperature range for your specific catalyst. - Residence Time: A shorter residence time may be insufficient for complete conversion, while a longer time can lead to byproduct formation. Adjust the flow rates of reactants to optimize residence time. - Reactant Ratios: The molar ratios of propylene, ammonia, and oxygen are crucial. Ensure precise control of feed gas composition.
Reactor Backmixing - Extensive backmixing in the reactor can reduce propylene conversion. For fluidized bed reactors, consider inserting baffles to approach plug flow conditions.[7][8]
Issue 2: Inefficient Wastewater Treatment
Possible Cause Troubleshooting Step
Low COD/TOC Removal in Biological Treatment - Toxicity: High concentrations of this compound and cyanide can be toxic to the microbial consortium in activated sludge. Consider a pre-treatment step (e.g., dilution, chemical oxidation) to reduce the concentration of inhibitory compounds. - Acclimation: The microbial population may not be sufficiently acclimated to the specific composition of the wastewater. Gradually increase the wastewater load to allow for microbial adaptation. - Nutrient Imbalance: Ensure the wastewater has the appropriate balance of nutrients (carbon, nitrogen, phosphorus) to support microbial growth.
Poor Performance of Advanced Oxidation Process (e.g., Fenton) - Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal pH typically around 3.0. Adjust the pH of the wastewater before and during treatment.[5] - Suboptimal Reagent Dosing: The ratio of hydrogen peroxide to the iron catalyst (Fe²⁺) is critical. Optimize the dosage of both reagents.[5] - Presence of Scavengers: Other compounds in the wastewater may be consuming the hydroxyl radicals, reducing the efficiency of this compound degradation.
Catalyst Deactivation in Catalytic Wet Air Oxidation (CWAO) - Leaching: The active metal components of the catalyst may leach into the wastewater under reaction conditions. Analyze the treated water for catalyst components. - Fouling: The catalyst surface can be fouled by polymers or other deposits from the wastewater. Consider a pre-treatment step to remove fouling precursors.

Data Presentation

Table 1: Effect of Reactor Type and Residence Time on this compound Selectivity

Residence Time (s)Increase in this compound Selectivity (Plug Flow vs. CSTR) at 450°C (%)
187.1
274.3
450.9
630.4
812.4

Source: Adapted from studies on the effect of reactor backmixing.[9][10]

Table 2: Typical Byproduct Formation in the Sohio Process

ByproductProduction Rate (kg per kg of this compound)
Hydrogen Cyanide (HCN)0.15 - 0.2
Acetonitrile0.02 - 0.11

Source: Based on data from the SOHIO process.[11]

Experimental Protocols

Protocol 1: Preparation of a Bismuth Molybdate-Based Catalyst for Propylene Ammoxidation

This protocol describes a co-precipitation method for synthesizing a bismuth molybdate catalyst.

Materials:

Procedure:

  • Prepare Solution A: Dissolve a stoichiometric amount of bismuth nitrate pentahydrate in deionized water containing a small amount of nitric acid to prevent hydrolysis. Stir until fully dissolved.

  • Prepare Solution B: Dissolve a stoichiometric amount of ammonium molybdate tetrahydrate in deionized water.

  • Co-precipitation: Slowly add Solution A to Solution B with vigorous stirring. A precipitate will form.

  • pH Adjustment: Adjust the pH of the resulting slurry to a specific value (e.g., pH 7) by adding ammonium hydroxide solution dropwise while stirring continuously.

  • Aging: Age the slurry at room temperature for a specified period (e.g., 24 hours) with continuous stirring.

  • Washing and Filtration: Filter the precipitate and wash it several times with deionized water to remove residual ions.

  • Drying: Dry the filtered cake in an oven at a specific temperature (e.g., 120°C) overnight.

  • Calcination: Calcine the dried powder in a furnace. The calcination temperature and duration are critical for forming the desired crystalline phase (e.g., ramp to 500°C and hold for 6 hours).

Protocol 2: Lab-Scale Catalytic Wet Air Oxidation (CWAO) of this compound Wastewater

This protocol outlines a batch experiment for the CWAO of a synthetic this compound wastewater.

Materials and Equipment:

  • High-pressure batch reactor (e.g., Parr reactor)

  • Synthetic wastewater with a known concentration of this compound (e.g., 4000 mg/L)

  • Homogeneous catalyst (e.g., Copper(II) nitrate, Cu(NO₃)₂)

  • Pressurized air or oxygen source

  • Heating mantle and temperature controller

  • Analytical equipment for measuring COD, TOC, and this compound concentration (e.g., HPLC, GC)

Procedure:

  • Reactor Setup: Add a defined volume of the synthetic this compound wastewater to the high-pressure reactor.

  • Catalyst Addition: Add the desired concentration of the catalyst to the reactor (e.g., 250 mg/L Cu²⁺).

  • Sealing and Purging: Seal the reactor and purge it with nitrogen to remove air.

  • Pressurization: Pressurize the reactor with air or oxygen to the desired partial pressure (e.g., 2 MPa).

  • Heating and Reaction: Heat the reactor to the target temperature (e.g., 250°C) while stirring. Start timing the experiment once the desired temperature is reached.

  • Sampling: At specific time intervals (e.g., 15, 30, 60, 90 minutes), carefully withdraw liquid samples from the reactor.

  • Analysis: Cool the samples and analyze them for this compound concentration, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) to determine the degradation efficiency.

Mandatory Visualizations

Sohio_Process_Pathway Propylene Propylene Reactor Fluidized Bed Reactor (400-510°C, 1.5-3 atm) Propylene->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (O2) Air->Reactor Catalyst Bi-Mo Catalyst Catalyst->Reactor This compound This compound (Product) Reactor->this compound HCN Hydrogen Cyanide (Byproduct) Reactor->HCN Acetonitrile Acetonitrile (Byproduct) Reactor->Acetonitrile COx_H2O COx, H₂O Reactor->COx_H2O

Caption: Simplified reaction pathway for the Sohio process.

Wastewater_Treatment_Workflow Start This compound Wastewater Pretreatment Pre-treatment (e.g., pH Adjustment, Equalization) Start->Pretreatment Primary Primary Treatment (e.g., Coagulation/Flocculation) Pretreatment->Primary Secondary Secondary (Biological) Treatment (e.g., Activated Sludge) Primary->Secondary Tertiary Tertiary (Advanced) Treatment (e.g., AOP, CWAO) Secondary->Tertiary Discharge Treated Effluent Discharge Tertiary->Discharge

Caption: General workflow for this compound wastewater treatment.

Troubleshooting_Decision_Tree Start Low this compound Yield? CheckCatalyst Is Catalyst Activity Normal? Start->CheckCatalyst Yes CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes RegenerateCatalyst Action: Regenerate or Replace Catalyst CheckCatalyst->RegenerateCatalyst No OptimizeConditions Action: Adjust T, P, Residence Time, Ratios CheckConditions->OptimizeConditions No CheckBackmixing Is Reactor Backmixing Excessive? CheckConditions->CheckBackmixing Yes End Yield Improved RegenerateCatalyst->End OptimizeConditions->End ModifyReactor Action: Modify Reactor Internals (e.g., Baffles) CheckBackmixing->ModifyReactor Yes CheckBackmixing->End No ModifyReactor->End

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Process Simulation of Acrylonitrile Production with Aspen Plus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the process simulation of acrylonitrile production using Aspen Plus. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during simulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended property method for simulating the this compound production process in Aspen Plus?

A1: The selection of an appropriate property method is crucial for accurate simulation results. For the this compound process, which involves polar and non-ideal chemical components, the NRTL-RK or UNIQUAC-RK property methods are generally recommended.[1][2] These models are well-suited for handling the vapor-liquid equilibrium (VLE) of the chemical species present in the process, such as this compound, acetonitrile (B52724), hydrogen cyanide, and water.[2]

Q2: Where can I find the necessary reaction kinetics for the ammoxidation of propylene (B89431) to this compound?

A2: The reaction kinetics for the ammoxidation of propylene are complex and often proprietary. However, for simulation purposes, you can often find relevant kinetic data in scientific literature and patents.[2] When setting up the reaction in Aspen Plus, you will typically define the stoichiometry and may need to input parameters for a power-law or LHHW (Langmuir-Hinshelwood-Hougen-Watson) kinetic model. If specific kinetic parameters are unavailable, a stoichiometric reactor (RStoic) or a yield reactor (RYield) can be used with known conversion and selectivity data to approximate the reactor performance.[2]

Q3: What are the typical operating conditions for the fluidized bed reactor in this compound production?

A3: The fluidized bed reactor for propylene ammoxidation typically operates at high temperatures and moderate pressures. The conditions can vary depending on the specific catalyst and process design. Below is a table summarizing typical operating conditions.[3][4][5]

ParameterTypical ValueUnit
Temperature400 - 510°C
Pressure1.5 - 3atm
CatalystBismuth-molybdate based-
Propylene Conversion> 98%

Troubleshooting Guides

Issue 1: Fluidized Bed Reactor (RFluidBed) Model Fails to Converge

Q: My fluidized bed reactor model for the ammoxidation reaction is not converging. What are the common causes and how can I troubleshoot this?

A: Convergence issues in a fluidized bed reactor model in Aspen Plus can arise from several factors, including improper model setup, inconsistent input parameters, or highly complex reaction kinetics.

Troubleshooting Steps:

  • Check Fluid Dynamics: Ensure that the specified gas velocity is above the minimum fluidization velocity to maintain a stable fluidized bed. Aspen Plus provides correlations to calculate this. Also, verify the catalyst particle size and density are within reasonable limits.[6]

  • Simplify the Model: Initially, model the reactor as a simpler reactor model like an RStoic or RCSTR to ensure the overall process flowsheet is solvable. Once the rest of the plant simulation converges, you can replace the simplified reactor with the more rigorous RFluidBed model.

  • Provide Good Initial Guesses: For complex models, providing good initial estimates for temperature, pressure, and composition profiles within the reactor can significantly aid convergence.

  • Review Reaction Kinetics: Highly exothermic and complex reaction kinetics can lead to instability.[7] Double-check your kinetic parameters, units, and rate expressions. If necessary, start with a single primary reaction and gradually add the side reactions.

  • Adjust Solver Settings: In the solver options for the block, you can try increasing the maximum number of iterations or switching to a more robust convergence algorithm.

Logical Diagram: Troubleshooting Fluidized Bed Reactor Convergence

troubleshooting_fbr start Fluidized Bed Reactor Convergence Failure check_fluid Check Fluid Dynamics (e.g., min. fluidization velocity) start->check_fluid simplify_model Simplify Reactor Model (e.g., use RStoic) check_fluid->simplify_model If dynamics are correct initial_guesses Provide Good Initial Guesses simplify_model->initial_guesses If simplified model converges check_kinetics Review Reaction Kinetics initial_guesses->check_kinetics adjust_solver Adjust Solver Settings check_kinetics->adjust_solver converged Model Converges adjust_solver->converged If successful

Caption: Troubleshooting workflow for a non-converging fluidized bed reactor model.

Issue 2: Distillation Column (RadFrac) for this compound Purification Fails to Converge

Q: I am simulating the separation of this compound from byproducts using a RadFrac column, but it's not converging. What should I do?

A: Distillation column models, especially for non-ideal mixtures, are prone to convergence issues. The separation of this compound from acetonitrile and hydrogen cyanide is a common challenge.

Troubleshooting Steps:

  • Start with a Simpler Model: Before using RadFrac, use a shortcut distillation model (DSTWU) to get initial estimates for the number of stages, feed location, and reflux ratio. Use these estimates in your RadFrac model.

  • Provide Good Initial Estimates: In the "Estimates" tab of the RadFrac block, provide initial temperature and composition profiles. This can prevent the solver from starting with unrealistic values.

  • Check for Azeotropes: The mixture of this compound, acetonitrile, and water can form azeotropes. Ensure your property method can accurately predict this behavior. Extractive distillation with water as a solvent is often used to break these azeotropes.[8]

  • Increase Iterations: In the "Convergence" tab, increase the maximum number of iterations.[9] Sometimes, the default number is insufficient for complex separations.

  • Reinitialize the Simulation: If the simulation has failed multiple times, the initial guesses might be poor. Reinitializing the simulation can clear these bad starting points.[9]

  • Troubleshoot "Stage Dried Up" Errors: This common error in RadFrac often indicates a poor initial guess that has led to a physically impossible state (e.g., negative component flow).[9] Improving initial estimates is the best way to resolve this.

Experimental Workflow: Setting up an Extractive Distillation Column

extractive_distillation_workflow start Define Components and Property Method (e.g., NRTL-RK) setup_dstwu Use DSTWU for Initial Estimates start->setup_dstwu setup_radfrac Set up RadFrac Column setup_dstwu->setup_radfrac add_feeds Define Crude this compound and Solvent (Water) Feeds setup_radfrac->add_feeds column_specs Specify Number of Stages, Condenser, and Reboiler add_feeds->column_specs provide_estimates Input Initial Estimates from DSTWU column_specs->provide_estimates run_simulation Run Simulation provide_estimates->run_simulation troubleshoot Troubleshoot Convergence (if necessary) run_simulation->troubleshoot Fails analyze_results Analyze Purity and Recovery run_simulation->analyze_results Succeeds troubleshoot->run_simulation

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the safe handling and disposal of acrylonitrile-related laboratory waste. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the management of this compound waste in a laboratory setting.

Q1: What are the immediate steps to take in case of an this compound spill?

A1: In the event of an this compound spill, personnel should immediately:

  • Evacuate: Vacate the spill area and alert others in the vicinity.[1][2]

  • Ventilate: Increase ventilation in the area by opening windows or turning on fume hoods, if it is safe to do so. Avoid breathing vapors.[1][3]

  • Isolate: Remove all sources of ignition as this compound is highly flammable.[2][3]

  • Contact Emergency Personnel: For major spills, or if unsure, contact your institution's emergency response team.[1][4]

  • Containment (for trained personnel only): If the spill is minor and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), and contain the spill using an absorbent material like activated charcoal, vermiculite, or dry sand.[2][3]

Q2: What type of Personal Protective Equipment (PPE) is required when handling this compound waste?

A2: Appropriate PPE is crucial to prevent exposure. The following should be worn:

  • Gloves: Butyl or Viton/Butyl rubber gloves are recommended. Nitrile gloves are not suitable for handling this compound.[5] Always inspect gloves for integrity before use.[1]

  • Eye Protection: Splash-proof safety goggles are mandatory.[6] A face shield should be worn if there is a significant splash risk.[6]

  • Respiratory Protection: For non-routine activities or in areas where exposure limits may be exceeded, a NIOSH-approved respirator for organic vapors is required.[6]

  • Protective Clothing: An impermeable lab coat or coveralls, long pants, and closed-toe shoes are essential to prevent skin contact.[6][7]

Q3: My skin came into contact with this compound waste. What should I do?

A3: Immediate action is required upon skin contact:

  • Immediately wash the affected area with large amounts of soap and water for at least 15 minutes.[6][8]

  • Remove any contaminated clothing while under an emergency shower.[4][6] Do not re-wear contaminated clothing until it has been properly decontaminated.[6]

  • Seek immediate medical attention.[6][8] Inform medical personnel about the this compound exposure.

Q4: How should I dispose of this compound-contaminated solid waste (e.g., gloves, absorbent pads)?

A4: this compound-contaminated solid waste is considered hazardous waste.[3]

  • Collect all contaminated solids in a designated, labeled, and sealed hazardous waste container.[9][10]

  • The container should be clearly labeled with "Hazardous Waste, this compound".[4]

  • Store the container in a cool, well-ventilated area, away from incompatible materials and ignition sources, until it is collected by your institution's hazardous waste management service.[3][6]

Q5: Can I pour small amounts of aqueous this compound waste down the drain?

A5: No, you should not pour this compound waste down the sanitary sewer system.[2][7] Aqueous wastes with low concentrations of this compound may be suitable for biological treatment in specialized wastewater treatment plants, but this must be done in accordance with local, state, and federal regulations.[11] For laboratory purposes, all this compound waste, including aqueous solutions, should be collected as hazardous waste.

Q6: What are the signs of peroxide formation in this compound, and what should I do if I suspect it?

A6: this compound can form explosive peroxides over time, especially when exposed to air and light.[5]

  • Signs of Peroxide Formation: Look for the formation of cloudiness, immiscibility, or crystalline structures in the liquid.[5]

  • Action: If you suspect peroxide formation, do not handle the container. Contact your institution's environmental health and safety (EHS) office immediately for guidance on safe disposal. Do not attempt to open or move a container with visible peroxide formation. Unopened bottles should be disposed of after 12 months.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound safety.

ParameterValueReference
OSHA Permissible Exposure Limit (PEL) - 8-hour TWA 2 ppm[6][12]
OSHA Ceiling Limit - 15-minute period 10 ppm[6][12]
Flash Point (Closed Cup) -1 °C (30 °F)[2]
Flammable Limits in Air (by volume) 3% to 17%[2][13]
Specific Gravity (Water = 1.0) 0.81[13]
Vapor Pressure 83 mmHg at 20°C[13][14]

Experimental Protocols

Protocol 1: Minor this compound Spill Cleanup Procedure

This protocol is for spills of less than 100 mL in a well-ventilated area by trained personnel. For larger spills, evacuate and call for emergency response.

Materials:

  • This compound spill kit (containing activated charcoal, vermiculite, or other suitable absorbent)

  • Two pairs of butyl rubber gloves

  • Splash-proof safety goggles and face shield

  • Impermeable lab coat

  • Plastic scoop and dustpan (non-sparking)[1]

  • Sealable hazardous waste bags or container

  • Hazardous waste labels

  • Soap and water

Procedure:

  • Alert Personnel and Secure Area: Immediately alert others in the lab and restrict access to the spill area. Ensure all ignition sources are removed.[2][3]

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: Gently cover the spill with an appropriate absorbent material, starting from the outside and working inwards to prevent spreading.[10]

  • Absorb the Material: Allow the absorbent to fully soak up the this compound.

  • Collect Waste: Using a non-sparking scoop, carefully collect the absorbent material and place it into a designated hazardous waste bag or container.[10]

  • Decontaminate the Area: Wipe the spill area with soap and water using paper towels. Place the used paper towels into the hazardous waste bag.[4]

  • Seal and Label Waste: Securely seal the hazardous waste bag/container and attach a completed hazardous waste label.

  • Dispose of PPE: Remove and dispose of the outer pair of gloves and any other contaminated disposable PPE in the hazardous waste bag.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Arrange for Pickup: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's hazardous waste management service.

Protocol 2: Decontamination of this compound-Contaminated Lab Equipment

This protocol outlines the steps for decontaminating non-disposable laboratory equipment (e.g., glassware, stir bars) contaminated with this compound.

Materials:

  • Fume hood

  • Appropriate PPE (butyl rubber gloves, safety goggles, lab coat)

  • Designated hazardous waste container for liquid waste

  • Detergent and water

  • Solvent compatible with both this compound and the equipment material (e.g., acetone, ethanol), if necessary

  • Waste container for contaminated cleaning materials

Procedure:

  • Work in a Fume Hood: All decontamination procedures must be performed within a properly functioning chemical fume hood.[4]

  • Initial Rinse: Rinse the equipment with a small amount of a suitable solvent (if necessary to remove bulk this compound) into a designated hazardous waste container.

  • Wash with Detergent: Wash the equipment thoroughly with soap and warm water.[15] Scrub all surfaces that may have been in contact with this compound.

  • Rinse Thoroughly: Rinse the equipment multiple times with water to remove any residual detergent and this compound.

  • Collect all Rinsate: All rinsate from the decontamination process must be collected as hazardous waste.[16] Do not pour it down the drain.

  • Dry Equipment: Allow the equipment to dry completely in the fume hood before removing it.

  • Dispose of Waste: Dispose of all cleaning materials (e.g., sponges, wipes) and collected rinsate as hazardous waste.

Visualizations

The following diagrams illustrate key workflows for handling this compound waste.

Acrylonitrile_Waste_Segregation start This compound Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Liquid this compound Waste (e.g., reaction mixtures, rinsate) is_liquid->liquid_waste Yes solid_waste Solid this compound Waste (e.g., contaminated gloves, wipes, absorbent) is_solid->solid_waste Yes liquid_container Collect in a designated, sealed, and labeled hazardous waste container for liquids. liquid_waste->liquid_container solid_container Collect in a designated, sealed, and labeled hazardous waste bag or container for solids. solid_waste->solid_container storage Store in a cool, well-ventilated satellite accumulation area away from incompatible materials. liquid_container->storage solid_container->storage disposal Arrange for pickup by EHS/Hazardous Waste Management. storage->disposal

Caption: Workflow for Segregating this compound Laboratory Waste.

Acrylonitrile_Spill_Response spill This compound Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill (<100mL & trained personnel) assess->minor_spill Minor major_spill Major Spill (>100mL or untrained personnel) assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area Alert Others major_spill->evacuate call_emergency Call Emergency Response (e.g., 911, EHS) evacuate->call_emergency dispose Dispose of as Hazardous Waste call_emergency->dispose contain Contain & Absorb Spill don_ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->dispose

References

Acrylonitrile Safety & Management: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, emergency procedures, and answers to frequently asked questions for laboratory personnel working with acrylonitrile. Its purpose is to ensure a safe research environment by outlining proper handling protocols and immediate response measures for exposure or spills.

Frequently Asked Questions (FAQs)

Q1: What are the primary health risks associated with this compound exposure?

A1: this compound is classified as a probable human carcinogen and is highly toxic.[1][2] Acute exposure can cause immediate irritation to the eyes, skin, and respiratory tract.[3] Systemic effects from all routes of exposure (inhalation, ingestion, skin absorption) can lead to symptoms similar to cyanide poisoning, including headache, dizziness, nausea, weakness, and in severe cases, convulsions, loss of consciousness, cardiovascular collapse, and death.[3][4] Part of its toxicity is due to its metabolism in the body, which releases cyanide.[3]

Q2: What are the most critical initial symptoms of this compound exposure I should watch for?

A2: Initial symptoms are often non-specific and can include headache, nausea, dizziness, vomiting, weakness, and irritation of the eyes and nose.[3][5][6] A key concern is that the odor of this compound, often described as onion-like, is not a reliable indicator of hazardous concentrations as it's only detectable at levels well above safe exposure limits.[3][7] Symptoms may be delayed, especially after skin contact.[4]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: Appropriate PPE is crucial to prevent exposure. This includes:

  • Gloves: Butyl rubber or Viton/butyl rubber gloves are recommended. Nitrile gloves are not suitable.[5][8]

  • Eye Protection: Splash-proof safety goggles are required. A face shield should be used if there is a significant splash hazard.[9][10]

  • Lab Coat: A flame-resistant lab coat should be worn.[10]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood or glove box.[5][8][10] For exposures exceeding the Permissible Exposure Limit (PEL), a NIOSH-approved respirator is required.[1][7]

Q4: How must this compound be stored in the laboratory?

A4: this compound must be stored in a cool, dry, well-ventilated area, away from direct sunlight, heat, sparks, and ignition sources.[5][10] It should be kept in tightly closed containers, preferably under an inert nitrogen atmosphere, to prevent polymerization.[5] It is incompatible with strong acids, strong bases (alkalies), strong oxidizers, copper, and amines.[10][11] Storage should not exceed 6-12 months, and containers should be dated upon receipt and opening.[5][8]

Q5: What is the immediate first aid response for skin or eye contact?

A5:

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15-20 minutes.[5][12] Remove all contaminated clothing while under an emergency shower.[5] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15-20 minutes, lifting the upper and lower eyelids.[5][7] Remove contact lenses if present. Seek immediate medical attention.[7]

Troubleshooting Guides: Emergency Scenarios

Scenario 1: Accidental Inhalation Exposure
  • Problem: A researcher feels dizzy and nauseous after working with this compound.

  • Immediate Actions:

    • Immediately move the affected individual to fresh air.[5]

    • If breathing has stopped or is difficult, a trained person should provide artificial respiration (avoiding mouth-to-mouth contact) or administer oxygen.[4][5]

    • Call for emergency medical assistance immediately.[7]

    • Monitor for worsening symptoms, as effects can be delayed.[4]

Scenario 2: Small this compound Spill (<100 mL) Inside a Fume Hood
  • Problem: A small amount of this compound has spilled inside the chemical fume hood.

  • Immediate Actions:

    • Alert others in the immediate area.

    • Ensure you are wearing appropriate PPE, including butyl rubber gloves, goggles, and a lab coat.[5]

    • Remove all potential ignition sources from the fume hood.[5]

    • Cover the spill with an activated charcoal adsorbent or other universal absorbent material.[1][5]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]

    • Wipe the spill area with soap and water, then flush with water.[5][10]

    • Keep the fume hood running to ventilate the area.[1]

Scenario 3: Large this compound Spill (>100 mL) or Any Spill Outside a Fume Hood
  • Problem: A significant spill occurs outside of a fume hood, or a large volume is spilled.

  • Immediate Actions:

    • Evacuate the area immediately. Alert all personnel to leave the laboratory.[5][9]

    • If possible and safe to do so, remove any nearby ignition sources.[1]

    • Activate the nearest fire alarm or emergency notification system.

    • Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[13]

    • Do not re-enter the area until it has been cleared by trained emergency responders.[9]

Quantitative Data Summary

For quick reference, the following tables summarize critical quantitative data for this compound.

Table 1: Occupational Exposure Limits

AgencyTWA (8-hour)STEL / Ceiling (15-minute)Notes
OSHA 2 ppm10 ppm (Ceiling)Skin contact with liquid AN is prohibited.[14][15][16]
NIOSH 1 ppm10 ppm (Ceiling)Potential occupational carcinogen; skin absorption risk.[6][17]
ACGIH 2 ppm-Skin absorption risk; classified as A2 (Suspected Human Carcinogen).[1][17]

Table 2: Physical & Chemical Properties

PropertyValueReference
Formula C₃H₃N[2]
Molecular Weight 53.06 g/mol [11]
Boiling Point 77 °C (171 °F)[2]
Flash Point -1 °C (30 °F) (Closed Cup)[11]
Vapor Pressure 83 mmHg at 20 °C[2]
Explosive Limits in Air 3% - 17%[2][11]
Specific Gravity 0.81 (Water = 1)[11]
Vapor Density 1.8 (Air = 1)[18]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling this compound
  • Pre-Experiment Setup:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Confirm the location and operational status of the nearest emergency shower and eyewash station.[13]

    • Assemble all necessary PPE (butyl rubber gloves, splash goggles, flame-resistant lab coat).[10]

    • Prepare spill cleanup materials (activated charcoal or absorbent pads) and have them readily accessible.[13]

    • Remove all ignition sources and incompatible chemicals from the work area.[8]

  • Handling and Dispensing:

    • Perform all manipulations of this compound, including weighing and transferring, inside the fume hood.[8]

    • Use only non-sparking tools.[13]

    • Keep containers tightly closed when not in use.[10]

    • Ground and bond containers when transferring large quantities to prevent static discharge.[13]

  • Post-Experiment & Waste Disposal:

    • Decontaminate all surfaces and equipment that came into contact with this compound using soap and water.[10]

    • Collect all this compound waste, including contaminated consumables (e.g., pipette tips, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container.[8]

    • Do not mix this compound waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[8]

    • Remove PPE carefully to avoid self-contamination and dispose of gloves as hazardous waste. Wash hands thoroughly with soap and water.[5]

Visualizations

start This compound Spill Occurs check_location Is the spill inside a fume hood? start->check_location check_size Is the spill < 100 mL? check_location->check_size Yes evacuate EVACUATE AREA Alert others Activate Alarm check_location->evacuate No check_size->evacuate No don_ppe Alert others in area Don appropriate PPE check_size->don_ppe Yes call_ehs Call EHS / Emergency Response evacuate->call_ehs end End Response call_ehs->end absorb Remove ignition sources Cover with absorbent material (e.g., activated charcoal) don_ppe->absorb collect Collect waste into sealed, labeled container absorb->collect decontaminate Clean spill area with soap and water collect->decontaminate decontaminate->end

Caption: Emergency response workflow for an this compound spill.

AN This compound (AN) P450 Oxidation (Cytochrome P450 2E1) AN->P450 Major Pathway GST Conjugation (Glutathione S-transferase) AN->GST Minor Pathway Epoxide 2-Cyanoethylene Oxide (Reactive Intermediate) P450->Epoxide Mercapturic Mercapturic Acid (Detoxified) GST->Mercapturic Cyanide Cyanide (CN⁻) Epoxide->Cyanide Metabolic Release Excretion Urinary Excretion Mercapturic->Excretion Toxicity Cellular Asphyxiation (Inhibits Cytochrome Oxidase) Cyanide->Toxicity

Caption: Simplified metabolic pathways of this compound toxicity.

References

Technical Support Center: Preventing Polymer Fouling in Acrylonitrile Distillation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing polymer fouling in acrylonitrile (AN) distillation and purification columns. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polymer fouling during laboratory- and pilot-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymer fouling in the context of this compound distillation?

A1: Polymer fouling is the formation and deposition of solid polythis compound (B21495) (PAN) within the distillation and purification equipment. This compound monomer has a tendency to spontaneously polymerize, especially when exposed to heat, light, or impurities.[1] This polymerization is a highly exothermic reaction that can accelerate and lead to blockages in distillation columns, reboilers, and transfer lines, causing operational issues and compromising product purity.

Q2: What are the primary causes of this compound polymerization during distillation?

A2: The primary triggers for undesired this compound polymerization during distillation include:

  • Heat: Elevated temperatures in the reboiler and other sections of the distillation column can initiate thermal polymerization.[1]

  • Light: Exposure to UV light can induce polymerization.

  • Impurities: Contaminants such as peroxides, oxygen, acids, and bases can act as initiators for polymerization. Hydrogen cyanide (HCN), a common impurity in crude this compound, can also contribute to fouling through its own polymerization or by influencing the polymerization of this compound.[2][3][4][5] Aldehydes, another class of impurities, can also negatively impact the stability of this compound.[6]

  • Absence or Depletion of Inhibitors: Commercial this compound is stabilized with inhibitors. If these inhibitors are removed or consumed, the monomer is highly susceptible to polymerization.

Q3: What are polymerization inhibitors and how do they work for this compound?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. For this compound, the most commonly used inhibitors are hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction. It is important to note that phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective.[1]

Q4: How does the concentration of MEHQ and temperature affect its performance?

A4: The effectiveness of MEHQ as an inhibitor is dependent on both its concentration and the temperature of the system. Generally, a higher concentration of MEHQ leads to a longer induction period before polymerization begins. However, there is a point of diminishing returns where excessively high concentrations of the inhibitor do not provide a proportional increase in protection and can be economically inefficient.

Temperature plays a critical role; as the temperature increases, the rate of polymerization increases, and the effectiveness of the inhibitor decreases. At elevated temperatures, the inhibitor is consumed more rapidly, and the likelihood of thermal-initiated polymerization increases.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the distillation and purification of this compound.

Problem Possible Causes Recommended Actions & Solutions
Increased pressure drop across the distillation column. Polymer fouling on trays or packing, leading to restricted vapor/liquid flow.1. Confirm Fouling: Safely obtain a sample from the column bottoms or a fouled section if possible. Analyze for the presence of polythis compound. 2. Initiate Controlled Shutdown: If fouling is confirmed and severe, a controlled shutdown for cleaning is necessary. 3. Review Operating Conditions: Analyze temperature, pressure, and reflux ratio profiles. Operation outside of established safe limits can accelerate fouling. 4. Check Inhibitor Dosing: Verify that the inhibitor is being dosed at the correct concentration and location.
Reduced separation efficiency (off-spec product). Fouling on trays or packing reduces the available surface area for mass transfer.1. Analyze Product Purity: Use analytical methods like Gas Chromatography (GC) to confirm a decrease in product purity. 2. Investigate Fouling Location: Fouling in specific sections of the column (e.g., rectifying vs. stripping section) will have different impacts on the separation of light and heavy impurities. 3. Consider a Column Wash: In some cases, an online wash with a suitable solvent may be possible to remove minor fouling without a full shutdown.
Fouling in the reboiler. High temperatures in the reboiler provide the energy for thermal-initiated polymerization. Localized "hot spots" can be particularly problematic.1. Optimize Reboiler Operation: Reduce the heating medium temperature to the lowest feasible level that still achieves the required boil-up rate. Ensure good circulation to avoid stagnant zones. 2. Increase Inhibitor Concentration in the Bottoms: Consider a targeted injection of inhibitor into the reboiler feed. 3. Investigate Feed Impurities: Impurities that are heavy boilers will concentrate in the reboiler, increasing the risk of polymerization.
Yellow discoloration of the monomer. This can be an early indicator of slow polymerization or the formation of degradation products.1. Do Not Use: If the monomer appears yellow and viscous, it should not be used. 2. Check Storage Conditions: Ensure the monomer is stored in a cool, dark, and well-ventilated area, protected from light. 3. Verify Inhibitor Concentration: The inhibitor may have been depleted over time.

Quantitative Data on Inhibitor Performance

The following table summarizes the general relationship between MEHQ concentration, temperature, and the inhibition of this compound polymerization. It is important to note that specific performance can vary based on the presence of impurities and other process conditions.

InhibitorConcentration (ppm)Temperature (°C)Polymerization Inhibition Performance
MEHQ25 - 50< 40Effective for short-term storage and handling.
MEHQ50 - 20040 - 60Generally effective for typical processing conditions.
MEHQ> 200> 60Higher concentrations are required to counteract the increased rate of thermal polymerization. Effectiveness diminishes at higher temperatures.
Novel Inhibitors (e.g., stable free radicals)VariesVariesSome newer inhibitors may offer improved performance at higher temperatures or in oxygen-deficient environments.[7]

Experimental Protocols

1. Protocol for Evaluating the Performance of a New Anti-Fouling Agent

This protocol provides a standardized method for assessing the effectiveness of a new inhibitor in preventing the thermal polymerization of this compound.

  • Materials:

    • Inhibitor-free this compound (Note: Handle with extreme caution due to its instability).

    • Test inhibitor compound.

    • Control inhibitor (e.g., MEHQ).

    • Solvent for inhibitor (if necessary, ensure it does not affect polymerization).

    • High-pressure liquid chromatography (HPLC) or Gas Chromatography (GC) grade solvent for dilution (e.g., acetonitrile (B52724) or dimethylformamide).

    • Sealed reaction vials (e.g., crimp-top vials with septa).

    • Heating block or oven with precise temperature control.

  • Procedure:

    • Prepare Stock Solutions: Prepare stock solutions of the test inhibitor and the control inhibitor at known concentrations.

    • Sample Preparation:

      • In a series of labeled vials, add a precise volume of inhibitor-free this compound.

      • Spike the vials with the test inhibitor at various concentrations (e.g., 50, 100, 200 ppm).

      • Prepare a set of vials with the control inhibitor at the same concentrations.

      • Include a blank vial with only inhibitor-free this compound.

    • Induce Polymerization: Place all vials in the heating block or oven set to a specific temperature (e.g., 80°C, 100°C). Record the start time.

    • Observation and Sampling:

      • Visually inspect the vials at regular intervals for signs of polymerization (e.g., increased viscosity, cloudiness, solidification).

      • At predetermined time points (e.g., 1, 2, 4, 8 hours), remove a set of vials (test, control, and blank) from the heat.

      • Immediately cool the vials to quench the reaction.

    • Quantify Polymer Formation:

      • Follow the "Protocol for Quantification of Polythis compound in Monomer Samples" (see below) to determine the amount of polymer formed in each vial.

    • Data Analysis: Plot the percentage of polymer formed versus time for each inhibitor and concentration. Compare the performance of the new inhibitor to the control.

2. Protocol for Quantification of Polythis compound in Monomer Samples

This protocol describes a method to determine the amount of polymer in a sample of this compound using a gravimetric or chromatographic approach.

  • Method 1: Gravimetric Analysis

    • Precipitation:

      • Accurately weigh the sample of this compound containing the polymer.

      • Slowly add the sample to a beaker containing a non-solvent for polythis compound but a solvent for the monomer (e.g., methanol). The polymer will precipitate.

      • Stir the mixture to ensure complete precipitation.

    • Filtration and Drying:

      • Filter the mixture through a pre-weighed filter paper.

      • Wash the collected polymer with additional non-solvent to remove any residual monomer.

      • Dry the filter paper with the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

    • Calculation:

      • Calculate the mass of the polymer.

      • Express the amount of polymer as a weight percentage of the original sample.

  • Method 2: Chromatographic Analysis (for residual monomer)

    • Sample Preparation:

      • Accurately weigh a sample of the this compound.

      • Dissolve the sample in a known volume of a suitable solvent (e.g., dimethylformamide).

    • Analysis:

      • Analyze the solution using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[8][9]

      • Use a calibration curve prepared with known concentrations of this compound monomer to quantify the amount of residual monomer in the sample.

    • Calculation:

      • The amount of polymer can be inferred by subtracting the mass of the residual monomer from the total initial mass of the sample.

3. Protocol for Cleaning Polythis compound Fouling from Laboratory Glassware

This protocol outlines a safe and effective procedure for removing polythis compound from glass distillation apparatus.

  • Safety Precautions: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Materials:

    • Suitable solvent for polythis compound (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)).

    • Scrubbing brushes.

    • Beakers or containers for soaking.

    • Acetone (B3395972) for rinsing.

    • Deionized water.

  • Procedure:

    • Initial Rinse: If possible, rinse the glassware with a solvent that can dissolve the monomer but not the polymer (e.g., acetone) to remove any residual this compound.

    • Soaking:

      • Submerge the fouled glassware in a container with a suitable solvent like DMF or DMSO.

      • Allow the glassware to soak for several hours or overnight, depending on the severity of the fouling. The solvent will swell and soften the polymer.

    • Mechanical Removal:

      • Using scrubbing brushes, mechanically remove the softened polymer from the glass surfaces.

      • Be cautious not to scratch the glassware.

    • Rinsing:

      • Thoroughly rinse the glassware with acetone to remove the solvent and any remaining polymer residue.

      • Follow with a final rinse with deionized water.

    • Drying: Allow the glassware to air dry or place it in a drying oven.

Visualizations

Mechanism of Free-Radical Polymerization of this compound

The following diagram illustrates the three main stages of the free-radical polymerization of this compound: initiation, propagation, and termination.

G Initiator Initiator (e.g., Peroxide) Radical Free Radical (R●) Initiator->Radical Initiation Growing_Chain1 Growing Polymer Chain (R-AN●) Radical->Growing_Chain1 Propagation AN_Monomer1 This compound Monomer AN_Monomer1->Growing_Chain1 Growing_Chain2 Longer Polymer Chain (R-AN-AN●) Growing_Chain1->Growing_Chain2 Propagation AN_Monomer2 This compound Monomer AN_Monomer2->Growing_Chain2 Termination_Combination Termination (Combination) Growing_Chain2->Termination_Combination Termination_Disproportionation Termination (Disproportionation) Growing_Chain2->Termination_Disproportionation Polythis compound Polythis compound Termination_Combination->Polythis compound Termination_Disproportionation->Polythis compound

Caption: Free-radical polymerization of this compound.

Troubleshooting Logic for Reduced Column Performance

This diagram outlines a logical workflow for troubleshooting reduced performance in an this compound distillation column.

G Start Reduced Column Performance Observed Check_Process_Data Review Process Data (Temp, Pressure, Flow) Start->Check_Process_Data Data_Deviation Deviation from Normal Operating Parameters? Check_Process_Data->Data_Deviation Investigate_Process_Upset Investigate Cause of Process Upset Data_Deviation->Investigate_Process_Upset Yes Check_Fouling Suspect Fouling Data_Deviation->Check_Fouling No Investigate_Process_Upset->Check_Fouling Visual_Inspection Visual Inspection (if possible) Check_Fouling->Visual_Inspection Sampling_Analysis Sample and Analyze Deposits Check_Fouling->Sampling_Analysis Fouling_Confirmed Fouling Confirmed? Visual_Inspection->Fouling_Confirmed Sampling_Analysis->Fouling_Confirmed No_Fouling Consider Other Issues (e.g., tray damage, foaming) Fouling_Confirmed->No_Fouling No Fouling_Type Identify Fouling Type (Polymer, Corrosion, etc.) Fouling_Confirmed->Fouling_Type Yes Polymer_Fouling Polymer Fouling Identified Fouling_Type->Polymer_Fouling Check_Inhibitor Check Inhibitor System (Dose, Concentration, Location) Polymer_Fouling->Check_Inhibitor Inhibitor_Issue Inhibitor System Malfunction? Check_Inhibitor->Inhibitor_Issue Correct_Inhibitor_System Correct Inhibitor Dosing Inhibitor_Issue->Correct_Inhibitor_System Yes Plan_Cleaning Plan for Column Cleaning Inhibitor_Issue->Plan_Cleaning No Correct_Inhibitor_System->Plan_Cleaning End Return to Normal Operation Plan_Cleaning->End

Caption: Troubleshooting workflow for column fouling.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and in accordance with established institutional protocols.

References

Validation & Comparative

A Comparative Analysis of Acrylonitrile and Methacrylonitrile in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals on the properties, performance, and applications of polymers derived from acrylonitrile and meththis compound (B127562).

In the realm of polymer chemistry, this compound (AN) and meththis compound (MAN) serve as crucial vinyl monomers for the synthesis of a wide array of commercially significant polymers. While structurally similar, the presence of a methyl group in meththis compound introduces notable differences in polymerization behavior and the resultant polymer properties. This guide provides an objective, data-driven comparison of these two monomers, offering valuable insights for material selection and development in research and industrial applications.

Monomer Properties and Polymerization Behavior

This compound and meththis compound are both unsaturated nitriles, but the additional methyl group on the meththis compound molecule influences its reactivity.[1] This structural difference affects the electron-withdrawing effect of the nitrile group, which can alter reaction rates.[1]

Polymerization of both monomers can be achieved through various methods, including solution, emulsion, and suspension polymerization.[1] Polythis compound (B21495) (PAN) is a key precursor for the production of carbon fiber and is also widely used in acrylic fibers for textiles, as well as in the production of copolymers like styrene-acrylonitrile (SAN) and this compound butadiene styrene (B11656) (ABS).[2][3] Meththis compound can be utilized as a substitute for this compound in some applications and is used in the preparation of homopolymers, copolymers, elastomers, and plastics.[1]

Comparative Data of Homopolymer Properties

The following tables summarize the key physical, mechanical, thermal, and chemical resistance properties of polythis compound (PAN) and polymeththis compound (PMAN).

Table 1: Physical and Mechanical Properties
PropertyPolythis compound (PAN)Polymeththis compound (PMAN)
Density 1.184 g/cm³[4]Data not readily available
Appearance White solid[4]Data not readily available
Tensile Strength 271 MPa (fiber)[5]Data not readily available
Flexural Modulus Data not readily availableData not readily available
Elongation at Break 28% (fiber)[5]Data not readily available

Note: Specific mechanical properties of PMAN are not as widely documented in readily available literature compared to PAN.

Table 2: Thermal Properties
PropertyPolythis compound (PAN)Polymeththis compound (PMAN)
Glass Transition Temperature (Tg) ~95 °C[4]~120 °C
Melting Point (Tm) Degrades before melting (melts >300°C at high heating rates)[4]Degrades before melting
Thermal Degradation Onset Degradation begins around 265-300°C[6]Predominantly degrades by depolymerization[1]
Table 3: Chemical Resistance and Solubility
PropertyPolythis compound (PAN)Polymeththis compound (PMAN)
General Chemical Resistance Good resistance to most organic solvents and acids.[7] Attacked by highly polar liquids and concentrated bases.[7]Good resistance to many solvents, acids, and water.[2][3] Attacked by polar solvents and decomposed by concentrated and hot dilute alkali.[2][3]
Solubility Soluble in polar solvents like DMF, DMAc, DMSO, and aqueous solutions of sodium thiocyanate.[4]Soluble in polar solvents.

Experimental Protocols

Synthesis of Polythis compound (ATRP Method)

A typical Atom Transfer Radical Polymerization (ATRP) synthesis of polythis compound involves the following steps:

  • A 50 mL Schlenk flask is charged with 2.28 x 10-2 g (1.60 x 10-4 mol) of CuBr, 7.49 x 10-2 g (4.80 x 10-4 mol) of bipyridine (bpy), and 25 g of ethylene (B1197577) carbonate.

  • The flask is sealed, degassed under vacuum, and then filled with argon. The ethylene carbonate is melted (m.p. 37 °C).

  • This compound (10.0 mL, 1.52 x 10-2 mol) and 2-bromopropionitrile (B99969) (1.42 x 10-1 mL, 1.60 x 10-3 mol) are added via syringe.

  • The reaction mixture is then placed in an oil bath heated to 44 °C.

  • The polymerization is allowed to proceed for a set time, for example, 23 hours, after which the conversion and polymer properties are analyzed.

Thermal Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to determine the thermal stability and decomposition characteristics of the polymers.

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows the temperature at which weight loss occurs, indicating thermal degradation.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is employed to determine thermal transitions such as the glass transition temperature (Tg).

  • A small, weighed amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both pans are placed in the DSC cell.

  • The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

  • The difference in heat flow required to raise the temperature of the sample and the reference is measured. The Tg is observed as a step change in the heat flow curve.

Mechanical Testing: Tensile Properties of Thin Films (ASTM D882)

This method is used to measure the tensile strength, elongation, and modulus of elasticity of polymer films.

  • Prepare test specimens by cutting the polymer film into a standardized rectangular shape, typically 25 mm wide.

  • Mount the specimen securely between two grips in a universal testing machine.

  • Apply a uniaxial tensile force to the specimen at a constant rate of grip separation until the specimen breaks.

  • The force and elongation are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are determined.[2][3][6][8][9]

Visualizations

monomer_structures cluster_an This compound (AN) cluster_man Meththis compound (MAN) an man

Figure 1. Chemical structures of this compound and Meththis compound.

polymerization_workflow Monomer Monomer (AN or MAN) Polymerization Polymerization Reaction (e.g., ATRP, Emulsion) Monomer->Polymerization Initiator Initiator Solvent Initiator->Polymerization Precipitation Precipitation in non-solvent Polymerization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying in Vacuum Oven Filtration->Drying Polymer Final Polymer (PAN or PMAN) Drying->Polymer property_comparison cluster_pan Polythis compound (PAN) cluster_pman Polymeththis compound (PMAN) PAN_Tg Tg: ~95°C PMAN_Tg Tg: ~120°C PAN_Tg->PMAN_Tg Higher Tg PAN_Strength High Strength PMAN_Stability Depolymerizes on heating PAN_Strength->PMAN_Stability Different Thermal Degradation Mechanism PAN_Sol Soluble in Polar Solvents PMAN_Sol Soluble in Polar Solvents

References

A Comparative Guide to the Validation of Acrylonitrile Purity: NMR vs. FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of acrylonitrile, a key monomer in the production of polymers and a vital building block in pharmaceutical synthesis, is paramount to ensuring the quality, safety, and efficacy of the final product. Even trace impurities can lead to undesirable side reactions, affect polymer properties, or compromise the integrity of an active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the validation of this compound purity. We present detailed experimental protocols, quantitative data comparisons, and a logical workflow to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: NMR vs. FTIR for this compound Purity

FeatureNMR SpectroscopyFTIR Spectroscopy
Principle Measures the magnetic properties of atomic nuclei, providing detailed structural information and direct quantification.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Use Structure elucidation, identification, and absolute quantification (qNMR).Functional group identification and qualitative analysis. Can be used quantitatively with calibration.
Sample Prep. Dissolution in a deuterated solvent, addition of an internal standard for qNMR.Minimal to none; can be analyzed neat.
Sensitivity Generally lower, but excellent for quantification of major components and impurities at moderate levels.High sensitivity to polar functional groups, good for detecting trace impurities with strong IR absorption.
Data Output Chemical shifts (ppm), coupling constants (Hz), and signal integrals.Wavenumber (cm⁻¹) and absorbance/transmittance.
Quantification Absolute quantification without a calibration curve (qNMR).Requires a calibration curve for accurate quantification.
Strengths - Provides unambiguous structural information. - Inherently quantitative. - Can identify and quantify unknown impurities if signals are resolved.- Fast and simple. - High sensitivity to specific functional groups (e.g., C=O, O-H). - Lower cost instrumentation.
Limitations - Lower sensitivity for some impurities. - Higher cost of instrumentation. - Requires deuterated solvents.- Indirect structural information. - Quantification can be complex and requires calibration. - Water and CO₂ interference can be an issue.

Data Presentation: Spectral Characteristics of this compound and Common Impurities

A critical aspect of purity validation is the ability to distinguish the signals of the main component from those of potential impurities. The following tables summarize the characteristic spectral data for this compound and its common process-related impurities and inhibitors.

Table 1: ¹H and ¹³C NMR Spectral Data (in CDCl₃)
Compound¹H Chemical Shift (ppm), Multiplicity¹³C Chemical Shift (ppm)
This compound 6.24 (dd, 1H), 6.11 (dd, 1H), 5.69 (dd, 1H)133.5 (=CH₂), 117.9 (C≡N), 108.9 (=CH)
p-Methoxyphenol (MeHQ)6.84 (d, 2H), 6.78 (d, 2H), 3.76 (s, 3H)154.0, 149.0, 115.8, 114.8, 55.7
Acetone (B3395972)2.17 (s, 6H)206.7 (C=O), 30.9 (CH₃)
Acetonitrile2.10 (s, 3H)117.7 (C≡N), 1.3 (CH₃)
Acrolein9.68 (d, 1H), 6.46 (dd, 1H), 6.29 (dd, 1H), 5.95 (dd, 1H)193.5 (CHO), 136.5 (=CH₂), 135.8 (=CH)
Acetaldehyde9.81 (q, 1H), 2.22 (d, 3H)200.5 (CHO), 31.3 (CH₃)
Benzene7.36 (s, 6H)128.4
Table 2: Key FTIR Absorption Bands (cm⁻¹)
CompoundC≡N StretchC=C StretchC=O StretchOther Key Bands
This compound 22291609-3100-3000 (=C-H stretch), 960 (C-H bend)
p-Methoxyphenol (MeHQ)-~1510, ~1600-3400 (O-H stretch, broad), 1230 (C-O stretch)
Acetone--17152960 (C-H stretch)
Acetonitrile2254--2945 (C-H stretch)
Acrolein-162516952820, 2720 (aldehyde C-H stretch)
Acetaldehyde--17302970, 2870, 2720 (aldehyde C-H stretch)
Benzene-~1478-~3030 (=C-H stretch)

Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

  • Selection of Internal Standard: Choose a certified reference material (CRM) that is stable, non-volatile, and has signals that do not overlap with this compound or expected impurities. For this compound, maleic acid or 1,4-dinitrobenzene (B86053) are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the selected internal standard into a clean, dry vial.

    • Accurately weigh approximately 20-40 mg of the this compound sample into the same vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

    • Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[1]

  • NMR Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a quantitative ¹H NMR spectrum with the following considerations:

      • Pulse Angle: Use a 90° pulse.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation. A delay of 30-60 seconds is typically sufficient.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[2]

      • Receiver Gain: Set the receiver gain to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.

    • Calculate the purity of this compound using the following formula[3]:

    Purity (%) = (IACN / NACN) * (NIS / IIS) * (MWACN / MWIS) * (mIS / mACN) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • ACN = this compound

    • IS = Internal Standard

Protocol 2: FTIR Analysis for Impurity Screening

This protocol describes a rapid method for screening this compound for common impurities using Attenuated Total Reflectance (ATR)-FTIR.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.[4]

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be compared against a reference spectrum of high-purity this compound.

    • Examine the spectrum for the presence of characteristic absorption bands of potential impurities as listed in Table 2. For example, a broad peak around 3400 cm⁻¹ would indicate the presence of water or the MeHQ inhibitor, while a sharp peak around 1715 cm⁻¹ would suggest acetone contamination.

    • For quantitative analysis, a calibration curve must be prepared by measuring the absorbance of a specific impurity peak in a series of standards with known concentrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of this compound purity, from sample receipt to the final purity assessment.

Acrylonitrile_Purity_Validation_Workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis nmr_prep Sample Preparation (Weighing, Dissolution in CDCl3, Internal Standard) nmr_acq Data Acquisition (Quantitative ¹H NMR) nmr_prep->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction, Integration) nmr_acq->nmr_proc qnmr_calc Purity Calculation (Absolute % Purity) nmr_proc->qnmr_calc nmr_impurity Impurity Identification (Chemical Shift Analysis) nmr_proc->nmr_impurity report Final Purity Report qnmr_calc->report nmr_impurity->report ftir_prep Sample Preparation (Neat Sample on ATR) ftir_acq Data Acquisition (ATR-FTIR Spectrum) ftir_prep->ftir_acq ftir_qual Qualitative Analysis (Comparison to Reference) ftir_acq->ftir_qual ftir_quant Quantitative Analysis (Calibration Curve Required) ftir_qual->ftir_quant ftir_quant->report start This compound Sample decision Purity Validation Required start->decision decision->nmr_prep Absolute Purity & Structural Info decision->ftir_prep Rapid Screening

Caption: Workflow for this compound Purity Validation.

Conclusion

Both NMR and FTIR spectroscopy are valuable tools for assessing the purity of this compound, each offering distinct advantages.

FTIR spectroscopy serves as an excellent, rapid screening tool. Its simplicity and speed make it ideal for routine quality control to quickly check for the presence of key functional group impurities, such as carbonyls from acetone or acrolein, and hydroxyl groups from the p-methoxyphenol inhibitor. However, for accurate quantification, it requires the development of calibration methods.

NMR spectroscopy , particularly quantitative ¹H NMR, stands out as a primary method for purity validation. It provides not only a direct and highly accurate measure of absolute purity without the need for compound-specific calibration curves but also offers unambiguous structural information that can aid in the identification of unknown impurities.[5] While the initial investment in instrumentation is higher and sample preparation is more involved, the richness and reliability of the data make it the preferred method for comprehensive purity assessment, especially in research, development, and regulatory settings.

For a robust quality control strategy, a combination of both techniques is often optimal. FTIR can be used for high-throughput screening of incoming materials, with qNMR being employed for the definitive purity determination of final products or for the investigation of out-of-specification results.

References

A Comparative Guide to the Copolymerization of Acrylonitrile with Other Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (AN) is a versatile monomer that is widely used in the production of a variety of copolymers with tailored properties. The incorporation of AN into a polymer chain can significantly enhance its thermal stability, chemical resistance, and mechanical strength. This guide provides an objective comparison of the copolymerization of this compound with several common vinyl monomers, supported by experimental data, to aid in the selection of appropriate comonomers for specific research and development applications.

Copolymerization Reactivity and Composition

The behavior of a copolymerization reaction and the resulting copolymer composition are primarily governed by the monomer reactivity ratios, r₁ and r₂. These ratios describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the other monomer.

  • r₁ > 1 : The growing chain ending in monomer 1 (M₁) preferentially adds M₁.

  • r₁ < 1 : The growing chain ending in M₁ preferentially adds monomer 2 (M₂).

  • r₁ ≈ 1 : The growing chain shows little preference.

  • r₁ ≈ 0 : The growing chain exclusively adds M₂.

The product of the reactivity ratios (r₁ * r₂) indicates the tendency towards a particular copolymer structure:

  • r₁ * r₂ ≈ 1 : Ideal or random copolymerization.

  • r₁ * r₂ ≈ 0 : Tendency towards alternating copolymerization.

  • r₁ * r₂ > 1 : Tendency towards block copolymerization (rare in free radical polymerization).

Below is a summary of the reactivity ratios for the copolymerization of this compound (M₁) with various vinyl monomers (M₂).

Comonomer (M₂) r₁ (this compound) r₂ (Comonomer) r₁ * r₂ Copolymer Type Tendency
Styrene (B11656)0.04[1]0.40[1]0.016Alternating
Methyl Methacrylate0.15[1]1.22[1]0.183Random/Alternating
Vinyl Acetate4.2[1]0.05[1]0.21Random/Blocky (of AN)
Butadiene0.02[1]0.3[1]0.006Alternating
Vinyl Chloride2.7[1]0.04[1]0.108Random/Blocky (of AN)
Methyl Acrylate1.29[2]0.96[2]1.24Ideal/Random

Performance Comparison of this compound Copolymers

The choice of comonomer has a profound impact on the physical and chemical properties of the resulting this compound copolymer. The following tables summarize key performance metrics for copolymers of this compound with styrene, butadiene, and vinyl acetate.

Thermal Properties
Copolymer System This compound Content (wt%) Glass Transition Temperature (Tℊ) Decomposition Temperature (TGA)
Styrene-Acrylonitrile (SAN)20-30[3]>100 °C[3]Degradation begins around 360°C[4]
This compound-Butadiene (NBR)VariesDependent on AN contentDegradation pattern similar to polybutadiene[5]
This compound-Vinyl AcetateVaries-Increased thermal stability over PAN[6]
Mechanical Properties
Copolymer System This compound Content (wt%) Tensile Strength Impact Strength Hardness/Rigidity
Styrene-Acrylonitrile (SAN)20-40[7]High[8]Brittle[3]High[7]
This compound-Butadiene (NBR)Higher AN% increases abrasion resistance[9]Good[9]ToughVaries with AN content[9]
This compound Butadiene Styrene (ABS)15-35[10][11]High[12]Excellent[10][12]High[10][12]

Experimental Protocols

Determination of Copolymer Composition by ¹H NMR Spectroscopy

Objective: To determine the molar ratio of monomer units in the copolymer.

Procedure:

  • Sample Preparation: Dissolve 10-20 mg of the purified and dried copolymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[13]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

  • Data Analysis:

    • Identify characteristic peaks for each monomer unit that do not overlap.

    • Integrate the area under these characteristic peaks.

    • Calculate the molar ratio of the monomers by dividing the integral value by the number of protons contributing to the signal.[14][15]

Thermal Analysis: DSC and TGA

Objective: To determine the glass transition temperature (Tℊ) and thermal stability of the copolymer.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.[13]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The Tℊ is identified as a step-change in the heat flow curve.[13]

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place 5-10 mg of the copolymer into a TGA pan.[13]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen).[13] The onset of weight loss indicates the beginning of thermal decomposition.[16]

Mechanical Testing

Tensile Properties (ASTM D638):

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[7][9][17]

  • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a specified rate until the specimen fails.[3]

  • Data Analysis: Calculate tensile strength, elongation at break, and tensile modulus from the stress-strain curve.[3]

Flexural Properties (ASTM D790):

  • Specimen Preparation: Prepare rectangular bar specimens as per ASTM D790 specifications.[18][19]

  • Testing: Place the specimen on two supports and apply a load to the center (3-point bending) at a specified rate until the specimen breaks or reaches 5% strain.[18][20][21]

  • Data Analysis: Calculate flexural strength and flexural modulus.[22]

Izod Impact Strength (ASTM D256):

  • Specimen Preparation: Prepare notched rectangular specimens according to ASTM D256.[6][23][24]

  • Testing: Clamp the specimen vertically in an Izod impact tester. Release a pendulum of a specified weight to strike the notched side of the specimen.[23][25][26]

  • Data Analysis: The energy absorbed to fracture the specimen is the Izod impact strength, typically expressed in J/m or ft-lb/in.[23]

Visualizations

Copolymerization_Mechanism cluster_propagation Propagation Steps Initiation Initiator -> 2R• Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination M1_radical ~M1• M1 M1 M1_radical->M1 k11 M2 M2 M1_radical->M2 k12 M2_radical ~M2• M2_radical->M1 k21 M2_radical->M2 k22

Caption: Free radical copolymerization mechanism.

Experimental_Workflow cluster_characterization Characterization Techniques Synthesis Copolymer Synthesis Purification Purification & Drying Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR (Composition) Characterization->NMR DSC DSC (Tg) Characterization->DSC TGA TGA (Stability) Characterization->TGA Mechanical Mechanical Testing Characterization->Mechanical

Caption: General experimental workflow.

Reactivity_Ratio_Interpretation cluster_outcomes Copolymer Structure r1r2 r1 * r2 Ideal Ideal/Random r1r2->Ideal ≈ 1 Alternating Alternating r1r2->Alternating ≈ 0 Blocky Blocky r1r2->Blocky > 1

Caption: Interpretation of reactivity ratio product.

References

comparative performance of catalysts for acrylonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various catalysts used in the industrial production of acrylonitrile, a key monomer for polymers and fibers. The information presented is supported by experimental data from peer-reviewed literature, offering insights into catalyst selection and optimization for this crucial chemical process.

Comparative Performance of this compound Catalysts

The efficiency of this compound production is highly dependent on the catalyst system employed. The following table summarizes the performance of prominent catalyst families under representative operating conditions. Bismuth molybdate (B1676688) (Bi-Mo) based catalysts, often multicomponent, are the traditional choice for propylene (B89431) ammoxidation, while significant research has been dedicated to developing catalysts for the ammoxidation of the less expensive propane (B168953) feedstock, such as vanadium-antimony (V-Sb) and molybdenum-vanadium-niobium-tellurium (Mo-V-Nb-Te) mixed oxides.

Catalyst SystemFeedstockTemperature (°C)Propane/Propylene Conversion (%)This compound Selectivity (%)This compound Yield (%)Key Promoters/Features
Bismuth Molybdate-based Propylene400 - 460~98~80~78Multicomponent systems with Fe, Co, Ni, K, Cs, P, Ce to enhance activity and stability.[1][2][3]
Iron-Antimony-based Propylene450 - 50079.580~64Often used in combination with other elements; NS733A is a commercial example.[4]
Vanadium-Antimony-based Propane480804738W and Al are effective promoters. The VSbO4 rutile phase is crucial.[5]
Mo-V-Nb-Te-Oxide Propane420867261.8Considered a highly efficient catalyst for propane ammoxidation, consisting of M1 and M2 phases.[1][5]
Mo-V-Te-Nb-Oxide Propane4001842-47~8Active for propane ammoxidation, but may produce significant COx byproducts.[6]
Mo-V-Sb-Nb-Oxide PropaneNot SpecifiedHigher than Sb-freeSimilar to Te-containingNot SpecifiedIntroduction of Nb can increase this compound selectivity.[5][7]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation and comparison of catalyst performance. Below are representative protocols for catalyst synthesis, characterization, and performance testing.

Catalyst Synthesis: Bismuth Molybdate by Co-precipitation

This method is a common technique for preparing bismuth molybdate catalysts.[8][9]

  • Preparation of Precursor Solutions:

    • Dissolve a stoichiometric amount of bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) in dilute nitric acid.

    • Dissolve a corresponding amount of ammonium (B1175870) molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in deionized water.

  • Co-precipitation:

    • Slowly add the bismuth nitrate solution to the ammonium molybdate solution under vigorous stirring.

    • Adjust the pH of the resulting slurry to the desired value (e.g., 1.5, 3.0, or 5.0) using an aqueous ammonia (B1221849) solution.[9]

  • Aging and Washing:

    • Continuously stir the suspension at room temperature for several hours to allow for aging.

    • Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.

  • Drying and Calcination:

    • Dry the filter cake in an oven at approximately 120°C overnight.

    • Calcine the dried powder in a furnace at a specific temperature (e.g., 475-580°C) for several hours to obtain the final catalyst.[9][10]

Catalyst Characterization

To understand the physical and chemical properties of the prepared catalysts, the following characterization techniques are essential:

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the catalyst and to estimate the crystallite size.[4][11][12]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: Measures the specific surface area, pore volume, and pore size distribution of the catalyst, which are critical for catalytic activity.[4][10]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition and oxidation states of the elements on the catalyst surface.[4][11][13][14]

Catalytic Performance Testing

The catalytic activity is typically evaluated in a fixed-bed or fluidized-bed reactor system.[1][15]

  • Reactor Setup:

    • A specific amount of the catalyst is loaded into a reactor tube (e.g., quartz or stainless steel).

    • The reactor is placed in a furnace to control the reaction temperature.

  • Pre-treatment:

    • The catalyst is pre-treated in a flow of air or an inert gas at a specific temperature to activate it and remove any adsorbed impurities.[10]

  • Ammoxidation Reaction:

    • A feed gas mixture of propylene (or propane), ammonia, and air with a defined molar ratio is introduced into the reactor at a specific weight hourly space velocity (WHSV).[10][16]

    • The reaction is carried out at a constant temperature and pressure.[1]

  • Product Analysis:

    • The reactor effluent is cooled, and the liquid and gaseous products are separated.

    • The composition of the products is analyzed using gas chromatography (GC) to determine the conversion of the reactant and the selectivity to this compound and other byproducts.

Reaction Mechanism and Experimental Workflow

To visualize the complex processes involved in this compound production and catalyst evaluation, the following diagrams are provided.

Reaction_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst surface surface Propylene Propylene (C3H6) Allyl Allyl Intermediate Propylene->Allyl 1. α-H Abstraction Ammonia Ammonia (NH3) CatalystSurface Catalyst Surface (e.g., Bi-Mo-O) Ammonia->CatalystSurface Adsorption Oxygen Oxygen (O2) Oxygen->CatalystSurface Lattice Oxygen Replenishment Allylamine Allylamine Intermediate Allyl->Allylamine 2. Reaction with Adsorbed NH3 This compound This compound (C3H3N) Allylamine->this compound 3. Dehydrogenation Water Water (H2O) CatalystSurface->Water Surface Re-oxidation

Caption: Propylene ammoxidation mechanism on a bismuth molybdate catalyst.

Experimental_Workflow step step method method analysis analysis result result Synthesis Catalyst Synthesis (e.g., Co-precipitation) Drying Drying Synthesis->Drying Calcination Calcination Drying->Calcination Characterization Physicochemical Characterization Calcination->Characterization PerformanceTest Catalytic Performance Test (Fixed-Bed Reactor) Calcination->PerformanceTest XRD XRD Characterization->XRD BET BET Characterization->BET XPS XPS Characterization->XPS DataAnalysis Data Analysis PerformanceTest->DataAnalysis Conversion Conversion (%) DataAnalysis->Conversion Selectivity Selectivity (%) DataAnalysis->Selectivity Yield Yield (%) DataAnalysis->Yield

Caption: Experimental workflow for catalyst evaluation.

References

evaluating the effectiveness of different acrylonitrile polymerization inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and polymer development, the effective inhibition of premature acrylonitrile polymerization is paramount for ensuring monomer stability, process safety, and final product quality. This guide provides a comprehensive comparison of common polymerization inhibitors for this compound, supported by experimental data and detailed methodologies for their evaluation.

This compound is a highly reactive monomer susceptible to spontaneous polymerization, a process that is often exothermic and can lead to runaway reactions if not properly controlled. Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent this unwanted polymerization during transport, storage, and processing. The primary mechanism of action for most of these inhibitors is the scavenging of free radicals, which are the initiators of the polymerization chain reaction. This guide will focus on the comparative effectiveness of several widely used inhibitors.

Comparative Performance of this compound Polymerization Inhibitors

The selection of an appropriate inhibitor depends on various factors, including the specific application, processing temperature, and required storage duration. The most common inhibitors for this compound are phenolic compounds, such as hydroquinone (B1673460) (HQ) and its monomethyl ether (MEHQ). Other effective inhibitors include phenothiazine (B1677639) (PTZ) and N,N'-Diphenyl-p-phenylenediamine (DPPD).

While extensive head-to-head comparative data under identical conditions is limited in publicly available literature, the following table summarizes the typical concentrations and qualitative performance characteristics of these common inhibitors. It is important to note that the effectiveness of phenolic inhibitors like HQ and MEHQ is dependent on the presence of dissolved oxygen.

InhibitorTypical Concentration (ppm)Mechanism of ActionKey Performance Characteristics
Hydroquinone (HQ) 50 - 200Free-radical scavengerA widely used and effective inhibitor. Can potentially cause some discoloration of the final product.[1]
Hydroquinone monomethyl ether (MEHQ) 35 - 50Free-radical scavengerOften preferred over HQ due to lower toxicity and better solubility in organic monomers. It is also reported to be more effective at elevated temperatures and less likely to cause discoloration.[1]
Phenothiazine (PTZ) 100 - 500Free-radical scavengerHighly effective, particularly at elevated temperatures.[1]
N,N'-Diphenyl-p-phenylenediamine (DPPD) 50 - 150Antioxidant and free-radical scavengerEffective inhibitor, though it may lead to some discoloration.[1]

A case study from Nufarm demonstrated that their proprietary inhibitor, AHM N720, significantly outperformed a traditional hydroquinone/phenylenediamine treatment in an industrial setting, leading to a substantial reduction in plant shutdowns for cleaning and increased process efficiency. This highlights the potential benefits of more advanced, proprietary inhibitor formulations.

Experimental Protocols for Evaluating Inhibitor Effectiveness

To objectively evaluate and compare the effectiveness of different polymerization inhibitors for this compound, several analytical techniques can be employed. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are powerful thermal analysis methods for this purpose.

Protocol 1: Determination of Induction Period and Onset Temperature by Differential Scanning Calorimetry (DSC)

This method measures the time it takes for polymerization to begin (induction period) and the temperature at which the exothermic polymerization reaction starts. A longer induction period and a higher onset temperature indicate a more effective inhibitor.

Materials:

  • This compound samples containing known concentrations of the inhibitors to be tested.

  • A control sample of uninhibited this compound (handle with extreme care due to its instability).

  • Differential Scanning Calorimeter (DSC) with appropriate sample pans (typically aluminum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the inhibited this compound sample into a DSC pan. Seal the pan hermetically. Prepare a separate sample for each inhibitor being tested.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell and an empty sealed pan as a reference.

    • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Set the thermal program:

      • Equilibrate at a low temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature high enough to induce polymerization (e.g., 200 °C).

  • Data Acquisition: Record the heat flow as a function of temperature. The polymerization of this compound is an exothermic process, which will be observed as a significant release of heat.

  • Data Analysis:

    • Onset Temperature: Determine the onset temperature of the exothermic peak for each sample. This is typically calculated by the intersection of the baseline with the tangent of the steepest slope of the exotherm.

    • Induction Period (Isothermal Method): For a more direct measure of the induction period, an isothermal DSC experiment can be performed. In this case, the sample is rapidly heated to a specific temperature and held there. The induction period is the time elapsed until the onset of the exothermic polymerization peak.

Protocol 2: Evaluation of Thermal Stability using Accelerating Rate Calorimetry (ARC)

ARC is used to study the thermal stability of materials under adiabatic conditions, simulating a worst-case scenario for a runaway reaction. It provides data on the onset temperature of the self-accelerating reaction, the rate of temperature and pressure rise, and the time to maximum rate.

Materials:

  • This compound samples with different inhibitors.

  • Accelerating Rate Calorimeter (ARC) with sample bombs (e.g., titanium).

Procedure:

  • Sample Preparation: A precise amount of the inhibited this compound sample is loaded into the ARC sample bomb.

  • Instrument Setup: The ARC instrument follows a "heat-wait-search" protocol. The sample is heated in small steps, and after each step, the instrument waits and monitors the sample's self-heating rate.

  • Data Acquisition: If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature. The temperature and pressure of the sample are then recorded as a function of time as the reaction proceeds.

  • Data Analysis: The data is used to determine key safety parameters, including the temperature of no return and the time to maximum rate, which are crucial for assessing the effectiveness of the inhibitor in preventing a thermal runaway.

Visualizing Mechanisms and Workflows

To better understand the processes involved in this compound polymerization inhibition and its evaluation, the following diagrams are provided.

G Inhibition of this compound Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing_Polymer_Chain Growing_Polymer_Chain Radical->Growing_Polymer_Chain Reacts with This compound Monomer Longer_Polymer_Chain Longer_Polymer_Chain Growing_Polymer_Chain->Longer_Polymer_Chain Addition of This compound Monomers Terminated_Chain Terminated_Chain Growing_Polymer_Chain->Terminated_Chain Reacts with Inhibitor Inhibitor Inhibitor->Terminated_Chain

Caption: Free-radical polymerization and inhibition mechanism.

G Experimental Workflow for Inhibitor Evaluation Start Start Prepare_Samples Prepare this compound Samples with Different Inhibitors Start->Prepare_Samples DSC_Analysis Differential Scanning Calorimetry (DSC) Analysis Prepare_Samples->DSC_Analysis ARC_Analysis Accelerating Rate Calorimetry (ARC) Analysis Prepare_Samples->ARC_Analysis Analyze_Data Analyze Data: - Induction Period - Onset Temperature - Thermal Stability DSC_Analysis->Analyze_Data ARC_Analysis->Analyze_Data Compare_Performance Compare Inhibitor Performance Analyze_Data->Compare_Performance Select_Optimal_Inhibitor Select Optimal Inhibitor Compare_Performance->Select_Optimal_Inhibitor End End Select_Optimal_Inhibitor->End

Caption: Workflow for evaluating polymerization inhibitors.

References

A Comparative Guide to Analytical Methods for Acrylonitrile Detection: Validation and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile, a volatile and toxic organic compound, is a critical component in the manufacturing of plastics, fibers, and synthetic rubbers.[1] Its potential health risks, including carcinogenicity, necessitate accurate and reliable detection methods for monitoring environmental samples, workplace air, and residual levels in manufactured products.[1][2] This guide provides a comparative overview of common analytical techniques for this compound determination, with a focus on method validation and quality control procedures to ensure data integrity.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography (GC) is the most prevalent technique, often coupled with various detectors.[1][3] High-performance liquid chromatography (HPLC) and spectrophotometry offer alternative approaches. The following table summarizes key performance parameters for various methods.

Method Technique Matrix Limit of Quantification (LOQ) Recovery (%) Precision (RSD %) Linearity (r²) Citation(s)
EPA Method 8031 GC-NPDWater~10 µg/L---[4]
GC-MS Thermal Desorption GC-MSWorkplace Air0.0042 mg/m³ (for a 2.4 L air sample)104 (mean)0.6 - 7.8-[5][6]
OSHA Method GC-FID/NPDAir5.9 µ g/sample (50-mg charcoal) / 13.3 µ g/sample (100-mg charcoal)>75%±12.6% (95% confidence)-[7]
Spectrophotometry ColorimetryWastewater, Biological Samples--1.47%-
Headspace GC-MS Static Headspace GC-MSOligonucleotides0.9 - 7.3 mg/kg92.7 - 101.5%< 5%0.99[8]
Headspace GC-FID Static Headspace GC-FIDSoil, Sediment--5.3%0.998[9]
HPLC-UV HPLC-UVAqueous----[10]
LC-MS/MS LC-MS/MSHuman Urine1 µg/L (for CEMA*)95 - 115%5.4 - 9.9%-[11]

*CEMA (N-acetyl-S-2-cyanoethylcysteine) is a biomarker for this compound exposure.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for two common approaches: Gas Chromatography with Flame Ionization Detection (GC-FID) for air monitoring and a Spectrophotometric method for aqueous samples.

Protocol 1: this compound in Workplace Air by GC-FID (Based on NIOSH and OSHA Methods)

This protocol describes the collection of this compound from air onto a charcoal sorbent tube, followed by solvent desorption and analysis by GC-FID.[3][7]

1. Sample Collection:

  • Use a calibrated personal sampling pump connected to a charcoal tube (containing a 100-mg front section and a 50-mg back section).[7]

  • Draw a known volume of air through the tube at a flow rate of 0.01 to 0.2 L/min, for a total sample size of 3.5 to 20 L.[12]

  • After sampling, cap the tubes securely for transport to the laboratory.[12]

2. Sample Preparation (Desorption):

  • Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate vials.[12]

  • Add 1.0 mL of the desorbing solvent (e.g., acetone (B3395972) or methanol (B129727) with an internal standard like propionitrile) to each vial.[7]

  • Cap the vials and allow them to stand for a set period (e.g., 30 minutes) with occasional agitation to ensure complete desorption.[7]

3. GC-FID Analysis:

  • Instrument Conditions (Example): [3]

    • Column: 20% SP-1000 on 80/100 Supelcoport (10 ft x 1/8 in S.S.)

    • Injector Temperature: 200 °C

    • Detector Temperature (FID): 100 °C

    • Column Temperature: 85 °C

    • Carrier Gas (Helium) Flow: 25 mL/min

  • Inject a 2 µL aliquot of the desorbed sample into the GC.[3]

4. Quality Control:

  • Calibration: Prepare a series of at least five calibration standards by spiking known amounts of this compound into the desorbing solvent.[13] The concentration range should bracket the expected sample concentrations.[13]

  • Blanks: Analyze a blank charcoal tube that has been handled in the same manner as the samples to check for contamination.[4]

  • Desorption Efficiency: Determine the desorption efficiency by spiking known amounts of this compound onto charcoal tubes, allowing them to equilibrate, and then desorbing and analyzing them. The recovery should be greater than 75%.[7]

  • Precision and Accuracy: Analyze replicate samples and spiked samples to assess the method's precision and accuracy. The total analytical and sampling method should have a coefficient of variation (CVT) that ensures results are within ±25% of the true value at the 95% confidence level.[3][7]

Protocol 2: Spectrophotometric Determination of this compound in Biological Samples

This method involves the oxidation of this compound to cyanide, which then reacts to form a colored compound that can be quantified spectrophotometrically.

1. Sample Preparation and Reaction:

  • Take a known volume of the aqueous sample (e.g., wastewater, urine).

  • Oxidize the this compound to cyanide using dilute potassium permanganate.

  • React the cyanide with bromine to form cyanogen (B1215507) bromide.

  • The cyanogen bromide then reacts with pyridine (B92270) to form glutaconic aldehyde.

  • Couple the glutaconic aldehyde with 4-amino salicylic (B10762653) acid in an alkaline medium to form a yellow-orange dye.

2. Extraction:

  • Acidify the solution and extract the colored dye into n-butanol.

3. Spectrophotometric Analysis:

  • Measure the absorbance of the n-butanol extract at the wavelength of maximum absorbance (e.g., 520 nm).

4. Quality Control:

  • Calibration: Prepare a calibration curve by treating a series of standard this compound solutions through the entire procedure. The method should obey Beer's law over the desired concentration range (e.g., 0.015-0.15 ppm).

  • Blank: Prepare a reagent blank using deionized water and process it alongside the samples to zero the spectrophotometer.

  • Precision: Analyze replicate samples to determine the relative standard deviation (RSD), which should ideally be low (e.g., ±1.47%).

  • Sensitivity: Determine the molar absorptivity and Sandell's sensitivity to characterize the method's detection capability.

Visualizing the Workflow

Diagrams can help clarify the logical steps in an analytical process. The following workflows are presented using the DOT language for Graphviz.

cluster_GC GC Method Workflow for this compound in Air A Sample Collection (Charcoal Tube) B Solvent Desorption (e.g., Acetone) A->B Transport to Lab C GC-FID/NPD/MS Analysis B->C Inject Aliquot D Data Processing & Quantification C->D Peak Area Integration E Quality Control (Blanks, Spikes, DE) D:s->E:n Validate Results

Caption: Workflow for GC-based analysis of this compound in air.

cluster_Spectro Spectrophotometric Method Workflow S1 Aqueous Sample S2 Oxidation to Cyanide (KMnO4) S1->S2 S3 Bromination (Cyanogen Bromide Formation) S2->S3 S4 Colorimetric Reaction (Pyridine & 4-ASA) S3->S4 S5 Solvent Extraction (n-Butanol) S4->S5 S6 Spectrophotometric Measurement (Absorbance at 520 nm) S5->S6 S7 Quantification (Calibration Curve) S6->S7

Caption: Workflow for spectrophotometric determination of this compound.

cluster_QC Quality Control Logic Q1 Method Validation Q2 Linearity & Range (r² > 0.995) Q1->Q2 Q3 Accuracy (Spike Recovery) Q1->Q3 Q4 Precision (Replicate RSD) Q1->Q4 Q5 LOD & LOQ (Signal-to-Noise) Q1->Q5 Q6 Robustness (Method Variations) Q1->Q6 Q7 System Suitability Q1->Q7

Caption: Key parameters in analytical method validation.

References

A Comparative Guide to Acrylonitrile Synthesis: The Sohio Process vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrylonitrile (ACN) is a cornerstone monomer in the production of a vast array of commercially significant polymers, including acrylic fibers, this compound-butadiene-styrene (ABS) resins, and as a precursor for carbon fiber. For decades, the industrial landscape of this compound production has been dominated by the Sohio process, a landmark in chemical engineering. However, driven by fluctuating feedstock costs and a growing emphasis on sustainable manufacturing, alternative synthesis routes are gaining considerable attention.

This guide provides an objective comparison of the Sohio process with its primary alternatives: propane (B168953) ammoxidation and bio-based synthesis from glycerol (B35011). The performance of each route is evaluated based on experimental data, offering a comprehensive overview for researchers and professionals in the chemical and pharmaceutical industries.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative data for the different this compound synthesis routes, providing a clear comparison of their performance.

ParameterSohio Process (Propylene Ammoxidation)Propane AmmoxidationBio-based Route (from Glycerol)
Primary Feedstock Propylene (B89431)PropaneGlycerol
Catalyst Bismuth Phosphomolybdate (BiPMo) basedMixed metal oxides (e.g., Mo-V-Nb-Te-O, V-Sb-O)Mixed metal oxides (e.g., V-Sb-Nb oxide, Sb-Fe-O)
Operating Temperature 400–510°C[1][2]380–500°C[3]280-550°C[4][5]
Operating Pressure 0.3–2 atm (gauge)[2]Atmospheric to slightly elevated1–5 bar[4][5]
Feedstock Conversion ~98% (Propylene)[2]5-60% (Propane)[4]~83% (Glycerol)[6]
This compound Selectivity 75–80%[2]~56%[7]~58%[6]
This compound Yield ~83% (Molar)[8]~45%[3]Up to 40% (from glycerol)[9]
Key Byproducts Hydrogen Cyanide (HCN), Acetonitrile (CH₃CN)[2][10]Propylene, Acetonitrile, COx[4]Acrolein, Acetonitrile, COx[6]
Catalyst Lifetime >10 years (newer generations)[11]Shorter lifetime, prone to deactivation[6]Prone to deactivation by coking[12]

Process Workflows

The following diagrams illustrate the general experimental workflows for the Sohio process, propane ammoxidation, and the bio-based synthesis of this compound from glycerol.

Sohio_Process cluster_feed Feed Preparation cluster_separation Separation & Purification Propylene Propylene Reactor Fluidized Bed Reactor (400-510°C, 0.3-2 atm) Catalyst: BiPMo-based Propylene->Reactor Ammonia (B1221849) Ammonia Ammonia->Reactor Air Air Air->Reactor Quench Quench (Aqueous H₂SO₄) Reactor->Quench Gaseous Effluent Absorber Absorber Quench->Absorber Distillation Distillation Columns Absorber->Distillation Pure_ACN Pure this compound Distillation->Pure_ACN Byproducts Byproducts (HCN, Acetonitrile) Distillation->Byproducts

Fig. 1: Sohio Process Workflow

Propane_Ammoxidation cluster_feed Feed Preparation cluster_separation Separation & Purification Propane Propane Reactor Fluidized Bed Reactor (380-500°C, ~atmospheric) Catalyst: Mo-V-Nb-Te-O or V-Sb-O Propane->Reactor Ammonia Ammonia Ammonia->Reactor Air Air Air->Reactor Cooling Cooling Reactor->Cooling Gaseous Effluent Absorption Absorption Cooling->Absorption Distillation Distillation Columns Absorption->Distillation Pure_ACN Pure this compound Distillation->Pure_ACN Byproducts Byproducts (Acetonitrile, COx, Propylene) Distillation->Byproducts

Fig. 2: Propane Ammoxidation Workflow

Bio_Based_Route cluster_feed Feed Preparation cluster_reaction Reaction Stages cluster_separation Separation & Purification Glycerol Glycerol Dehydration Dehydration Reactor (Optional First Step) Catalyst: e.g., WO₃/TiO₂ Glycerol->Dehydration Ammoxidation Ammoxidation Reactor (280-550°C, 1-5 bar) Catalyst: V-Sb-Nb-O or Sb-Fe-O Glycerol->Ammoxidation Direct Ammoxidation Ammonia Ammonia Ammonia->Ammoxidation Oxygen Oxygen/Air Oxygen->Ammoxidation Dehydration->Ammoxidation Acrolein Intermediate Condensation Condensation Ammoxidation->Condensation Gaseous Effluent Distillation Distillation Condensation->Distillation Pure_ACN Pure this compound Distillation->Pure_ACN Byproducts Byproducts (Acrolein, Acetonitrile, Water) Distillation->Byproducts

Fig. 3: Bio-based this compound Synthesis from Glycerol

Detailed Experimental Protocols

Sohio Process (Propylene Ammoxidation)

The industrial production of this compound via the Sohio process is a continuous, single-pass operation.[11]

1. Feed Preparation and Introduction:

  • Gaseous propylene, fertilizer-grade ammonia, and air are preheated and fed into a fluidized bed reactor.[13]

  • The typical molar feed ratio of propylene to ammonia to air is approximately 1:1.1:8.1.[2][13] Excess ammonia helps to drive the reaction to completion, while excess air is necessary for catalyst regeneration.[13]

2. Ammoxidation Reaction:

  • The reaction occurs in a fluidized bed reactor containing a bismuth phosphomolybdate-based catalyst supported on silica.[1][11]

  • The reactor is maintained at a temperature between 400°C and 510°C and a pressure of 0.3 to 2 atmospheres (gauge).[1][2]

  • The residence time of the reactants in the reactor is typically between 2 and 20 seconds.[13] The reaction is highly exothermic.[13]

3. Product Quenching and Separation:

  • The hot gaseous effluent from the reactor is rapidly cooled (quenched) in a counter-current water absorber.[13] Unreacted ammonia is neutralized with sulfuric acid, forming ammonium (B1175870) sulfate.[13]

  • The resulting aqueous solution contains this compound, acetonitrile, hydrogen cyanide, and other byproducts.[1]

4. Purification:

  • The crude this compound is separated from water and other byproducts through a series of distillation and recovery columns.[13][14] Extractive distillation is often employed to separate this compound from acetonitrile.[14]

  • The final product is high-purity (99%+) this compound.[14]

Propane Ammoxidation

The ammoxidation of propane is being explored as a more cost-effective alternative to the Sohio process due to the lower price of propane.[15]

1. Feed and Catalyst System:

  • A feed consisting of propane (4-10 vol%), ammonia (4-13 vol%), and oxygen (11-23 vol%), with the balance being an inert gas like helium, is introduced into the reactor.[4]

  • The catalyst is typically a mixed metal oxide, with Mo-V-Nb-Te-O and V-Sb-O based systems showing promise.[16]

2. Reaction Conditions:

  • The reaction is carried out in a tubular quartz microreactor or a fluidized-bed reactor.[3][4]

  • The reaction temperature is generally in the range of 380°C to 500°C.[3]

3. Product Analysis and Separation:

  • The reactor effluent is analyzed using gas chromatography to determine the conversion of propane and the selectivity to this compound and other products.[4]

  • The separation and purification steps are similar to the Sohio process, involving cooling, absorption, and distillation to isolate the this compound.[17]

Bio-based Route from Glycerol

The synthesis of this compound from glycerol, a byproduct of biodiesel production, represents a renewable alternative to petrochemical routes.[18] This process can be carried out in a single step or two steps.

1. Feed and Catalyst:

  • Glycerol, either pure or as an aqueous solution, is used as the feedstock.[5]

  • For the two-step process, the first step involves the dehydration of glycerol to acrolein over a catalyst like WO₃/TiO₂.[6] The second step is the ammoxidation of acrolein to this compound using a catalyst such as an Sb-Fe-O system.[9]

  • In a single-step process, glycerol, ammonia, and oxygen are reacted directly over a mixed metal oxide catalyst, for instance, a V-Sb-Nb oxide.[6]

2. Reaction Parameters:

  • The dehydration step is typically performed at a lower temperature than the ammoxidation.

  • The ammoxidation reaction temperature ranges from 280°C to 550°C, with a pressure of 1 to 5 bar.[4][5]

  • The molar ratio of ammonia to glycerol is typically between 1 and 1.5.[5]

3. Product Recovery:

  • The reaction products are cooled and condensed.

  • This compound is then separated and purified from byproducts like acrolein, acetonitrile, and water through distillation.

Concluding Remarks

The Sohio process remains the dominant and most efficient technology for this compound production on a large industrial scale, benefiting from decades of optimization, high yields, and long catalyst lifetimes. However, the economic viability of this process is intrinsically linked to the price of propylene.

Propane ammoxidation presents a compelling alternative due to the significantly lower cost of propane. While promising, this route currently faces challenges with lower this compound yields and catalyst stability compared to the Sohio process. Further research into more active and durable catalysts is crucial for its commercial viability.

The bio-based route from glycerol offers a sustainable pathway to this compound, utilizing a renewable feedstock. While the process is technically feasible, challenges related to catalyst deactivation and the overall economics of a biorefinery approach need to be addressed for it to compete with established petrochemical processes. The reduced carbon footprint of bio-based this compound is a significant advantage, particularly in the context of a growing bio-economy.[8]

For professionals in research and drug development, the choice of this compound synthesis route can have implications for the cost and sustainability of downstream products. As catalyst technology and process engineering continue to advance, the landscape of this compound production is likely to evolve, with alternative routes playing an increasingly important role.

References

A Comparative Analysis of Acrylonitrile Production: Renewable vs. Petroleum-Based Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the synthesis of acrylonitrile, a key industrial monomer. This report details the established petroleum-based SOHIO process and emerging renewable routes, presenting a comparative analysis of their performance, supported by experimental data and detailed methodologies.

This compound is a cornerstone of the global chemical industry, with an annual production exceeding 14 billion pounds. It serves as a vital monomer in the manufacturing of a wide array of materials, including plastics, rubbers, resins, acrylic fibers, and carbon fibers. The escalating demand for lightweight materials in the automotive and aerospace industries has particularly fueled the growth of the carbon fiber market, where this compound is a primary precursor.[1] For decades, the industrial production of this compound has been dominated by the petroleum-based SOHIO process. However, concerns over propylene (B89431) price volatility and a growing emphasis on environmental sustainability have spurred significant research into alternative, renewable pathways for its synthesis.[2][3] This guide provides an in-depth comparison of these production routes.

Petroleum-Based Pathway: The SOHIO Process

The SOHIO process, developed by Standard Oil of Ohio in the 1950s, remains the predominant method for this compound production, accounting for approximately 90% of the global output.[4][5] This single-step catalytic ammoxidation of propylene is highly efficient and has been optimized over six decades.[2][5]

Reaction: Propylene, ammonia (B1221849), and air are reacted in a fluidized bed reactor over a bismuth phosphomolybdate-based catalyst.[4][5]

Key Byproducts: The process coproduces acetonitrile (B52724) (CH₃CN) and hydrogen cyanide (HCN).[4]

While the SOHIO process is mature and economically viable, its reliance on propylene, a petroleum derivative, links the price of this compound to the volatile fossil fuel market.[1] Furthermore, the production of the highly toxic byproduct, hydrogen cyanide, poses safety and handling challenges.[1][6]

Renewable Pathways: A Sustainable Alternative

Several renewable routes to this compound are under investigation, utilizing biomass-derived feedstocks. These bio-based pathways offer the potential for a reduced carbon footprint and a more stable feedstock supply.

1. From 3-Hydroxypropionic Acid (3-HP): This promising route uses 3-HP, which can be produced from sugars via microbial fermentation.[1][2] The process involves the dehydration and nitrilation of an ester of 3-HP (ethyl 3-hydroxypropanoate) over a simple and inexpensive titanium dioxide solid acid catalyst.[1] A key advantage of this pathway is its endothermic nature, which eliminates the risk of runaway reactions, and it avoids the production of hydrogen cyanide.[1]

2. From Glycerol (B35011): Glycerol, a readily available byproduct of biodiesel production, can be converted to this compound through two main approaches.[7][8] A one-step process involves the direct ammoxidation of glycerol in the gas phase.[9] Alternatively, a two-step process first dehydrates glycerol to acrolein, which is then subjected to ammoxidation to produce this compound.[1][9]

3. From Glutamic Acid: Glutamic acid, an amino acid that can be sourced from various waste streams, can be transformed into this compound in a two-step procedure.[10] This involves an initial oxidative decarboxylation to 3-cyanopropanoic acid, followed by a decarbonylation-elimination reaction.[10]

Quantitative Performance Comparison

The following tables summarize the key performance metrics for the different this compound production pathways based on available experimental data.

Parameter Petroleum-Based (SOHIO Process) Renewable (from 3-HP) Renewable (from Glycerol)
Primary Feedstock PropyleneSugars (via 3-HP)Glycerol
Catalyst Bismuth Molybdate-basedTitanium DioxideVanadium, Antimony, Niobium oxides on Alumina; WO₃/TiO₂
Molar Yield ~80-83%[2][3]≥90% (up to 98%)[1][2]~60%[1]
Key Byproducts Hydrogen Cyanide, Acetonitrile[4]Water, Ethanol[6][11]Acrolein, Acetonitrile, CO, CO₂[8]
Carbon Footprint HigherSignificantly Lower[7]Lower than petroleum-based[7]

Experimental Protocols

Petroleum-Based: SOHIO Process (Ammoxidation of Propylene)

  • Reactor Type: Fluidized bed reactor.[4]

  • Catalyst: Bismuth phosphomolybdate (BiPMo₁₂O₄₀) or similar mixed metal oxides.[4]

  • Operating Conditions:

    • Temperature: 400–510°C.[4]

    • Pressure: 0.3–2 atm (gauge).[4]

  • Feed Ratios (Molar):

    • Ammonia/Propylene: 1.1:1.[4]

    • Air/Propylene: 8.1:1.[4]

  • Downstream Processing: The reactor effluent is quenched in a water scrubber. Residual ammonia is neutralized with sulfuric acid. This compound is then purified through distillation.[4]

Renewable: From Ethyl 3-Hydroxypropanoate (Derived from 3-HP)

  • Reactor Setup: A tandem bed reactor system.[1]

  • Catalyst: Titanium Dioxide (TiO₂).[1]

  • Step 1: Dehydration

  • Step 2: Nitrilation

    • Feed: Product vapors from the first reactor mixed with ammonia.[1]

    • Temperature: 315°C.[1]

    • Product: this compound, ethanol, and water.[1]

Renewable: From Glycerol (Two-Step Dehydration and Ammoxidation)

  • Step 1: Dehydration of Glycerol to Acrolein

    • Catalyst: Optimized WO₃/TiO₂ catalyst.[12]

  • Step 2: Ammoxidation of Acrolein to this compound

    • Catalyst: Sb-Fe-O catalysts.[12]

    • Operating Conditions:

      • Temperature: Optimized around 400°C.[12]

      • Molar Ratios: Optimized NH₃/Acrolein and O₂/Acrolein ratios are crucial for selectivity.[12]

    • Note: The selectivity to this compound has been observed to increase with reaction time due to the progressive formation of an active FeSbO₄ mixed phase on the catalyst.[12]

Process and Pathway Visualizations

The following diagrams illustrate the core chemical transformations in both petroleum-based and key renewable this compound production pathways.

SOHIO_Process Propylene Propylene (C₃H₆) Reactor Fluidized Bed Reactor (Bismuth Molybdate Catalyst) 400-510°C Propylene->Reactor Ammonia Ammonia (NH₃) Ammonia->Reactor Air Air (O₂) Air->Reactor This compound This compound (C₃H₃N) Reactor->this compound Primary Product HCN Hydrogen Cyanide (HCN) Reactor->HCN Byproduct Acetonitrile Acetonitrile (CH₃CN) Reactor->Acetonitrile Byproduct Water Water (H₂O) Reactor->Water Byproduct

Petroleum-Based SOHIO Process for this compound Production.

Renewable_3HP_Pathway Sugars Sugars (from Biomass) Fermentation Microbial Fermentation Sugars->Fermentation HP_Ester Ethyl 3-Hydroxypropanoate Fermentation->HP_Ester Dehydration Dehydration Reactor (TiO₂ Catalyst) 260°C HP_Ester->Dehydration Ethyl_Acrylate Ethyl Acrylate Dehydration->Ethyl_Acrylate Nitrilation Nitrilation Reactor (TiO₂ Catalyst) 315°C Ethyl_Acrylate->Nitrilation This compound This compound Nitrilation->this compound Yield ≥90% Ethanol_Water Ethanol & Water Nitrilation->Ethanol_Water Byproducts Ammonia Ammonia Ammonia->Nitrilation

Renewable this compound Production from 3-Hydroxypropionic Acid.

Renewable_Glycerol_Pathway cluster_onestep One-Step Process cluster_twostep Two-Step Process Glycerol1 Glycerol Ammoxidation1 Direct Ammoxidation (V, Sb, Nb Oxide Catalyst) Glycerol1->Ammoxidation1 Acrylonitrile1 This compound Ammoxidation1->Acrylonitrile1 Glycerol2 Glycerol Dehydration Dehydration (WO₃/TiO₂ Catalyst) Glycerol2->Dehydration Acrolein Acrolein Dehydration->Acrolein Ammoxidation2 Ammoxidation (Sb-Fe-O Catalyst) Acrolein->Ammoxidation2 Acrylonitrile2 This compound Ammoxidation2->Acrylonitrile2

Renewable this compound Production Pathways from Glycerol.

References

A Comparative Study of Acrylonitrile's Reactivity Against Other Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of acrylonitrile as a dienophile in Diels-Alder reactions against other commonly used dienophiles: maleic anhydride (B1165640), methyl acrylate, and tetracyanoethylene (B109619). The information is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate dienophile for their synthetic needs.

Introduction to Dienophile Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the reaction of a conjugated diene with a dienophile.[1] The rate and efficiency of this [4+2] cycloaddition are highly dependent on the electronic properties of both the diene and the dienophile. Generally, electron-withdrawing groups on the dienophile accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2] This guide focuses on the comparative reactivity of this compound, an activated alkene bearing a nitrile group, against other dienophiles with varying electron-withdrawing capabilities.

Comparative Reactivity Data

The reactivity of a dienophile in a Diels-Alder reaction is quantified by its second-order rate constant (k₂). The following table summarizes experimental kinetic data for the reaction of this compound and other selected dienophiles with cyclopentadiene, a highly reactive diene often used in these studies. It is important to note that direct comparison can be challenging as reaction conditions such as solvent and temperature can significantly influence reaction rates.[2]

DienophileDieneRate Constant (k₂), M⁻¹s⁻¹Temperature (°C)SolventReference
This compound Cyclopentadiene1.3 x 10⁻⁵20Dioxane[3]
Methyl Acrylate Cyclopentadiene1.0 x 10⁻⁵20Dioxane[3]
Maleic Anhydride Cyclopentadiene0.9820Dioxane[3]
Tetracyanoethylene (TCNE) Cyclopentadiene> 10²20Dioxane[3][4]

Analysis of Reactivity:

Based on the available data, a clear trend in reactivity can be observed:

  • Tetracyanoethylene (TCNE) is by far the most reactive dienophile in this series. Its four strongly electron-withdrawing cyano groups significantly lower the LUMO energy, leading to a very rapid reaction with cyclopentadiene.[4]

  • Maleic anhydride is also a highly reactive dienophile. The two carbonyl groups within the cyclic structure are effective at withdrawing electron density from the double bond.

  • This compound and methyl acrylate exhibit comparable and significantly lower reactivity than maleic anhydride and TCNE. The single electron-withdrawing group (nitrile for this compound and ester for methyl acrylate) provides moderate activation of the double bond.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetic parameters of a Diels-Alder reaction, based on common laboratory practices.[5]

Objective: To determine the second-order rate constant for the Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., this compound).

Materials:

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Dienophile (e.g., this compound)

  • Anhydrous solvent (e.g., dioxane)

  • Internal standard for analysis (e.g., a stable compound with a distinct NMR or GC signal)

  • NMR tubes or GC vials

  • Thermostated bath

  • NMR spectrometer or Gas Chromatograph

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of the diene, dienophile, and internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a series of NMR tubes or GC vials, mix known volumes of the diene and dienophile stock solutions. The concentrations should be chosen to allow for a measurable reaction rate over a convenient time period. An excess of one reactant can be used to simplify the kinetic analysis to pseudo-first-order.

  • Initiation and Monitoring: Place the reaction vessels in a thermostated bath set to the desired temperature. At regular time intervals, quench the reaction in one of the vessels (e.g., by rapid cooling or dilution) and analyze the composition of the mixture using NMR spectroscopy or gas chromatography.

  • Data Analysis: The concentration of the reactants and/or products at each time point is determined by integrating the corresponding signals in the NMR spectrum or the peak areas in the chromatogram, relative to the internal standard.

  • Kinetic Calculations: The rate constants are then calculated by plotting the appropriate function of concentration versus time. For a second-order reaction, a plot of 1/[A] versus time (where [A] is the concentration of the limiting reactant) will yield a straight line with a slope equal to the rate constant, k₂.

Visualizing Reaction Mechanisms and Workflows

Diels-Alder Reaction Pathway

The following diagram illustrates the general concerted mechanism of the Diels-Alder reaction between a generic diene and the dienophiles discussed.

Diels_Alder_Reaction Diene Diene TS [4+2] Cyclic Transition State Diene->TS HOMO-LUMO Interaction Dienophile Dienophile Dienophile->TS Cycloadduct Cyclohexene Derivative TS->Cycloadduct Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Kinetic Analysis

This diagram outlines the typical workflow for an experimental study of Diels-Alder reaction kinetics.

Experimental_Workflow A Prepare Stock Solutions (Diene, Dienophile, Internal Std) B Mix Reactants in Reaction Vessels A->B C Initiate Reaction in Thermostated Bath B->C D Sample at Timed Intervals C->D E Quench Reaction D->E F Analyze Sample (NMR or GC) E->F G Determine Concentrations F->G H Plot Kinetic Data G->H I Calculate Rate Constant (k₂) H->I

Caption: Workflow for determining Diels-Alder kinetics.

Conclusion

The reactivity of dienophiles in Diels-Alder reactions spans a wide range, primarily dictated by the nature and number of electron-withdrawing substituents on the double bond. This compound is a moderately reactive dienophile, comparable to methyl acrylate. For applications requiring significantly faster reaction rates, maleic anhydride and especially tetracyanoethylene are superior choices. The selection of a dienophile for a specific synthetic application will therefore depend on a balance of desired reactivity, cost, and the chemical compatibility of the substituents with other functional groups in the reacting molecules. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies and make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for Acrylonitrile Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Accuracy and Precision

The accurate and precise quantification of acrylonitrile, a crucial monomer in polymer production and a compound of toxicological concern, is paramount across various scientific and industrial domains. This guide provides a comparative overview of common analytical techniques employed for this compound determination, focusing on their performance characteristics. Experimental data has been summarized to aid in the selection of the most appropriate method for specific research, quality control, and safety monitoring applications.

Performance Comparison of Analytical Techniques

The selection of an analytical technique for this compound is often dictated by the sample matrix, required sensitivity, and the desired balance between accuracy and precision. The following table summarizes the key performance indicators of four major analytical techniques.

TechniqueMethodAccuracy/RecoveryPrecisionApplicable Concentration RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)
Gas Chromatography (GC) NIOSH Method S-156 (modified)Average Recovery: 79% - 94%[1]; Bias: -4.8%[1]Relative Standard Deviation (Sr): 0.14 at 8.6 µ g/sample ; 0.06 at >16 µ g/sample [1]0.7 - 46 ppm (for a 10-L air sample)[1]Estimated LOD: 1 µ g/sample [1]
GC-MS with Thermal DesorptionMean Recovery: 104%Expanded Uncertainty: 26.0% - 26.6%Not explicitly statedLOQ: 0.0042 mg/m³ (for a 2.4 L air sample)
Static Headspace GC-MSAverage Recoveries: 86% - 101%[2]Repeatability/Precision: Qualified[2]0.40 - 4000 ppm[2]LOD: 0.10 ppm; LOQ: 0.40 ppm[2]
High-Performance Liquid Chromatography (HPLC) EPA Method 8316 (HPLC-UV)Performance data is for guidance and not absolute QC acceptance criteria[3]Not explicitly stated1 - 10 mg/mL (working range of the HPLC system)[3]Not explicitly stated
Spectrophotometry Colorimetric MethodNot explicitly statedRelative Standard Deviation: ±1.47%[4]0.015 - 0.15 ppm (obeys Beer's law)[4]Sandell's Sensitivity: 0.0007 µg/cm²[4]
Electrochemical Sensors Amperometric SensorNot explicitly statedRepeatability: <±2% of signal[5]0 - 50,000 ppm (various sensor ranges available)[5]Resolution: as low as 0.01 ppm[5]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are outlines of the methodologies for the key techniques discussed.

Gas Chromatography (GC) - NIOSH Method S-156 (Modified)

This method is widely used for the determination of this compound in workplace air.

1. Sampling:

  • A known volume of air is drawn through a solid sorbent tube (coconut shell charcoal) using a personal sampling pump.

  • The flow rate is typically between 0.01 and 0.2 L/min for a total sample size of 3.5 to 20 L[1].

2. Sample Preparation:

  • The front and back sorbent sections of the charcoal tube are placed in separate vials.

  • This compound is desorbed from the charcoal using 1 mL of a desorption solvent (e.g., 2% acetone (B3395972) in carbon disulfide) by allowing it to stand for 30 minutes with occasional agitation[1].

3. GC Analysis:

  • An aliquot (typically 2 µL) of the desorbed sample is injected into a gas chromatograph.

  • Column: 3-m x 3-mm stainless steel, 20% SP-1000 on 80/100 Chromosorb WHP[1].

  • Temperatures: Injector at 200°C, Detector (FID) at 200°C, Column at 85°C[1].

  • Carrier Gas: Nitrogen or Helium at a flow rate of 25 mL/min[1].

  • Detection: Flame Ionization Detector (FID).

4. Quantification:

  • The peak area of this compound is compared to a calibration curve prepared from standard solutions of this compound in the desorption solvent.

High-Performance Liquid Chromatography (HPLC) - EPA Method 8316

This method is suitable for the analysis of this compound in water samples.

1. Sample Preparation:

  • Water samples may require filtration through a 0.45 µm filter to remove particulate matter.

2. HPLC Analysis:

  • A 200 µL aliquot of the sample is injected into the HPLC system.

  • Column: Octadecyl Silane (ODS, C-18) reverse-phase column (e.g., 25 cm x 4.6 mm, 10 µm)[6].

  • Mobile Phase: A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used for isocratic or gradient elution.

  • Detector: UV detector set at an appropriate wavelength for this compound.

3. Quantification:

  • The concentration of this compound is determined by comparing its peak area or height to that of external standards.

Spectrophotometry

This colorimetric method is applicable for the trace determination of this compound in wastewater and biological samples[4].

1. Sample Preparation and Reaction:

  • This compound in the sample is oxidized to cyanide using dilute potassium permanganate.

  • The cyanide then reacts with bromine to form cyanogen (B1215507) bromide.

  • Cyanogen bromide reacts with pyridine (B92270) to form glutaconic aldehyde.

  • Finally, glutaconic aldehyde is coupled with 4-amino salicylic (B10762653) acid in an alkaline medium to form a yellow-orange dye[4].

2. Extraction:

  • The colored dye is extracted into n-butanol in an acidic medium.

3. Measurement:

  • The absorbance of the extracted dye is measured at 520 nm using a spectrophotometer[4].

4. Quantification:

  • The concentration of this compound is determined from a calibration curve prepared using known concentrations of this compound standards.

Electrochemical Sensors

Electrochemical sensors offer a portable and rapid means of detecting this compound, particularly in air.

1. Principle of Operation:

  • These sensors typically operate on an amperometric principle.

  • This compound gas diffuses across a membrane to a working electrode where it undergoes an electrochemical reaction (oxidation or reduction).

  • The current generated from this reaction is proportional to the concentration of this compound.

2. Sensor Configuration:

  • A typical sensor consists of a working electrode, a counter electrode, and a reference electrode, all in contact with an electrolyte.

3. Measurement:

  • The sensor provides a direct reading of the this compound concentration in the surrounding atmosphere. The response time (T90) can be in the range of 50-100 seconds[5].

Visualizing the Workflow

To better understand the procedural flow of each analytical technique, the following diagrams illustrate the key steps from sample to result.

GC_Workflow cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Air Sample SorbentTube Charcoal Sorbent Tube Sample->SorbentTube Draw Air Desorption Desorption with Solvent SorbentTube->Desorption Vial Sample Vial Desorption->Vial Injection Inject Aliquot Vial->Injection GC Gas Chromatograph (GC-FID) Data Chromatogram GC->Data Injection->GC Result Concentration Result Data->Result Calibration Calibration Curve Calibration->Result

Caption: Experimental workflow for Gas Chromatography (GC) analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Water Sample Filtration Filtration (optional) Sample->Filtration Injection Inject Aliquot Filtration->Injection HPLC HPLC System (UV Detector) Data Chromatogram HPLC->Data Injection->HPLC Result Concentration Result Data->Result Calibration Calibration Curve Calibration->Result

Caption: Experimental workflow for HPLC analysis of this compound.

Spectrophotometry_Workflow cluster_prep Sample Preparation & Reaction cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Aqueous Sample Reaction Oxidation & Colorimetric Reaction Sample->Reaction ColoredProduct Colored Product Reaction->ColoredProduct Extraction Solvent Extraction Measurement Measure Absorbance at 520 nm Extraction->Measurement ColoredProduct->Extraction Spectrophotometer Spectrophotometer Result Concentration Result Spectrophotometer->Result Measurement->Spectrophotometer Calibration Calibration Curve Calibration->Result

Caption: Experimental workflow for Spectrophotometric analysis of this compound.

References

A Comparative Analysis of Acrylonitrile Reactions: Bridging Experimental Findings and Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of experimental findings and theoretical models for key reactions involving acrylonitrile. This analysis, supported by experimental data and detailed methodologies, aims to offer a clearer understanding of the predictive power of theoretical models and the experimental realities of this compound's reactivity.

This compound is a versatile and highly reactive monomer used in the production of a wide array of polymers and chemical intermediates. Its reactivity is characterized by the presence of both a carbon-carbon double bond and a nitrile group, allowing it to participate in a variety of reactions, including polymerization, cycloadditions, and ammoxidation. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing industrial processes and developing new applications. This guide delves into a comparative analysis of experimental data and theoretical predictions for several key reactions of this compound.

Diels-Alder Reaction: A Case of Strong Agreement

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental organic reaction. In the case of this compound reacting with cyclopentadiene (B3395910), both experimental observations and theoretical calculations show a strong preference for the formation of the Diels-Alder adduct.

Table 1: Comparison of Experimental and Theoretical Outcomes for the Diels-Alder Reaction of this compound with Dienes

DieneExperimental ObservationTheoretical Model (DFT) PredictionReference
CyclopentadieneOnly the Diels-Alder adduct is formed.The concerted cycloaddition pathway is energetically favored over a stepwise diradical pathway by 5.9 kcal/mol.[1]
(E)-1,3-PentadieneBoth cycloaddition and copolymerization occur.The concerted pathway is only slightly preferred over the stepwise pathway by 1.2 kcal/mol, consistent with the experimental observation of both products.[1]
(Z)-1,3-PentadieneOnly polymerization occurs.The stepwise diradical pathway is favored by 3.9 kcal/mol, aligning with the experimental finding that no cycloaddition product is formed.[1]
Experimental Protocol: Diels-Alder Reaction of this compound and Cyclopentadiene

This protocol outlines the general procedure for the Diels-Alder reaction between cyclopentadiene and this compound.

Materials:

  • Dicyclopentadiene

  • This compound (inhibitor removed)

  • Solvent (e.g., toluene (B28343) or dichloromethane)

  • Distillation apparatus

  • Reaction flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is "cracked" by heating it to its retro-Diels-Alder temperature (around 170 °C) to yield monomeric cyclopentadiene. The freshly distilled cyclopentadiene should be collected in a chilled receiver and used immediately as it readily dimerizes at room temperature.[2][3]

  • Reaction Setup: In a reaction flask, dissolve this compound in an appropriate solvent.

  • Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the this compound solution while stirring.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by distillation or column chromatography.

Reaction Pathway Visualization

The competition between the concerted and stepwise pathways in the Diels-Alder reaction of this compound and cyclopentadiene can be visualized as follows:

Diels_Alder_Pathway Reactants This compound + Cyclopentadiene TS_Concerted Concerted Transition State Reactants->TS_Concerted Favored (Lower Energy) TS_Stepwise Stepwise Transition State Reactants->TS_Stepwise Disfavored (Higher Energy) Adduct Diels-Alder Adduct TS_Concerted->Adduct Diradical Diradical Intermediate TS_Stepwise->Diradical Polymer Polymer Diradical->Polymer

Diels-Alder reaction pathways for this compound and cyclopentadiene.

Ammoxidation of Propylene (B89431): Industrial Significance and Model Predictions

The ammoxidation of propylene to this compound is a cornerstone of the chemical industry, famously known as the SOHIO process.[4] This reaction is highly exothermic and requires a catalyst, typically based on bismuth molybdate.[5] Theoretical models, such as the Axial Dispersion Model (ADM) and the Tanks-in-Series Model (TISM), are employed to simulate reactor performance and optimize conditions for maximizing this compound yield while minimizing the formation of byproducts like acetonitrile (B52724) and hydrogen cyanide.

Table 2: Experimental Conditions and Performance in the Ammoxidation of Propylene to this compound

ParameterValueReference
Catalyst Bismuth phosphomolybdate (BiPMo12O40) or similar mixed metal oxides[4]
Reactor Type Fluidized bed reactor[4]
Temperature 400–510 °C[4]
Pressure 0.3–2 atm (gauge)[4]
Residence Time 2–20 seconds[4]
Propylene Conversion ~98%[4][5]
This compound Selectivity 75–80%[4]
This compound Yield ~1.05 kg this compound / kg propylene[4]

Theoretical studies using kinetic modeling have shown that reactor conditions significantly impact product selectivity. For instance, at 450 °C, a plug-flow reactor (approximated by a high number of tanks in series in the TISM) shows a significantly higher selectivity for this compound over hydrogen cyanide compared to a continuous stirred-tank reactor.

Proposed Reaction Network for Propylene Ammoxidation

The complex reaction network involved in the ammoxidation of propylene can be simplified into key pathways leading to the desired product and major byproducts.

Ammoxidation_Network Propylene Propylene (C3H6) Acrolein Acrolein Propylene->Acrolein + O2 This compound This compound (C3H3N) Propylene->this compound + NH3 + O2 (Direct Route) COx CO, CO2 Propylene->COx Combustion NH3_O2 NH3 + O2 Acrolein->this compound + NH3 + O2 Acrolein->COx Combustion Acetonitrile Acetonitrile (CH3CN) This compound->Acetonitrile HCN Hydrogen Cyanide (HCN) This compound->HCN This compound->COx Combustion

Simplified reaction network for the ammoxidation of propylene.

Free-Radical Polymerization: Kinetics and Modeling

The polymerization of this compound is a commercially significant process for producing polythis compound (B21495) (PAN), a precursor for carbon fibers and other materials. Free-radical polymerization is a common method, and its kinetics are influenced by initiator concentration, monomer concentration, and temperature.

Table 3: Comparison of Experimental and Computationally Predicted Activation Energies and Pre-exponential Factors for this compound Propagation in Free-Radical Polymerization

ParameterExperimental (PLP-SEC)Quantum Chemistry (QC)Reference
Activation Energy (Ea), kJ/mol27.524.7[6]
Pre-exponential Factor (A), L/mol·s1.8 x 1071.0 x 107[6]

PLP-SEC: Pulsed-laser polymerization size-exclusion chromatography

The data in Table 3 shows a reasonable agreement between the experimentally determined kinetic parameters and those predicted by quantum chemistry calculations, highlighting the utility of computational methods in understanding and predicting polymerization kinetics.

Experimental Protocol: Free-Radical Solution Polymerization of this compound

This protocol describes a general procedure for the free-radical solution polymerization of this compound.

Materials:

  • This compound (inhibitor removed)

  • Solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or water)

  • Free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or potassium persulfate)

  • Reaction vessel with a stirrer, thermometer, and nitrogen inlet

  • Constant temperature bath

  • Precipitating agent (e.g., methanol (B129727) or water)

Procedure:

  • Inhibitor Removal: The inhibitor (typically hydroquinone (B1673460) monomethyl ether) must be removed from the this compound monomer prior to polymerization, for example, by passing it through a column of activated alumina.

  • Reaction Setup: The reaction vessel is charged with the solvent and this compound monomer. The solution is then purged with an inert gas, such as nitrogen, for a period to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiation: The reaction mixture is brought to the desired temperature in a constant temperature bath. The initiator, dissolved in a small amount of the solvent, is then added to the reaction vessel to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time under a nitrogen atmosphere with constant stirring and temperature control.

  • Termination and Precipitation: The polymerization is terminated, for example, by cooling the reaction mixture in an ice bath. The polymer is then precipitated by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., methanol for DMF solutions).

  • Purification and Drying: The precipitated polythis compound is collected by filtration, washed thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and then dried in a vacuum oven until a constant weight is achieved.[7]

Workflow for Free-Radical Polymerization

The fundamental steps of initiation, propagation, and termination in free-radical polymerization are illustrated below.

Polymerization_Workflow cluster_initiation Initiation cluster_termination Termination Initiator Initiator Radical Free Radical (R•) Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain + Monomer Monomer This compound Monomer GrowingChain->GrowingChain + n Monomers DeadPolymer Terminated Polymer Chain (P) GrowingChain->DeadPolymer Combination or Disproportionation

Workflow of free-radical polymerization of this compound.

Conclusion

The comparison of experimental findings with theoretical models for this compound reactions reveals a strong synergy between the two approaches. For reactions like the Diels-Alder cycloaddition, theoretical models demonstrate excellent predictive power in determining product distributions. In complex industrial processes such as ammoxidation, kinetic models are invaluable for reactor design and optimization. Furthermore, quantum chemical calculations provide valuable insights into the fundamental kinetic parameters of polymerization reactions.

For researchers and professionals in drug development and materials science, integrating both experimental and computational approaches is crucial for a comprehensive understanding of reaction mechanisms and for the rational design of new molecules and materials based on the versatile chemistry of this compound. Continued advancements in computational methods will undoubtedly further enhance our ability to predict and control the outcomes of these important chemical transformations.

References

Safety Operating Guide

Immediate Safety Protocols for Spills and Leaks

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of acrylonitrile is critical for laboratory safety and environmental protection. This compound is a highly flammable, toxic, and carcinogenic chemical, necessitating strict adherence to established protocols for its handling and disposal.[1][2][3] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound waste.

In the event of an this compound spill or leak, immediate and decisive action is required to mitigate risks. The primary concerns are inhalation, skin contact, and the high potential for fire or explosion.[4][5]

Key Emergency Steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][4]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][4][6] this compound vapors are heavier than air and can travel to distant ignition sources.[4]

  • Ventilate: Ensure the area is thoroughly ventilated to disperse flammable and toxic vapors.[1][4]

  • Personal Protective Equipment (PPE): Before re-entering the area to manage the spill, personnel must be equipped with appropriate PPE, including, at a minimum, a flame-resistant lab coat, chemical safety goggles, and suitable gloves (butyl or Viton/butyl rubber).[3][7] Nitrile gloves are not compatible and should not be used.[3] For significant spills, a self-contained breathing apparatus may be necessary.[8]

  • Containment: Prevent the spill from entering drains or sewers.[1][4][9]

**Step-by-Step Disposal Procedure for this compound Waste

This procedure covers the entire lifecycle of this compound waste in a laboratory setting, from generation to final disposal.

1. Waste Collection and Segregation:

  • Designated Waste Containers: All this compound waste, including contaminated materials, must be collected in clearly labeled, tightly sealed containers.[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste program. It should not be mixed with strong oxidizers, acids, or bases due to the risk of explosive polymerization.[3][10]

  • Empty Containers: Empty containers that previously held this compound should be treated as hazardous waste, as they may contain dangerous residues.[7] These should be triple-rinsed, with the rinse water collected as hazardous waste, before disposal or returned to the chemical control center.[5][7]

2. Managing Small Spills (Inside a Fume Hood):

  • Absorb: For small spills contained within a chemical fume hood, use an appropriate absorbent material. Options include activated charcoal, vermiculite, dry sand, or other universal absorbent pads.[1][4][7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[4][7]

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.[1][2]

3. Managing Large Spills:

  • For large spills or any spill outside a fume hood, evacuate the area immediately.[2][7]

  • Contact your institution's Environmental Health and Safety (EHS) or emergency response team for assistance.[2][7] Cleanup of large spills should only be performed by trained and properly equipped personnel.[1]

4. Final Disposal:

  • Hazardous Waste Classification: this compound is classified as a hazardous waste.[1][8] Its disposal is regulated by local, state, and federal agencies like the EPA.[1][4]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste management company. Common disposal methods include incineration in a permitted facility.[8][10][11]

  • Labeling and Storage: Store waste containers in a cool, well-ventilated area, away from heat and incompatibles, while awaiting pickup.[1][7] Containers must be clearly labeled with "Hazardous Waste" and the contents, including "this compound."[3][7]

This compound Safety and Physical Properties

The following table summarizes key quantitative data essential for the safe handling and disposal of this compound.

PropertyValueSource
OSHA Permissible Exposure Limit (PEL) 2 ppm (8-hour TWA)[1]
OSHA Ceiling Limit 10 ppm (15-minute period)[1]
Flash Point -1°C (30°F)[12]
Flammable Limits in Air 3% to 17% by volume[4]
Autoignition Temperature 481°C (898°F)[4]
Storage Period (Opened Container) Test for peroxides every 6 months.[3]
Storage Period (Unopened Container) Dispose after 12 months.[3]

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound in a laboratory setting.

Acrylonitrile_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_event Event Type cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Steps start Handle this compound in Fume Hood waste_gen Generate this compound Waste start->waste_gen event_decision Spill or Routine Waste? waste_gen->event_decision spill_size Spill Size? event_decision->spill_size Spill routine_waste Collect in Designated Hazardous Waste Container event_decision->routine_waste Routine small_spill Small Spill (in hood): 1. Absorb with inert material 2. Collect in waste container spill_size->small_spill Small large_spill Large Spill: 1. Evacuate Area 2. Call EHS/Emergency spill_size->large_spill Large container Seal & Label Container: 'Hazardous Waste, this compound' small_spill->container disposal Arrange Pickup by Licensed Waste Disposal Vendor large_spill->disposal storage Store in Cool, Ventilated Area Away from Incompatibles container->storage storage->disposal

Caption: Logical workflow for safe this compound handling and disposal.

References

Personal protective equipment for handling Acrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acrylonitrile

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a highly volatile, flammable, and toxic liquid that poses significant health risks through inhalation, ingestion, or skin contact.[1] It is classified as a Class IB Flammable Liquid.[2] Vapors are heavier than air and can travel to an ignition source.[3] In the body, this compound can release cyanide.[1] Therefore, stringent safety protocols must be followed at all times.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against this compound exposure. All personnel handling this compound must use the following equipment:

  • Respiratory Protection: For operations outside of a fume hood, appropriate respiratory protection is mandatory.[4] In situations with potential exposure to unsafe vapor levels, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[1] If you can smell this compound while wearing a respirator, move to fresh air immediately.[5]

  • Hand Protection: Wear impervious gloves. Butyl rubber or Viton/butyl rubber gloves are recommended.[1][4][6] Gloves should be changed regularly to avoid permeation.[6]

  • Eye and Face Protection: Splashproof safety goggles are required where liquid this compound may contact the eyes.[5] A face shield should also be worn to protect against splashes.[5] Contact lenses should not be worn.[5]

  • Protective Clothing: Impermeable coveralls or similar full-body work clothing, head coverings, and safety or chemical-resistant shoes or boots are required to prevent skin contact.[2][6] Any non-impervious clothing that becomes wet with this compound must be removed immediately and not reworn until decontaminated.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
CAS Number 107-13-1
Molecular Formula C₃H₃N
Molecular Weight 53.1 g/mol
Appearance Colorless to pale yellow liquid with a pungent odor
Boiling Point 77.3 °C (171 °F)
Melting Point -83 °C (-117 °F)
Flash Point -1 °C (30 °F) (closed cup)
Vapor Density 1.83 (air = 1)
Flammable Limits in Air Lower: 3%, Upper: 17% by volume
Water Solubility 7.35% by weight at 20 °C (68 °F)

Source: OSHA[2]

Operational Plan for Handling this compound

This section outlines the standard operating procedure for handling this compound in a laboratory setting.

Pre-Handling Procedures
  • Training: Ensure all personnel have received training on the hazards of this compound and the proper handling and emergency procedures.[3]

  • Area Designation: Establish a regulated and marked area for handling, use, and storage of this compound.[3]

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood or glove box.[4]

  • Emergency Equipment: Ensure that an eye wash station, emergency shower, and fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are readily accessible.[3][5]

  • PPE Inspection: Inspect all PPE for damage before use.

Handling Procedures
  • Container Handling: Use non-sparking tools to open and close metal containers.[2] Containers must be bonded and grounded when transferring liquid.[5]

  • Dispensing: Whenever possible, use an automatic pumping system to transfer liquid this compound from drums or storage containers.[3]

  • Incompatible Materials: Keep this compound away from strong oxidizers (especially bromine), strong acids and bases, copper, copper alloys, ammonia, and amines.[5][7]

  • Storage: Store this compound in a cool, dry, well-ventilated area in tightly closed containers, away from heat and sunlight.[4][5] Never store uninhibited this compound.[2]

Post-Handling and Waste Disposal
  • Decontamination: At the end of a work shift, wash any areas of the body that may have come into contact with this compound.[3]

  • Waste Collection: Collect all this compound-contaminated waste, including empty containers, in labeled, sealed containers for hazardous waste disposal.[4]

  • Disposal Methods: Acceptable disposal methods include rotary kiln, fluidized bed, and liquid injection incineration.[8] Do not dispose of this compound down the sanitary sewer system.[2] All waste disposal must comply with local, state, and federal regulations.[2]

Emergency Procedures

Spills
  • Small Spill (inside a fume hood):

    • Wear appropriate PPE.

    • Remove all ignition sources.[4]

    • Absorb the spill with an activated charcoal adsorbent or universal absorbent material.[3][4]

    • Place the absorbent material in a labeled, sealed container for hazardous waste disposal.[4]

    • Flush the spill area with water and ventilate after cleanup.[4]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.[4]

    • Contact emergency personnel.[4]

Personnel Exposure
  • Inhalation: Move the victim to fresh air. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth contact).[4][9] Administer 100% oxygen if available. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash or shower the affected area with soap and water for at least 15-20 minutes to remove the chemical.[4][9] Remove contaminated clothing while under an emergency shower.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Have the victim drink two cups of water. Seek immediate medical attention.[4]

  • Antidote: Amyl nitrite (B80452) may be used as an antidote for cyanide toxicity by trained personnel under medical direction.[4][5]

This compound Handling Workflow

Acrylonitrile_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Decontamination cluster_emergency 4. Emergency Response prep_training Training on This compound Hazards prep_area Designate & Mark Work Area prep_training->prep_area prep_vent Verify Fume Hood Functionality prep_area->prep_vent prep_ppe Inspect PPE prep_vent->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handling_ppe Don Appropriate PPE prep_emergency->handling_ppe Proceed handling_transfer Transfer in Fume Hood handling_ppe->handling_transfer handling_storage Store Properly handling_transfer->handling_storage emergency_spill Spill handling_transfer->emergency_spill If Spill Occurs emergency_exposure Personnel Exposure handling_transfer->emergency_exposure If Exposure Occurs disp_waste Collect Contaminated Waste handling_storage->disp_waste Proceed disp_decon Decontaminate Work Area disp_waste->disp_decon disp_personal Personal Decontamination (Wash Hands/Shower) disp_decon->disp_personal spill_small Small Spill: Contain & Clean emergency_spill->spill_small spill_large Large Spill: Evacuate & Alert emergency_spill->spill_large exp_first_aid Administer First Aid emergency_exposure->exp_first_aid exp_medical Seek Immediate Medical Attention emergency_exposure->exp_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.